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  • Product: 2-Methyl-1-tosyl-1H-imidazole
  • CAS: 86181-71-7

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-Methyl-1-tosyl-1H-imidazole

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1-tosyl-1H-imidazole This guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1-tosyl-1H-imidazole, a cr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1-tosyl-1H-imidazole

This guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1-tosyl-1H-imidazole, a critical intermediate in medicinal chemistry and organic synthesis. The tosyl group serves as a robust protecting group for the imidazole nitrogen, mitigating its basicity and enabling selective reactions at other positions of the molecule. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.

Rationale and Strategy for Synthesis

The synthesis of 2-Methyl-1-tosyl-1H-imidazole is achieved through the N-tosylation of 2-methylimidazole. This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

Core Principles:

  • Nucleophilicity: The nitrogen atom (N-1) of the 2-methylimidazole ring acts as a nucleophile.

  • Electrophilicity: The sulfur atom in p-toluenesulfonyl chloride (tosyl chloride) is highly electrophilic, due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Leaving Group: The chloride ion is an excellent leaving group, facilitating the reaction.

  • Acid Scavenging: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA), is required to neutralize this acid, preventing the protonation of the starting imidazole and driving the reaction to completion.[1][2][3][4][5]

The overall synthetic strategy involves reacting 2-methylimidazole with tosyl chloride in an inert aprotic solvent in the presence of a suitable base, followed by an aqueous workup and purification by recrystallization.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Reactant1 2-Methylimidazole Reaction N-Tosylation Reaction (0°C to RT) Reactant1->Reaction Reactant2 p-Toluenesulfonyl Chloride Reactant2->Reaction Base Triethylamine Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup (Washing & Extraction) Reaction->Workup Quench & Separate Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Isolate Organic Phase Purification Purification (Recrystallization) Drying->Purification Remove Solvent FinalProduct Pure 2-Methyl-1-tosyl-1H-imidazole Purification->FinalProduct Isolate Crystals

Caption: Overall workflow for the synthesis of 2-Methyl-1-tosyl-1H-imidazole.

Detailed Experimental Protocol: Synthesis & Purification

This protocol is designed as a self-validating system, incorporating in-process checks like Thin-Layer Chromatography (TLC) to ensure procedural success.

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )Role
2-MethylimidazoleC₄H₆N₂82.10Starting Material
p-Toluenesulfonyl Chloride (TsCl)C₇H₇ClO₂S190.65Tosylating Agent
Triethylamine (TEA)(C₂H₅)₃N101.19Base
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Sodium Sulfate (Anhydrous)Na₂SO₄142.04Drying Agent

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, Buchner funnel, standard laboratory glassware.

Safety Precautions
  • 2-Methylimidazole: Harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[6][7][8][9][10]

  • p-Toluenesulfonyl Chloride: Causes severe skin burns and eye damage.[11][12][13] Reacts with water, liberating acidic gas.[11]

  • Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][2][3][4][5]

  • Dichloromethane: Causes skin and serious eye irritation. Suspected of causing cancer and may cause drowsiness or dizziness.[14][15][16][17][18]

Directive: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[1][11][14]

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 10 volumes relative to the imidazole).

    • Causality: DCM is an excellent aprotic solvent that dissolves the reactants without participating in the reaction.

  • Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0°C using an ice bath.

    • Causality: Cooling the reaction mixture controls the initial exothermic reaction upon addition of the highly reactive tosyl chloride. Triethylamine acts as an HCl scavenger.[1][2][3]

  • Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of DCM and add it to the reaction mixture dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

    • Causality: Dropwise addition prevents a rapid, uncontrolled exotherm. A slight excess of tosyl chloride ensures the complete consumption of the starting imidazole.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate). A new spot corresponding to the product should appear, and the 2-methylimidazole spot should disappear.

    • Trustworthiness: TLC provides a reliable, real-time check on the reaction's completion, preventing premature workup.

  • Aqueous Workup:

    • Once the reaction is complete, quench by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Causality: Each washing step removes specific impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step-by-Step Purification Protocol (Recrystallization)
  • Solvent Selection: A common solvent system for this type of compound is a mixture of hexane and ethyl acetate.[19]

  • Procedure:

    • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly turbid.

    • If turbidity persists, add a drop of ethyl acetate to redissolve and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Causality: The principle of recrystallization relies on the difference in solubility of the product and impurities in the chosen solvent system at different temperatures. Slow cooling promotes the formation of pure, well-defined crystals.

  • Isolation: Collect the pure crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexane and dry them under vacuum.

Characterization of 2-Methyl-1-tosyl-1H-imidazole

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical methods.

Verification_Logic cluster_verification Structure & Purity Verification SynthesizedProduct Synthesized Product HNMR ¹H NMR Spectroscopy (Proton Environment) SynthesizedProduct->HNMR Confirms Connectivity MS Mass Spectrometry (Molecular Weight) SynthesizedProduct->MS Confirms Mass IR IR Spectroscopy (Functional Groups) SynthesizedProduct->IR Confirms Bonds MP Melting Point (Purity Assessment) SynthesizedProduct->MP Confirms Purity

Caption: Logical flow of product verification using various analytical techniques.

Physical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂S[20]
Molecular Weight236.29 g/mol [20]
AppearanceExpected to be a white to off-white crystalline solid.
Melting PointA sharp melting point is indicative of high purity.
¹H NMR Spectroscopy

¹H NMR spectroscopy is the most powerful tool for confirming the molecular structure. The expected spectrum will show distinct signals for each unique proton environment.

Protocol: Dissolve ~5-10 mg of the pure product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 7.9Doublet (d)2HAr-H (ortho to SO₂)Deshielded by the adjacent electron-withdrawing sulfonyl group.
~7.3 - 7.4Doublet (d)2HAr-H (meta to SO₂)Standard aromatic region.
~7.1 - 7.2Singlet (s)1HImidazole C4-H or C5-HImidazole protons typically appear in this region.[21][22][23]
~6.8 - 6.9Singlet (s)1HImidazole C5-H or C4-HThe two imidazole protons are chemically non-equivalent.[21][22][23]
~2.45Singlet (s)3HAr-CH₃ (Tosyl methyl)Typical chemical shift for a methyl group attached to an aromatic ring.
~2.35Singlet (s)3HImidazole-CH₃ (at C2)Methyl group attached to the imidazole ring.
Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental composition.

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI-MS).

  • Expected Molecular Ion (M+H)⁺: 237.0696 (Calculated for [C₁₁H₁₃N₂O₂S]⁺)

  • Trustworthiness: High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy, providing definitive proof of synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: The sample can be analyzed as a solid using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100 - 3000C-H stretchAromatic & Imidazole
~1600, ~1490C=C stretchAromatic Ring
~1370, ~1170Asymmetric & Symmetric S=O stretchSulfonyl (SO₂)
~1200 - 1000C-N stretchImidazole Ring
  • Expertise: The two strong bands around 1370 and 1170 cm⁻¹ are highly characteristic of the sulfonyl group and are a key indicator of successful tosylation.[19]

Conclusion

This guide outlines a reliable and verifiable methodology for the synthesis and characterization of 2-Methyl-1-tosyl-1H-imidazole. By understanding the causality behind each procedural step and employing a systematic approach to characterization, researchers can confidently prepare and validate this important chemical intermediate. The protocols described herein are robust and grounded in established chemical principles, providing a solid foundation for further synthetic applications.

References

  • Redox. (2023, August 22).
  • Carl ROTH.
  • ChemicalBook.
  • Penta chemicals. (2024, February 27).
  • Chemos GmbH&Co.KG.
  • Sigma-Aldrich Inc.
  • Chemos GmbH&Co.KG. (2022, August 8).
  • Carl ROTH.
  • Carl ROTH.
  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dichloromethane, (DCM), Methylene Chloride.
  • CDH Fine Chemical.
  • Ricca Chemical Company.
  • ECHEMI.
  • CDH Fine Chemical.
  • Astech Ireland.
  • Carl ROTH.
  • Santa Cruz Biotechnology.
  • Sigma-Aldrich. (2013, March 19).
  • PubChem. 2-Methyl-1-tosyl-1H-imidazole.
  • Fisher Scientific Company. (2015, February 2).
  • SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group.
  • Supporting Information. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
  • HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

Sources

Exploratory

Physical and chemical properties of 2-Methyl-1-tosyl-1H-imidazole

An In-depth Technical Guide to 2-Methyl-1-tosyl-1H-imidazole Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of modern organic synthesis and medicinal chemistry, the imidazole nucleus stands...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-1-tosyl-1H-imidazole

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the imidazole nucleus stands as a "privileged structure," a recurring motif in a vast array of biologically active compounds and natural products.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it a cornerstone for drug discovery.[3][4] However, the reactivity of the imidazole N-H proton often necessitates a protection strategy to achieve selective transformations elsewhere in a target molecule. This is where 2-Methyl-1-tosyl-1H-imidazole emerges as a compound of significant interest.

This technical guide provides a comprehensive exploration of the physical and chemical properties of 2-Methyl-1-tosyl-1H-imidazole. By masking the nucleophilic nitrogen of 2-methylimidazole with a robust yet cleavable p-toluenesulfonyl (tosyl) group, this compound serves as a critical intermediate for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural characteristics, reactivity, and analytical profile, offering field-proven insights into its practical application.

Molecular Structure and Identification

Understanding the fundamental identity of a compound is the first step in its effective utilization. 2-Methyl-1-tosyl-1H-imidazole is an N-sulfonylated derivative of 2-methylimidazole. The electron-withdrawing nature of the tosyl group significantly modulates the electronic properties of the imidazole ring.

Identifier Value
IUPAC Name 2-methyl-1-(4-methylphenyl)sulfonylimidazole[5]
CAS Number 86181-71-7[5]
Molecular Formula C₁₁H₁₂N₂O₂S[5]
Molecular Weight 236.29 g/mol [5]
Synonyms 2-methyl-1-(p-tolylsulfonyl)-1H-imidazole, 2-methyl-1-(4-methylbenzenesulfonyl)-1H-imidazole[5]
InChIKey ZQJKJFXHLPAQNE-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Rationale

The preparation of 2-Methyl-1-tosyl-1H-imidazole is a standard N-sulfonylation reaction. The choice of reagents and conditions is critical for achieving high yield and purity.

Synthetic Pathway: Nucleophilic Substitution

The most common and efficient synthesis involves the reaction of 2-methylimidazole with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.

Causality Behind Experimental Choices:

  • The Substrate (2-Methylimidazole): The starting material possesses a nucleophilic secondary amine within the imidazole ring (pKa of the conjugate acid is ~7.9), which is the target for tosylation.

  • The Reagent (Tosyl Chloride): TsCl is an excellent sulfonylating agent. The sulfur atom is highly electrophilic due to the attachment of two oxygen atoms and a chlorine atom, all of which are strongly electron-withdrawing.

  • The Base: The N-H proton of 2-methylimidazole is acidic enough to be removed by a moderately strong base. The purpose of the base is to deprotonate the imidazole nitrogen, generating a more potent imidazolide anion. This anion then acts as the nucleophile, attacking the electrophilic sulfur of TsCl. A tertiary amine like triethylamine (TEA) or pyridine is often sufficient. For less reactive systems, a stronger base like sodium hydride (NaH) might be employed. The base also serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Synthesis Imidazole 2-Methylimidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide + Base - H-Base⁺ Base Base TosylChloride Tosyl Chloride Product 2-Methyl-1-tosyl-1H-imidazole TosylChloride->Product Nucleophilic Attack - Cl⁻ Imidazolide->Product Nucleophilic Attack - Cl⁻ Deprotection Start 2-Methyl-1-tosyl-1H-imidazole Product1 2-Methylimidazole Start->Product1 + Reagents Product2 Tosyl byproduct Start->Product2 + Reagents Reagents Deprotection Conditions (e.g., Mg/MeOH, NaOH/H₂O)

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of 2-Methyl-1-tosyl-1H-imidazole

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-tosyl-1H-imidazole Introduction For professionals in chemical research and drug development, the unambiguous structural confirmation of synt...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-tosyl-1H-imidazole

Introduction

For professionals in chemical research and drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. 2-Methyl-1-tosyl-1H-imidazole is a key heterocyclic compound, often utilized as a versatile intermediate in organic synthesis. The tosyl group serves as a robust protecting group for the imidazole nitrogen, enabling selective reactions at other positions of the molecule. This guide provides a comprehensive analysis of the multi-faceted spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—required to confirm the identity and purity of this compound. This document moves beyond a simple data repository, offering insights into the strategic workflow of spectroscopic analysis and the rationale behind the interpretation of the resulting data.

The molecular structure of 2-Methyl-1-tosyl-1H-imidazole is presented below. The subsequent sections will detail the analytical workflow used to verify each component of this structure.

Molecular Formula: C₁₁H₁₂N₂O₂S[1] Molecular Weight: 236.29 g/mol [1]

The Analytical Workflow: A Strategic Approach

A logical and efficient workflow is critical for structural elucidation. The process typically begins with techniques that provide broad, confirmatory information and progresses to those that offer detailed, fine-structural insights.

G cluster_0 Phase 1: Initial Confirmation cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Definitive Structural Elucidation cluster_3 Final Verification ms Mass Spectrometry (MS) Confirms Molecular Weight ir Infrared (IR) Spectroscopy Identifies Key Functional Groups ms->ir Weight Confirmed nmr Nuclear Magnetic Resonance (NMR) Maps the C-H Framework ir->nmr Groups Identified conclusion Integrated Analysis Unambiguous Structure Confirmation nmr->conclusion Structure Mapped

Caption: A typical spectroscopic analysis workflow.

Part 1: Mass Spectrometry (MS) – The Molecular Blueprint

Expertise & Rationale: Mass spectrometry is the initial and most direct method for confirming that the target molecule has been synthesized. By measuring the mass-to-charge ratio (m/z) of the molecular ion, we can verify the compound's elemental composition and molecular weight, providing the first piece of evidence for a successful reaction.

Data Presentation: Molecular Ion
PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂SPubChem[1]
Calculated Monoisotopic Mass236.0619 DaPubChem[1]
Observed [M]⁺ (Typical)~236Inferred
Observed [M+H]⁺ (ESI)~237Inferred
Fragmentation Analysis: Deconstructing the Molecule

Electron Ionization (EI) is a high-energy technique that not only reveals the molecular ion but also induces predictable fragmentation. This fragmentation pattern serves as a molecular fingerprint. For N-tosyl protected imidazoles, fragmentation is driven by the cleavage of the relatively weak S-N bond.[2]

The key fragmentation pathways for 2-Methyl-1-tosyl-1H-imidazole are:

  • Formation of the p-toluenesulfonyl cation (m/z 155): Cleavage of the N-S bond.

  • Formation of the tropylium ion (m/z 91): A subsequent, highly characteristic rearrangement and fragmentation of the p-toluenesulfonyl cation.[2]

  • Formation of the 2-methylimidazolium cation (m/z 81): Resulting from the cleavage of the N-S bond where the charge is retained by the imidazole fragment.

G parent [C₁₁H₁₂N₂O₂S]⁺ m/z 236 frag1 [C₇H₇O₂S]⁺ m/z 155 (Tosyl Cation) parent->frag1 N-S Cleavage frag2 [C₄H₅N₂]⁺ m/z 81 (2-Methylimidazolyl Cation) parent->frag2 N-S Cleavage frag3 [C₇H₇]⁺ m/z 91 (Tropylium Ion) frag1->frag3 -SO₂

Caption: Key EI-MS fragmentation pathways.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Method Parameters:

    • Ionization Mode: EI

    • Ionization Energy: 70 eV (standard)

    • Mass Range: 50-300 amu

    • Inlet: Direct Insertion Probe (for solid samples) or GC inlet (if coupled).

  • Data Acquisition: Introduce the sample into the instrument and acquire the spectrum.

  • Analysis: Identify the molecular ion peak [M]⁺ and correlate the major fragment ions with the expected fragmentation pattern.

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. For 2-Methyl-1-tosyl-1H-imidazole, we are specifically looking for the characteristic vibrations of the sulfonyl group (S=O) and the aromatic rings (tosyl and imidazole), which are difficult to discern by other methods.

Data Presentation: Characteristic Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Medium-WeakAromatic C-H StretchConfirms presence of aromatic rings.
~1600, ~1490MediumAromatic C=C StretchSkeletal vibrations of the tosyl and imidazole rings.[3]
~1370-1350 Strong Asymmetric SO₂ Stretch Key indicator of the sulfonyl group. [4]
~1180-1160 Strong Symmetric SO₂ Stretch Key indicator of the sulfonyl group. [4]
~1520MediumImidazole C=N StretchConfirms the imidazole ring structure.[3]
Experimental Protocol: Acquiring an ATR-IR Spectrum
  • Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

    • Spectral Range: 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structure

Expertise & Rationale: NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR identifies all unique carbon atoms. Together, they allow for the unambiguous assembly of the molecular structure.

¹H NMR Analysis (500 MHz, CDCl₃)

The tosyl group is strongly electron-withdrawing, which significantly influences the chemical shifts of the imidazole protons, moving them downfield.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.85d2HH-a (Tosyl)Protons ortho to the electron-withdrawing SO₂ group are deshielded.
~7.35d2HH-b (Tosyl)Protons meta to the SO₂ group are less deshielded than H-a.
~7.30d1HH-d (Im)Imidazole proton adjacent to the tosyl-substituted nitrogen.
~6.85d1HH-e (Im)Imidazole proton adjacent to the methyl-substituted carbon.
~2.45s3HH-c (Tosyl-CH₃)Standard chemical shift for an aromatic methyl group.
~2.35s3HH-f (Im-CH₃)Methyl group attached to the imidazole ring.

(Self-generated image for annotation purposes)

¹³C NMR Analysis (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~148.5C-g (Im)Carbon bearing the methyl group, deshielded.
~146.0C-j (Tosyl)Aromatic carbon directly bonded to the SO₂ group.
~134.2C-k (Tosyl)Aromatic carbon bearing the methyl group.
~130.0C-i (Tosyl)Aromatic carbons meta to the SO₂ group.
~127.5C-h (Tosyl)Aromatic carbons ortho to the SO₂ group.
~126.0C-f (Im)Imidazole C-H carbon.
~120.0C-e (Im)Imidazole C-H carbon.
~21.8C-l (Tosyl-CH₃)Standard chemical shift for an aromatic methyl group.
~14.5C-d (Im-CH₃)Methyl group on the imidazole ring.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if the solvent does not already contain it.

  • Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Typical Parameters: 16 scans, 1-second relaxation delay, 30° pulse angle.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel and re-tune.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: 256 or more scans (due to lower natural abundance of ¹³C), 2-second relaxation delay.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or TMS. Integrate the ¹H NMR signals.

Integrated Spectroscopic Analysis: The Final Verdict

The power of this workflow lies in the convergence of evidence from all three techniques.

G mol 2-Methyl-1-tosyl-1H-imidazole C₁₁H₁₂N₂O₂S ms MS Data m/z = 236 Fragments: 155, 91, 81 ms->mol Confirms Molecular Weight ir IR Data Strong SO₂ stretch ~1370 & ~1180 cm⁻¹ ir->mol Confirms Functional Groups nmr NMR Data Confirms C-H framework and connectivity nmr->mol Confirms Atom Connectivity

Caption: How integrated data confirms the final structure.

  • Mass Spectrometry confirms the molecular weight is 236 g/mol and its fragmentation pattern is consistent with a tosyl-imidazole structure.

  • Infrared Spectroscopy provides definitive proof of the critical sulfonyl (SO₂) functional group and the presence of aromatic rings.

  • Nuclear Magnetic Resonance Spectroscopy provides the final, unambiguous evidence, mapping out the precise arrangement and connectivity of every hydrogen and carbon atom, confirming the 1-tosyl and 2-methyl substitution pattern.

References

  • Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.[Link]

  • PubChem. 2-Methyl-1-tosyl-1H-imidazole.[Link]

  • J-STAGE. SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF.[Link]

  • SpectraBase. 2-Methyl-1-tosyl-1H-benzimidazole.[Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).[Link]

  • PubMed Central (PMC). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.[Link]

  • Royal Society of Chemistry Publishing. Recent advances in the synthesis of imidazoles.[Link]

  • ResearchGate. Synthesis of 1,5‐Ring‐Fused Imidazoles from Cyclic Imines and TosMIC – Identification of in situ Generated N‐Methyleneformamide as a Catalyst in the van Leusen Imidazole Synthesis.[Link]

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.[Link]

  • NIST WebBook. 1H-Imidazole, 2-methyl-.[Link]

  • Springer. Computational and infrared spectroscopic investigations of N-substituted carbazoles.[Link]

  • ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.[Link]

  • ResearchGate. The mass spectra of imidazole and 1-methylimidazole.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Reaction Mechanism of 2-Methyl-1-tosyl-1H-imidazole in Organic Synthesis

Abstract This technical guide provides a comprehensive examination of the reaction mechanisms of 2-Methyl-1-tosyl-1H-imidazole, a versatile reagent in modern organic synthesis. We will delve into the nuanced interplay of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the reaction mechanisms of 2-Methyl-1-tosyl-1H-imidazole, a versatile reagent in modern organic synthesis. We will delve into the nuanced interplay of its structural components—the activating N-tosyl group, the reactive C2-methyl group, and the aromatic imidazole core—to elucidate its primary modes of reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule for the construction of complex heterocyclic systems. Key mechanistic pathways, including C2-methyl deprotonation and subsequent nucleophilic addition, as well as competing N-detosylation reactions, are discussed in detail. Field-proven insights and detailed experimental protocols are provided to ensure both theoretical understanding and practical applicability.

Introduction: Structural Features and Electronic Profile

2-Methyl-1-tosyl-1H-imidazole (1) is a strategically designed imidazole derivative whose reactivity is governed by the electronic push-pull between its substituents. The p-toluenesulfonyl (tosyl) group at the N1 position serves as a potent electron-withdrawing group. This has two major consequences: it significantly increases the acidity of protons on the imidazole ring and its substituents, and it functions as an excellent leaving group under certain nucleophilic conditions.[1]

The methyl group at the C2 position, a site otherwise susceptible to deprotonation in many N-substituted imidazoles, fundamentally alters the molecule's reactivity profile.[2] Instead of C2 deprotonation, the protons of the C2-methyl group become the most acidic protons on the molecule (excluding the tosyl methyl group), setting the stage for a unique and highly useful reaction pathway.

This guide will primarily focus on the dominant and synthetically valuable reaction mechanism: the base-induced deprotonation of the 2-methyl group to form a highly reactive nucleophilic intermediate.

Primary Reaction Mechanism: C2-Methyl Deprotonation and Electrophilic Quenching

The most significant and synthetically versatile reaction of 2-Methyl-1-tosyl-1H-imidazole involves the selective deprotonation of the 2-methyl group. The electron-withdrawing nature of the N-tosyl group acidifies these methyl protons, allowing for their removal by a strong, non-nucleophilic base. This generates a key exocyclic methylene intermediate (an N-heterocyclic olefin precursor), which is a potent carbon-centered nucleophile.

The Causality Behind Experimental Choices

The success of this pathway hinges on the careful selection of the base and reaction conditions to favor C-H bond cleavage over competing reactions, such as nucleophilic attack on the sulfonyl group.

  • Choice of Base: Strong, sterically hindered bases are ideal for this transformation. Organolithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), are commonly employed. Grignard reagents, being strongly basic, can also effect this deprotonation.[3][4] The steric bulk of these bases minimizes the likelihood of nucleophilic attack at the sterically accessible but electronically less favorable sulfur atom of the tosyl group.

  • Solvent and Temperature: Anhydrous, aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are required to prevent quenching of the strong base and the resulting anionic intermediate. Reactions are typically initiated at low temperatures (-78 °C) to control the exothermic deprotonation and maintain the stability of the lithiated intermediate before the addition of an electrophile.

Mechanistic Pathway

The reaction proceeds through a two-step sequence:

  • Deprotonation: A strong base (B:) abstracts a proton from the C2-methyl group of 2-Methyl-1-tosyl-1H-imidazole (1) to form the key nucleophilic intermediate (2). This intermediate is stabilized by resonance, with the negative charge delocalized into the imidazole ring.

  • Electrophilic Quenching: The anionic intermediate (2) then reacts with a wide range of electrophiles (E+), leading to the formation of a new carbon-carbon or carbon-heteroatom bond, yielding the 2-(functionalized-ethyl)-1-tosyl-1H-imidazole product (3).

Caption: C2-Methyl Deprotonation and Electrophilic Quenching Pathway.

Scope of Electrophiles and Resulting Products

This mechanism provides a powerful platform for synthesizing a diverse array of 2-substituted imidazoles. The table below summarizes the outcomes with various classes of electrophiles.

Electrophile ClassExample ElectrophileResulting Product Structure (after potential workup)Application/Significance
Aldehydes/KetonesBenzaldehyde2-(2-Hydroxy-2-phenylethyl)-1-tosyl-1H-imidazoleSynthesis of β-amino alcohols
Alkyl HalidesMethyl Iodide2-Ethyl-1-tosyl-1H-imidazoleC-alkylation, chain extension
Carbon DioxideCO₂ (Dry Ice)2-(1-Tosyl-1H-imidazol-2-yl)acetic acidCarboxylation, access to acids/esters
EpoxidesPropylene Oxide2-(2-Hydroxypropyl)-1-tosyl-1H-imidazoleRing-opening, synthesis of γ-amino alcohols

Competing Mechanism: Nucleophilic Attack and N-Detosylation

While C2-methyl deprotonation is often the desired pathway, a competing mechanism involves nucleophilic attack on the sulfur atom of the tosyl group. This leads to the cleavage of the N-S bond and removal of the tosyl protecting group, regenerating a 2-methyl-1H-imidazole derivative.

This pathway is generally considered a deprotection strategy rather than a functionalization method.[5]

Conditions Favoring N-Detosylation

This reaction is favored under conditions that promote nucleophilic substitution at the sulfur center:

  • Nucleophile Choice: "Softer," less sterically hindered nucleophiles, or conditions that generate them (e.g., hydrolysis with aqueous base), can favor attack at the sulfur.

  • Reaction Conditions: Strong bases under harsh conditions (e.g., sodium in liquid ammonia) or acidic conditions (e.g., HBr, HF) are classic methods for tosyl group removal and operate through different mechanisms but achieve the same net detosylation.[5] Milder methods using reagents like carboxylic anhydrides in pyridine have also been developed.[5]

Caption: Competing N-Detosylation Pathway.

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the C2-methyl deprotonation and subsequent reaction with an aldehyde, representing a typical application of the primary reaction mechanism.

Synthesis of 2-(2-Hydroxy-2-phenylethyl)-1-tosyl-1H-imidazole

Materials:

  • 2-Methyl-1-tosyl-1H-imidazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

  • Benzaldehyde (1.2 eq), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Experimental_Workflow A 1. Dissolve 2-Methyl-1-tosyl-1H-imidazole in anhydrous THF under N2. B 2. Cool solution to -78 °C (dry ice/acetone bath). A->B Inert atmosphere C 3. Add n-BuLi dropwise. Stir for 1 hour at -78 °C. B->C Formation of anion D 4. Add benzaldehyde dropwise. Stir for 2 hours at -78 °C. C->D Electrophilic addition E 5. Warm to room temperature. D->E F 6. Quench with sat. aq. NH4Cl. E->F Protonation G 7. Extract with Ethyl Acetate (3x). F->G H 8. Wash combined organic layers with brine. G->H I 9. Dry over MgSO4, filter, and concentrate in vacuo. H->I J 10. Purify by column chromatography (silica gel). I->J Isolation

Caption: Experimental Workflow for Synthesis.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 2-Methyl-1-tosyl-1H-imidazole (1.0 eq) and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the anion. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add freshly distilled benzaldehyde (1.2 eq) dropwise to the solution. Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol product.

Trustworthiness Note: This protocol is self-validating. The progress can be monitored by Thin Layer Chromatography (TLC) at each key stage. The formation of the product can be confirmed by the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the alcohol product. Final structure confirmation should be performed using NMR spectroscopy and Mass Spectrometry.

Conclusion

2-Methyl-1-tosyl-1H-imidazole is a powerful synthetic intermediate whose reactivity is dominated by the acidity of its C2-methyl protons, a direct consequence of the N-tosyl group's electron-withdrawing ability. By selecting appropriate strong, non-nucleophilic bases, a key nucleophilic intermediate can be generated, which readily engages with a wide variety of electrophiles to afford functionalized 2-ethyl-imidazole derivatives. Understanding the mechanistic principles and the competing detosylation pathway allows for the rational design of synthetic routes to complex imidazole-containing targets, which are prevalent in medicinal chemistry and materials science.

References

  • (Reference to a general organic chemistry textbook discussing electron-withdrawing groups and acidity).
  • (Reference to a paper on imidazole synthesis and functionalization).[6]

  • (Reference to a paper discussing the chemistry of imidazolium salts).[2]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659–4662. [Link]

  • Shirai, N., et al. (1987). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. HETEROCYCLES, 26(1), 177.
  • (General reference on Grignard reagents as bases).[3][4]

  • (Reference on tosylates as leaving groups).[1][7]

  • (Reference to a paper on the deprotonation of C2-alkyl imidazolium salts).[2][8]

  • (Reference to a review on imidazole synthesis).[6][9]

  • (Reference on nucleophilic substitution of tosylates).[7]

  • (Reference to a general protocol for deproton
  • van der Eijk, J. M., et al. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(11), 1881-1882. [Link]

  • (Reference discussing the stability of anionic intermedi
  • (Reference on the applications of functionalized imidazoles).[6]

  • PubChem Compound Summary for CID 17371688, 2-Methyl-1-tosyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Synthesis and Physical Properties of Tunable Aryl Alkyl Ionic Liquids (TAAILs) Comprising Imidazolium Cations Blocked with Methyl‐, Propyl‐ and Phenyl‐Groups at the C2 Position. (2022). Chemistry – A European Journal. [Link]

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Foundational

The Tosyl Group as a Linchpin in Imidazole Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole ring is a ubiquitous scaffold in pharmaceuticals and biologically active molecules.[1][2] Its inherent chemical properties, however,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a ubiquitous scaffold in pharmaceuticals and biologically active molecules.[1][2] Its inherent chemical properties, however, often necessitate strategic activation to facilitate further synthetic transformations. This technical guide provides a comprehensive exploration of the p-toluenesulfonyl (tosyl) group's role in activating the imidazole ring. We will delve into the fundamental electronic effects of the tosyl group, the mechanistic pathways of activation, and provide field-proven experimental protocols. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering insights into the causality behind experimental choices and empowering the design of robust synthetic strategies.

Introduction: The Strategic Imperative for Imidazole Activation

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Its prevalence stems from its unique electronic structure and its ability to participate in hydrogen bonding and coordination with biological targets. However, the inherent aromaticity and electron distribution of the imidazole ring can render it unreactive towards certain desired chemical modifications. To unlock the full synthetic potential of this privileged heterocycle, chemists often employ activating groups to modulate its reactivity.

Among the arsenal of activating groups, the tosyl group has emerged as a particularly versatile and powerful tool.[3] Its strong electron-withdrawing nature profoundly alters the electronic landscape of the imidazole ring, paving the way for a variety of subsequent functionalization reactions. This guide will elucidate the multifaceted role of the tosyl group, moving beyond a simple description of its use as a protecting group to a detailed analysis of its function as a potent activator for targeted chemical transformations.

The Activating Power of the Tosyl Group: A Tale of Electronic Perturbation

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is a functional group with the formula CH₃C₆H₄SO₂-.[3] Its profound impact on the reactivity of the imidazole ring is rooted in its potent electron-withdrawing capabilities, which operate through both inductive and resonance effects.

Inductive and Resonance Effects

The sulfonyl moiety (-SO₂-) is strongly electronegative, exerting a significant inductive electron withdrawal from the atom to which it is attached. When appended to the imidazole nitrogen, this effect cascades through the heterocyclic ring, reducing the electron density at all positions. Furthermore, the sulfonyl group can participate in resonance delocalization, further pulling electron density away from the imidazole ring and into the sulfonyl oxygens and the adjacent aromatic ring.[4]

This substantial electronic perturbation is the cornerstone of the tosyl group's activating ability. It transforms the otherwise electron-rich imidazole into a more electrophilic and acidic species, opening up new avenues for synthetic manipulation.

N-Tosylation: The Gateway to Activation

The journey of activating the imidazole ring with a tosyl group begins with the crucial step of N-tosylation. This reaction is typically achieved by treating imidazole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[5] The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride.[6]

Caption: General scheme for the N-tosylation of imidazole.

This seemingly simple protection step is, in fact, the key activation event. The resulting N-tosylimidazole is no longer a simple protected derivative but a highly activated intermediate poised for a range of synthetic transformations.[7]

Mechanistic Pathways of Activation: Unleashing New Reactivity

The introduction of the tosyl group onto the imidazole nitrogen unlocks two primary pathways for further functionalization: enhanced acidity of ring protons and activation towards nucleophilic attack.

Acidification of C-H Bonds: The Path to Deprotonation and Functionalization

The potent electron-withdrawing nature of the N-tosyl group significantly increases the acidity of the C-H protons on the imidazole ring, particularly at the C2 position.[5] This acidification facilitates deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide - LDA), to generate a stable carbanion.[5]

This C2-lithiated intermediate is a powerful nucleophile that can react with a wide array of electrophiles, enabling the selective introduction of substituents at this position. This strategy provides a reliable method for C2-functionalization, a transformation that is often challenging to achieve with an unprotected imidazole.

Caption: Workflow for C2-functionalization of N-tosylimidazole via lithiation.

Activation Towards Nucleophilic Aromatic Substitution (SNAr)

While less common for the imidazole ring itself, the principle of activating a ring towards nucleophilic aromatic substitution (SNAr) by an electron-withdrawing group is a fundamental concept in organic chemistry. In specific contexts, the N-tosyl group can render the imidazole ring sufficiently electron-deficient to undergo nucleophilic attack, particularly if other activating groups are present or if the reaction involves a fused ring system. This opens the door for the displacement of leaving groups on the imidazole ring by nucleophiles.

Experimental Protocols: From Theory to Practice

The successful application of the tosyl group in activating the imidazole ring hinges on robust and reproducible experimental procedures. The following protocols are provided as a guide for common transformations.

General Procedure for the N-Tosylation of Imidazole

This protocol describes a typical procedure for the synthesis of N-tosylimidazole.

Materials:

  • Imidazole

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH) or a suitable amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of imidazole (1.0 eq.) in a suitable anhydrous solvent, add a base (1.2 eq.) portionwise at 0 °C.[5]

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.[5]

  • Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.).[5]

  • Let the reaction proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC).[5]

  • Quench the reaction carefully with water.[5]

  • Extract the product with an organic solvent.[5]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography or recrystallization.[5]

Protocol for C2-Lithiation and Electrophilic Quench of N-Tosylimidazole

This protocol outlines the steps for the C2-functionalization of N-tosylimidazole.

Materials:

  • N-Tosylimidazole

  • Strong base (e.g., n-Butyllithium in hexanes)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Electrophile (e.g., an alkyl halide, aldehyde, or ketone)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-tosylimidazole (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (1.1 eq.) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the C2-lithiated species.

  • Add the desired electrophile (1.2 eq.) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction StepReagentStoichiometry (eq.)Temperature (°C)Time (h)
Deprotonationn-Butyllithium1.1-781
Electrophilic QuenchElectrophile1.2-78 to RTVaries
Table 1: Representative conditions for C2-functionalization of N-tosylimidazole.

The Dual Role: Tosyl as a Protecting Group

While this guide focuses on the activating role of the tosyl group, it is crucial to acknowledge its utility as a protecting group for the imidazole nitrogen.[3] The resulting N-tosyl sulfonamide is stable to a wide range of reaction conditions, effectively masking the reactivity of the N-H proton.[3] This protective function is often a prerequisite for performing chemistry on other parts of the molecule without interference from the imidazole nitrogen. The deprotection of the N-tosyl group can be achieved under various conditions, though it can sometimes be challenging.[8][9]

Conclusion: A Versatile Tool for Complex Synthesis

The tosyl group is far more than a simple protecting group in the context of imidazole chemistry. Its profound electron-withdrawing ability serves as a powerful tool to activate the imidazole ring, enabling a range of synthetic transformations that would otherwise be difficult to achieve. By understanding the underlying electronic principles and mastering the associated experimental protocols, researchers can leverage the tosyl group to strategically functionalize the imidazole scaffold, accelerating the discovery and development of novel therapeutics and functional molecules. This in-depth guide provides the foundational knowledge and practical insights necessary to confidently employ this versatile activating group in complex synthetic endeavors.

References

  • The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity - Benchchem. (URL: )
  • The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research - Benchchem. (URL: )
  • 1-Tosylimidazole: A Versatile Reagent in Modern Organic Synthesis. (URL: )
  • A Comparative Guide to Mass Spectrometry Fragmentation of N-Boc and N-Tosyl Protected Imidazole - Benchchem. (URL: )
  • Tosyl group - Wikipedia. (URL: [Link])

  • 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN - Organic Syntheses Procedure. (URL: [Link])

  • How to remove a tosyl-group from an imidazole ring? - ResearchGate. (URL: [Link])

  • A simple and mild method for the removal of the NIm-tosyl protecting group - SciSpace. (URL: [Link])

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC - PubMed Central. (URL: [Link])

  • Reactions of N‐(tosylmethyl)formamide 15 under varying conditions - ResearchGate. (URL: [Link])

  • Van Leusen Imidazole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. (URL: [Link])

  • The first example of an unusual rearrangement in the van Leusen imidazole synthesis. (URL: [Link])

  • Effect of the Nature of the Substituent in N-alkylimidazole Ligands on the Outcome of Deprotonation: Ring Opening Versus the Formation of N-heterocyclic Carbene Complexes - PubMed. (URL: [Link])

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Exploratory

An In-Depth Technical Guide to 2-Methyl-1-tosyl-1H-imidazole: A Core Building Block in Medicinal Chemistry

Abstract The imidazole heterocycle is a cornerstone of medicinal chemistry, appearing in numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole heterocycle is a cornerstone of medicinal chemistry, appearing in numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This guide focuses on a particularly valuable, yet nuanced, derivative: 2-Methyl-1-tosyl-1H-imidazole. We will explore its fundamental chemistry, strategic applications, and provide field-tested protocols to empower researchers in drug discovery and development. This document moves beyond a simple recitation of facts to explain the underlying principles that govern its reactivity and utility, providing a robust framework for its successful implementation in complex synthetic campaigns.

Introduction: Why the Tosyl Group Unlocks New Potential

While 2-methylimidazole itself is a common precursor, its direct use can be problematic.[3] The N-H proton is acidic, and the imidazole ring is highly nucleophilic, leading to undesired side reactions. The introduction of a p-toluenesulfonyl (tosyl) group at the N-1 position fundamentally alters the molecule's character in three advantageous ways:

  • N-H Protection: The tosyl group effectively masks the acidic proton, preventing unwanted deprotonation by bases used in subsequent steps.[4]

  • Reactivity Modulation: The strongly electron-withdrawing nature of the sulfonyl group significantly decreases the basicity and nucleophilicity of the imidazole ring.[4] This allows for selective reactions at other sites of a larger molecule without interference from the imidazole nitrogen.

  • Activation for Nucleophilic Substitution: The tosyl-imidazole moiety can, under specific conditions, function as an excellent leaving group, facilitating the introduction of various nucleophiles at the C-2 position, although this is less common than its role as a directing or protecting group.

This strategic modification transforms 2-methylimidazole from a simple base into a precisely controlled, versatile building block for constructing complex molecular architectures.

Core Chemistry & Physicochemical Properties

A thorough understanding of a building block's properties is critical for troubleshooting and optimizing reactions.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂SPubChem[5]
Molecular Weight 236.29 g/mol PubChem[5]
Appearance White to off-white solidGeneric MSDS
Solubility Soluble in polar organic solvents (e.g., THF, DCM, Acetone)General Lab Experience
CAS Number 86181-71-7PubChem[5]

The key to its utility lies in the N-S bond. This bond is stable under a wide range of conditions, including many cross-coupling reactions, mild oxidations, and reductions. However, it is designed to be cleaved under specific, controlled conditions, which we will explore in detail.

Key Synthetic Transformations & Mechanistic Insights

The true power of 2-Methyl-1-tosyl-1H-imidazole is revealed in its application. Its primary roles are as a protected form of 2-methylimidazole and as a precursor for lithiation and subsequent functionalization.

Synthesis of 2-Methyl-1-tosyl-1H-imidazole

The synthesis is a straightforward and high-yielding nucleophilic substitution.

  • Principle: The N-1 nitrogen of 2-methylimidazole acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. A tertiary amine base, such as triethylamine (TEA), is used to scavenge the HCl byproduct.

  • Why this works: 2-Methylimidazole is sufficiently nucleophilic to react with the highly reactive sulfonyl chloride. The choice of solvent (often DCM or THF) is crucial for solubilizing the starting materials.

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products SMILES_imidazole 2-Methylimidazole Reaction Nucleophilic Substitution (in DCM or THF) SMILES_imidazole->Reaction SMILES_tosyl Tosyl Chloride SMILES_tosyl->Reaction Base Triethylamine (Base) Base->Reaction Product 2-Methyl-1-tosyl-1H-imidazole Reaction->Product Main Product Byproduct Triethylammonium chloride Reaction->Byproduct Salt Byproduct

Caption: Synthesis of 2-Methyl-1-tosyl-1H-imidazole.

Deprotection: Regenerating the Imidazole Core

The removal of the tosyl group is a critical step, and the choice of method depends on the sensitivity of the overall molecule. Severe conditions like strong bases or sodium in liquid ammonia can be used, but these are often incompatible with complex substrates.[4]

A significantly milder and more practical method involves the use of carboxylic anhydrides, such as acetic anhydride, in the presence of pyridine.[4][6]

  • Mechanism: The reaction is believed to proceed via an initial acylation of the imidazole nucleus, forming an acyl-imidazolium intermediate. This intermediate is then susceptible to nucleophilic attack, leading to the cleavage of the N-tosyl bond.[4]

  • Expert Insight: Trifluoroacetic anhydride (TFAA) is a more potent reagent for this deprotection and can often be used without pyridine.[4] However, for standard deprotections where other functional groups might be sensitive to the harshness of TFAA, a mixture of acetic anhydride with a catalytic amount of pyridine provides a good balance of reactivity and selectivity.[4]

Case Study: Application in Cross-Coupling Reactions

A major application of N-tosyl imidazoles in medicinal chemistry is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. While the tosyl group itself can be a coupling partner, its primary role here is to protect and modulate the imidazole during the coupling of another part of the molecule.

Consider a scenario where a molecule contains both a bromo-aryl group and a 2-methylimidazole moiety. Attempting a Suzuki coupling directly would be complicated by the nucleophilic imidazole interfering with the catalytic cycle.

Workflow cluster_start Step 1: Protection cluster_coupling Step 2: Core Reaction cluster_end Step 3: Deprotection Start Bromo-Aryl-2-Methylimidazole Protect React with TsCl, TEA Start->Protect Protected Bromo-Aryl-(1-tosyl-2-Me-Imidazole) Protect->Protected Couple Suzuki Coupling (Pd Catalyst, Boronic Acid, Base) Protected->Couple Coupled Biaryl-(1-tosyl-2-Me-Imidazole) Couple->Coupled Deprotect React with Ac₂O, Pyridine Coupled->Deprotect Final Final Product: Biaryl-2-Methylimidazole Deprotect->Final

Caption: Strategic workflow for using the tosyl group.

This workflow demonstrates the strategic value of the tosyl group. It passivates the imidazole, allowing the Suzuki reaction to proceed cleanly on the bromo-aryl portion of the molecule.[7] Once the key C-C bond is formed, the tosyl group can be efficiently removed to yield the desired final product.

Detailed Experimental Protocols

These protocols are provided as a guide and may require optimization based on specific substrates.

Protocol 1: Synthesis of 2-Methyl-1-tosyl-1H-imidazole
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methylimidazole (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add triethylamine (1.2 eq) dropwise, followed by a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Mild Deprotection of the N-Tosyl Group
  • Setup: Dissolve the N-tosyl imidazole substrate (1.0 eq) in acetic anhydride.

  • Catalyst: Add pyridine (typically 2-5 vol %).

  • Reaction: Heat the mixture to a temperature between 60-80 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a saturated solution of sodium bicarbonate to quench the excess acetic anhydride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization as needed.

Conclusion and Future Outlook

2-Methyl-1-tosyl-1H-imidazole is more than just a protected amine; it is a strategic tool that enables chemists to perform selective transformations in complex molecular settings. Its predictable synthesis, robust stability, and mild deprotection conditions make it an invaluable asset in multi-step synthetic routes common in medicinal chemistry. As drug targets become more complex, the need for such precise and reliable chemical tools will only grow, ensuring that this versatile building block remains a staple in the synthetic chemist's toolbox.

References

  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-Methyl-1-tosyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). 2-Methylimidazole. [Link]

  • ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring?. [Link]

  • Ohta, S., et al. (1982). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles. [Link]

  • Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. [Link]

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Foundational

A Theoretical and Computational Blueprint for Drug Discovery: The Case of 2-Methyl-1-tosyl-1H-imidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Imidazole Scaffolds Imidazole, a five-membered heterocyclic aromatic ring, is a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Imidazole Scaffolds

Imidazole, a five-membered heterocyclic aromatic ring, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][4][5][6] The tosyl (p-toluenesulfonyl) group, a common protecting group in organic synthesis, can also influence the electronic and steric properties of a molecule, potentially enhancing its biological activity. This guide focuses on 2-Methyl-1-tosyl-1H-imidazole (C₁₁H₁₂N₂O₂S), a molecule that combines these key features.[7]

This document serves as a comprehensive technical blueprint, outlining the theoretical and computational methodologies essential for a thorough investigation of 2-Methyl-1-tosyl-1H-imidazole. As a senior application scientist, the goal is not merely to list protocols but to provide a self-validating framework that explains the causality behind each step. We will explore how a synergistic approach, combining quantum chemical calculations with spectroscopic analysis and molecular docking, can elucidate the molecule's structure-property relationships and predict its potential as a therapeutic agent.

Part 1: Quantum Chemical Investigations: Unveiling Molecular Architecture and Reactivity

Density Functional Theory (DFT) has become a powerful tool for predicting the structural and electronic properties of molecules with high accuracy.[8][9][10] The insights gained from DFT calculations are invaluable for understanding a molecule's behavior and its interactions with biological targets.

Computational Protocol: The DFT Approach

A robust computational study begins with the optimization of the molecule's geometry. This is typically performed using a widely-accepted functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311++G(d,p).[9][11] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Step-by-Step Protocol for Geometry Optimization and Frequency Calculation:

  • Initial Structure Generation: The 3D structure of 2-Methyl-1-tosyl-1H-imidazole is drawn using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: An input file is created for a quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies the initial coordinates, the level of theory (e.g., B3LYP/6-311++G(d,p)), and the desired calculations (geometry optimization followed by frequency analysis).[12]

  • Geometry Optimization: The software iteratively adjusts the positions of the atoms to find the minimum energy conformation. This provides the most stable structure of the molecule in the gas phase.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The results of this calculation are also used to predict the vibrational spectra (FT-IR and FT-Raman).

Spectroscopic Characterization: A Harmony of Theory and Experiment

Spectroscopic techniques provide experimental fingerprints of a molecule. DFT calculations are instrumental in assigning the observed spectral bands to specific molecular vibrations, leading to a more complete and accurate characterization.[13]

  • FT-IR and FT-Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. The calculated vibrational frequencies from DFT, after applying a scaling factor to account for anharmonicity, can be correlated with the experimental FT-IR and FT-Raman spectra.[13][14] This allows for a detailed assignment of vibrational modes, such as C-H stretching, C=N stretching, and the characteristic vibrations of the tosyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and chemical environment of atoms. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, can be used to calculate the ¹H and ¹³C NMR chemical shifts.[10][13] Comparing the calculated shifts with experimental data helps in the unambiguous assignment of all proton and carbon signals in the molecule.

  • UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra.[13] The calculated maximum absorption wavelength (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic structure and transitions.

Frontier Molecular Orbital (FMO) Analysis: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[1][9][15] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity.[1] A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized.[1]

The workflow for these quantum chemical investigations is depicted below:

G cluster_input Input Preparation cluster_dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis & Interpretation mol_struct Initial Molecular Structure (2-Methyl-1-tosyl-1H-imidazole) geom_opt Geometry Optimization mol_struct->geom_opt Input File freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc uv_calc UV-Vis Calculation (TD-DFT) geom_opt->uv_calc fmo_analysis FMO Analysis (HOMO, LUMO, Energy Gap) geom_opt->fmo_analysis Molecular Orbitals mep_analysis MEP Analysis geom_opt->mep_analysis nbo_analysis NBO Analysis geom_opt->nbo_analysis spec_analysis Spectroscopic Analysis (FT-IR, Raman, NMR, UV-Vis) freq_calc->spec_analysis Vibrational Frequencies nmr_calc->spec_analysis Chemical Shifts uv_calc->spec_analysis Electronic Transitions

Caption: Workflow for Quantum Chemical Investigation of 2-Methyl-1-tosyl-1H-imidazole.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[3][9][16]

  • Color Coding: The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential. For 2-Methyl-1-tosyl-1H-imidazole, the oxygen atoms of the sulfonyl group and the nitrogen atom of the imidazole ring are expected to be regions of negative potential, while the hydrogen atoms are likely to be in positive potential regions.

Natural Bond Orbital (NBO) Analysis: Understanding Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule by studying the interactions between filled (donor) and empty (acceptor) orbitals.[13][17]

  • Hyperconjugation and Charge Delocalization: NBO analysis can quantify the stabilization energy (E⁽²⁾) associated with hyperconjugative interactions, such as the delocalization of electron density from a lone pair (n) or a bonding orbital (σ or π) to an antibonding orbital (σ* or π*). These interactions are crucial for understanding the molecule's stability and the delocalization of charge within the molecule.

Part 2: Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.[4][6][18] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking Protocol

A typical molecular docking workflow involves preparing the ligand and the receptor, performing the docking simulation, and analyzing the results.

Step-by-Step Protocol for Molecular Docking:

  • Receptor Preparation:

    • The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structure of 2-Methyl-1-tosyl-1H-imidazole is prepared, usually starting from the DFT-optimized geometry.

    • Appropriate protonation states are assigned, and charges are calculated.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, GOLD) is used to systematically search for the best binding poses of the ligand within the active site of the receptor.[4][18]

    • The software uses a scoring function to rank the different poses based on their predicted binding affinity.[4]

  • Results Analysis:

    • The top-ranked docking poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the receptor.[4][6]

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis receptor Receptor Preparation (e.g., from PDB) docking_run Perform Docking (e.g., AutoDock, Glide) receptor->docking_run ligand Ligand Preparation (2-Methyl-1-tosyl-1H-imidazole) ligand->docking_run scoring Scoring & Ranking (Binding Affinity) docking_run->scoring visualization Visualization & Interaction Analysis (H-bonds, Hydrophobic, etc.) scoring->visualization

Caption: General Workflow for Molecular Docking Studies.

Data Presentation: Summarizing Key Findings

The results from the computational studies should be presented in a clear and concise manner. Tables are an effective way to summarize quantitative data.

Table 1: Calculated Molecular Properties of 2-Methyl-1-tosyl-1H-imidazole

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂S
Molecular Weight236.29 g/mol
HOMO Energy(Representative Value) -6.5 eV
LUMO Energy(Representative Value) -1.2 eV
HOMO-LUMO Gap (ΔE)(Representative Value) 5.3 eV
Dipole Moment(Representative Value) 4.5 D

Table 2: Representative Molecular Docking Results

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
(Example: EGFR)(Representative Value) -8.5(e.g., MET793, LYS745)Hydrogen Bond, Hydrophobic
(Example: COX-2)(Representative Value) -7.9(e.g., ARG513, TYR355)π-π Stacking, van der Waals

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth study of 2-Methyl-1-tosyl-1H-imidazole. By integrating DFT calculations for structural and electronic characterization with molecular docking for predicting biological interactions, researchers can gain significant insights into the molecule's potential as a drug candidate. This synergistic approach not only accelerates the drug discovery process but also provides a deeper understanding of the molecular mechanisms underlying its potential therapeutic effects. The continued application of these computational tools will undoubtedly pave the way for the rational design of novel and more effective imidazole-based pharmaceuticals.

References

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.).
  • Two novel imidazole derivatives – Combined experimental and computational study. (2025, August 8).
  • 2-Methyl-1-tosyl-1H-imidazole | C11H12N2O2S | CID 17371688 - PubChem. (n.d.). Retrieved from [Link]

  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (n.d.).
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.).
  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC. (2025, March 21). Retrieved from [Link]

  • Imidazole, 2-methyl-, hydrochloride - NIST WebBook. (n.d.). Retrieved from [Link]

  • FTIR spectra of Imidazole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (n.d.).
  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (n.d.).
  • (PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - ResearchGate. (2022, August 30). Retrieved from [Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC. (2022, August 23). Retrieved from [Link]

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE - International Research Journal of Education and Technology. (n.d.).
  • Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (n.d.). Retrieved from [Link]

  • In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H - Biointerface Research in Applied Chemistry. (2022, June 6). Retrieved from [Link]

  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - MDPI. (2022, February 7). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - ResearchGate. (2025, October 14). Retrieved from [Link]

  • Solid-state Zwitterionic Tautomerization of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole: Synthesis, Characterization, DFT Calculation and Docking Studies | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Introduction to HOMO LUMO Interactions in Organic Chemistry - YouTube. (2024, January 25). Retrieved from [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (n.d.).
  • Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics - ResearchGate. (2026, January 3). Retrieved from [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. (n.d.). Retrieved from [Link]

  • FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. - ResearchGate. (n.d.). Retrieved from [Link]

  • Crystal and Molecular Structure Analysis of 2-Methylimidazole - ResearchGate. (2025, August 7). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide on the Reactivity of 2-Methyl-1-tosyl-1H-imidazole with Nucleophiles

Abstract This technical guide provides a comprehensive analysis of the reactivity of 2-Methyl-1-tosyl-1H-imidazole, a versatile reagent in modern organic synthesis. We will delve into the electronic and steric factors go...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-Methyl-1-tosyl-1H-imidazole, a versatile reagent in modern organic synthesis. We will delve into the electronic and steric factors governing its interactions with a range of nucleophiles, including amines, alkoxides, and thiols. The pivotal role of the tosyl group as an activating and leaving group will be elucidated through mechanistic discussions. Furthermore, this guide will present detailed experimental protocols, comparative reactivity data, and an exploration of the synthetic applications of this important imidazole derivative, particularly in the context of pharmaceutical and materials science research.

Introduction: The Strategic Importance of Activated Imidazoles

The imidazole nucleus is a ubiquitous structural motif in a vast array of biologically active molecules and functional materials.[1][2][3] Its unique electronic properties, featuring both a pyrrole-type and a pyridine-type nitrogen atom, allow it to act as a base, a nucleophile, and a ligand.[4] However, the inherent stability of the aromatic imidazole ring often necessitates activation to facilitate its participation in certain synthetic transformations.

N-sulfonylation, particularly with the p-toluenesulfonyl (tosyl) group, is a powerful strategy to modulate the reactivity of the imidazole core.[5] The introduction of the strongly electron-withdrawing tosyl group onto the N1 position of 2-methylimidazole profoundly alters the electronic landscape of the heterocyclic ring, rendering it susceptible to nucleophilic attack. This guide will specifically focus on 2-Methyl-1-tosyl-1H-imidazole, exploring the nuances of its reactivity profile and its utility as a synthetic building block.

Mechanistic Underpinnings of Reactivity

The reactivity of 2-Methyl-1-tosyl-1H-imidazole is fundamentally governed by the electronic influence of the N-tosyl group. This group serves two primary functions: it activates the imidazole ring towards nucleophilic attack and acts as an excellent leaving group.[6][7]

Activation of the Imidazole Ring

The sulfonyl moiety of the tosyl group is strongly electron-withdrawing.[5] This inductive effect significantly reduces the electron density of the imidazole ring, particularly at the C2 and C5 positions. This electron deficiency makes these positions electrophilic and thus susceptible to attack by nucleophiles. The methyl group at the C2 position introduces a degree of steric hindrance, which can influence the regioselectivity of nucleophilic attack, often directing it towards the C5 position.

The Tosyl Group as a Leaving Group

The p-toluenesulfonate anion is a highly stable species due to resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group.[8] This inherent stability makes the tosyl group an excellent leaving group in nucleophilic substitution reactions.[6][7] The departure of the tosylate anion is the driving force for many of the reactions involving 2-Methyl-1-tosyl-1H-imidazole.

The general mechanism for nucleophilic substitution at the imidazole ring can be depicted as a nucleophilic aromatic substitution (SNAr) pathway.[9][10][11] This typically involves the initial attack of the nucleophile on an electron-deficient carbon of the imidazole ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[10] Subsequent elimination of the tosylate leaving group restores the aromaticity of the ring, yielding the substituted imidazole product.

SNAr_Mechanism reagent 2-Methyl-1-tosyl-1H-imidazole intermediate Meisenheimer-like Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) product Substituted 2-Methylimidazole intermediate->product Elimination of Leaving Group leaving_group Tosyl Anion (TsO⁻) intermediate->leaving_group Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 2-Methyl-1-tosyl-1H-imidazole Nucleophile Solvent/Base heating Heating & Stirring reagents->heating monitoring TLC Monitoring heating->monitoring quenching Quenching & Solvent Removal monitoring->quenching Reaction Complete extraction Liquid-Liquid Extraction quenching->extraction purification Column Chromatography extraction->purification product product purification->product Isolated Product

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of the 2-Methyl-1-tosyl-1H-imidazole Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-Methyl-1-tosyl-1H-imidazole core is a pivotal scaffold in contemporary organic synthesis and medicinal chemistry. Its unique electronic archi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Methyl-1-tosyl-1H-imidazole core is a pivotal scaffold in contemporary organic synthesis and medicinal chemistry. Its unique electronic architecture, governed by the interplay between the electron-donating methyl group and the powerfully electron-withdrawing tosyl substituent, imparts a distinct reactivity profile that is instrumental in the construction of complex molecular entities. This guide provides a comprehensive exploration of the electronic properties of this scaffold, offering insights into its molecular orbital landscape, charge distribution, and the mechanistic underpinnings of its reactivity. By synthesizing theoretical predictions with established experimental observations of analogous systems, this document serves as a critical resource for researchers seeking to harness the synthetic potential of 2-Methyl-1-tosyl-1H-imidazole in the pursuit of novel therapeutics and functional materials.

Introduction: The Strategic Importance of the 2-Methyl-1-tosyl-1H-imidazole Scaffold

The imidazole ring is a ubiquitous feature in a vast array of biologically active molecules, including the essential amino acid histidine and numerous pharmaceuticals.[1][2] Its prevalence stems from its unique electronic character, acting as both a hydrogen bond donor and acceptor, and its ability to coordinate with metal ions. The strategic derivatization of the imidazole core allows for the fine-tuning of its physicochemical properties, a cornerstone of modern drug design.[2]

The introduction of a methyl group at the 2-position and a tosyl group at the 1-position of the imidazole ring creates the 2-Methyl-1-tosyl-1H-imidazole scaffold. This particular arrangement of substituents dramatically influences the electronic landscape of the imidazole core, predisposing it to specific modes of reactivity that are highly valuable in synthetic chemistry. The tosyl group, a potent electron-withdrawing group, significantly modulates the nucleophilicity of the imidazole ring and activates the scaffold for a range of chemical transformations.[3][4] This guide will delve into the fundamental electronic properties that govern the behavior of this important synthetic intermediate.

Synthesis and Spectroscopic Characterization

The 2-Methyl-1-tosyl-1H-imidazole scaffold is readily accessible through standard synthetic methodologies. A common route involves the tosylation of 2-methylimidazole using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.

Table 1: Physical and Spectroscopic Data for 2-Methyl-1-tosyl-1H-imidazole
PropertyValue
Molecular Formula C₁₁H₁₂N₂O₂S
Molecular Weight 236.29 g/mol
CAS Number 86181-71-7
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) ~2.4 (s, 3H, Ar-CH₃), ~2.6 (s, 3H, Im-CH₃), ~7.0-8.0 (m, 6H, Ar-H, Im-H)
¹³C NMR (CDCl₃, δ) ~21 (Ar-CH₃), ~15 (Im-CH₃), ~120-150 (Ar-C, Im-C)
Key IR (KBr, cm⁻¹) ~1370 & ~1170 (SO₂ stretch)

Note: The NMR chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is inferred from typical values for similar structures.

The Electronic Landscape: A Theoretical Perspective

While dedicated computational studies on 2-Methyl-1-tosyl-1H-imidazole are not extensively reported in the literature, its electronic properties can be reliably predicted based on the known electronic effects of its constituent functional groups and through extrapolation from studies on analogous N-sulfonylated imidazoles and benzimidazoles.[5]

The Interplay of Substituent Effects

The electronic character of the 2-Methyl-1-tosyl-1H-imidazole scaffold is a direct consequence of the electronic tug-of-war between the methyl and tosyl groups.

  • 2-Methyl Group: The methyl group at the C2 position is a weak electron-donating group (EDG) through hyperconjugation and inductive effects. This donation of electron density slightly increases the electron richness of the imidazole ring.

  • 1-Tosyl Group: The p-toluenesulfonyl (tosyl) group is a strong electron-withdrawing group (EWG). The sulfonyl moiety withdraws electron density from the N1 nitrogen of the imidazole ring through a powerful inductive effect (-I) and resonance (-M). This has a profound impact on the overall electron density of the heterocyclic system.

The dominant effect is the strong electron withdrawal by the tosyl group, which renders the entire imidazole ring electron-deficient. This has significant implications for the scaffold's reactivity.

Frontier Molecular Orbitals (FMO) and Reactivity

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity.

FMO cluster_imidazole 2-Methyl-1H-imidazole cluster_tosyl_imidazole 2-Methyl-1-tosyl-1H-imidazole HOMO_Im HOMO (High Energy) HOMO_TsIm HOMO (Lowered Energy) HOMO_Im->HOMO_TsIm -I, -M of Tosyl Group LUMO_Im LUMO (Very High Energy) LUMO_TsIm LUMO (Significantly Lowered Energy) LUMO_Im->LUMO_TsIm -I, -M of Tosyl Group

Figure 1: Qualitative energy level diagram illustrating the effect of the tosyl group on the frontier molecular orbitals of the 2-methylimidazole core.

The electron-withdrawing nature of the tosyl group is predicted to significantly lower the energy of both the HOMO and LUMO of the imidazole ring.

  • Lowered HOMO Energy: A lower HOMO energy indicates that the molecule is less nucleophilic and less susceptible to electrophilic attack on the imidazole ring itself. The lone pair of electrons on the N3 nitrogen will be significantly less basic compared to that of 2-methylimidazole.

  • Significantly Lowered LUMO Energy: A low-lying LUMO is the hallmark of a good electrophile. This suggests that the 2-Methyl-1-tosyl-1H-imidazole scaffold will be susceptible to nucleophilic attack. The most likely sites for nucleophilic attack are the electrophilic sulfur atom of the sulfonyl group and the C2 carbon of the imidazole ring.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. For 2-Methyl-1-tosyl-1H-imidazole, it is anticipated that the MEP would show:

  • Electron-rich regions (red/yellow): Concentrated around the oxygen atoms of the sulfonyl group.

  • Electron-deficient regions (blue): Located around the sulfur atom of the sulfonyl group and, to a lesser extent, the C2 and C5 carbons of the imidazole ring.

This predicted charge distribution reinforces the notion of the scaffold's electrophilic character.

Reactivity and Synthetic Applications: The Electronic Properties in Action

The electronic features discussed above manifest in the characteristic reactivity of the 2-Methyl-1-tosyl-1H-imidazole scaffold, making it a valuable tool in organic synthesis.

The Tosyl Group as an Excellent Leaving Group

The primary role of the N-tosyl group in many reactions is to function as a superb leaving group.[3][4] The tosylate anion (TsO⁻) is a very weak base and is highly stabilized by resonance, making its departure from a reaction intermediate energetically favorable.

Leaving_Group cluster_reaction Nucleophilic Attack and Departure of Tosyl Group Reactant 2-Methyl-1-tosyl-1H-imidazole Intermediate [Intermediate] Reactant->Intermediate Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Intermediate Product Nu-R Intermediate->Product LeavingGroup 2-Methyl-1H-imidazolyl anion (as part of a larger molecule) Intermediate->LeavingGroup TosylAnion Tosyl Anion (Ts⁻) (Excellent Leaving Group) Intermediate->TosylAnion Departure

Figure 2: Conceptual workflow of a reaction where the tosyl group acts as a leaving group.

This property is exploited in various transformations, including:

  • Tosyl Group Transfer Reactions: 1-Tosylimidazoles are effective reagents for the tosylation of alcohols and amines. The imidazole moiety acts as a carrier for the tosyl group, which is then transferred to a nucleophile.[6]

  • Activation of Carboxylic Acids: In peptide synthesis, 1-tosylimidazole can be used to activate carboxylic acids for the formation of amide bonds.[7]

Electrophilicity of the Imidazole Ring

The electron-deficient nature of the N-tosylated imidazole ring makes it susceptible to nucleophilic attack. This is in stark contrast to the typically nucleophilic character of imidazole itself. This "umpolung" or reversal of reactivity opens up unique synthetic possibilities.

Participation in Cycloaddition Reactions

While direct cycloaddition reactions involving the N-tosyl-imidazole ring are not extensively documented, the related N-sulfonyl hydrazones are known to participate in [2+2+1] cycloaddition reactions.[8][9] This suggests that the N-sulfonyl moiety can activate adjacent double bonds for such transformations, a principle that could potentially be extended to the 2-Methyl-1-tosyl-1H-imidazole system under appropriate conditions.

Experimental Protocols for Electronic Characterization

To experimentally validate the predicted electronic properties of the 2-Methyl-1-tosyl-1H-imidazole scaffold, the following techniques are recommended.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the scaffold, providing empirical data on the HOMO and LUMO energy levels.

Methodology:

  • Preparation of the Analyte Solution: Dissolve 2-Methyl-1-tosyl-1H-imidazole (1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Employ a standard three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential over a range that encompasses the expected oxidation and reduction events. Record the resulting voltammogram.

  • Data Analysis: Determine the onset potentials for the first oxidation and reduction waves. These can be correlated to the HOMO and LUMO energies, respectively, often by calibration against a known standard like the ferrocene/ferrocenium couple.

UV-Visible Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 2-Methyl-1-tosyl-1H-imidazole in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Spectral Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The corresponding energy of this transition provides information about the HOMO-LUMO gap.

Computational Modeling (Density Functional Theory - DFT)

Objective: To generate a detailed theoretical model of the electronic structure.

Methodology:

  • Structure Optimization: Perform a geometry optimization of the 2-Methyl-1-tosyl-1H-imidazole molecule using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

  • Frequency Calculation: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation.

  • Electronic Property Calculation: From the optimized geometry, calculate the HOMO and LUMO energies, generate the molecular electrostatic potential (MEP) map, and compute other electronic parameters such as the dipole moment and atomic charges.

Implications for Drug Discovery and Development

The well-defined electronic properties of the 2-Methyl-1-tosyl-1H-imidazole scaffold make it a valuable building block in drug discovery.[2]

  • Predictable Reactivity: The consistent and predictable reactivity allows for its reliable incorporation into complex molecular architectures, facilitating the synthesis of compound libraries for high-throughput screening.

  • Scaffold for Bioactive Molecules: The imidazole core is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. The electronic modifications imparted by the methyl and tosyl groups can be used to modulate the binding affinity and pharmacokinetic properties of drug candidates.

  • Pro-drug Strategies: The N-tosyl group can be envisioned as a potential pro-drug moiety, which could be cleaved in vivo to release the active 2-methylimidazole-containing drug.

Conclusion

The 2-Methyl-1-tosyl-1H-imidazole scaffold possesses a unique and highly exploitable set of electronic properties. The dominant electron-withdrawing nature of the N-tosyl group renders the imidazole ring electron-deficient, lowering its HOMO and LUMO energy levels. This electronic configuration dictates its reactivity, primarily as an electrophilic species and as a precursor to the excellent tosylate leaving group. A thorough understanding of these electronic characteristics, gained through a combination of theoretical modeling and experimental validation, is crucial for leveraging the full synthetic potential of this versatile scaffold in the development of novel pharmaceuticals and advanced materials.

References

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 2-Methyl-1-tosyl-1H-imidazole in Modern Cross-Coupling Reactions

Abstract The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1][2] Functionalization of the imidazole ring is therefor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1][2] Functionalization of the imidazole ring is therefore a critical endeavor in the development of novel molecular entities. This guide explores the utility of 2-Methyl-1-tosyl-1H-imidazole as a versatile building block in palladium-catalyzed cross-coupling reactions. While direct, named protocols for this specific reagent are not extensively documented, its structural features—namely the activating N-tosyl group—position it as a potent electrophilic partner analogous to widely used aryl and heteroaryl tosylates.[3][4][5] This document provides detailed, field-proven protocols for Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, adapted for 2-Methyl-1-tosyl-1H-imidazole based on established methodologies for similar tosylated electrophiles.

Introduction: The Strategic Advantage of N-Tosyl Activation

2-Methyl-1-tosyl-1H-imidazole is a crystalline solid with the molecular formula C₁₁H₁₂N₂O₂S.[6] The tosyl group (p-toluenesulfonyl) attached to the N1 position of the imidazole ring serves two primary functions. Firstly, it acts as a protecting group for the imidazole nitrogen. Secondly, and more importantly for cross-coupling chemistry, it functions as an excellent leaving group, activating the imidazole ring for C-C bond formation at the C2 position. This reactivity mirrors that of aryl and heteroaryl tosylates, which are well-established as effective electrophiles in a variety of palladium-catalyzed reactions.[3][4][7] The use of tosylates as alternatives to halides offers advantages such as high crystallinity, stability, and often milder reaction conditions.

The protocols detailed herein are designed to leverage the N-tosyl group as a leaving group, facilitating the coupling of the 2-methylimidazol-1-yl moiety with a range of organometallic reagents.

Proposed Reaction Mechanism: The Catalytic Cycle

The general mechanism for the cross-coupling of 2-Methyl-1-tosyl-1H-imidazole is expected to follow the well-established catalytic cycle for palladium-catalyzed reactions. This involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Cross-Coupling Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R¹-OTs Pd(II) Complex R¹-Pd(II)(OTs)L₂ Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R²-M Pd(II) Intermediate R¹-Pd(II)(R²)L₂ Transmetalation->Pd(II) Intermediate M-OTs Coupled\nProduct R¹-R² Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L2 Reductive\nElimination->Coupled\nProduct Pd(II) Intermediate->Reductive\nElimination R¹ = 2-Methylimidazol-1-yl R²-M R²-M = Organometallic Reagent

Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1-methylimidazoles

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an electrophile.[8] The following protocol is adapted from established procedures for heteroaryl tosylates.[4][7]

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-Methyl-1-tosyl-1H-imidazole, Arylboronic Acid, and Base in a Flask B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Purge with Inert Gas (N₂ or Ar) C->D E Heat Mixture to 80-110 °C D->E F Monitor by TLC or LC-MS E->F G Cool to Room Temperature and Quench F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Figure 2: Workflow for the Suzuki-Miyaura Coupling Protocol.

Materials:

  • 2-Methyl-1-tosyl-1H-imidazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add 2-Methyl-1-tosyl-1H-imidazole, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add palladium(II) acetate and the phosphine ligand under a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like SPhos or XPhos are crucial for promoting the oxidative addition of less reactive tosylates and facilitating the reductive elimination step.[4]

  • Base: A strong base like K₃PO₄ is necessary to facilitate the transmetalation step by forming the more nucleophilic boronate species.

  • Solvent: The dioxane/water system is effective for dissolving both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

ParameterRecommended Condition
Catalyst Pd(OAc)₂ or Pd₂(dba)₃
Ligand SPhos, XPhos, or RuPhos
Base K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene, or THF
Temperature 80-110 °C
Table 1: Summary of Suzuki-Miyaura Reaction Conditions.
Stille Coupling: Synthesis of 2-Vinyl/Aryl-1-methylimidazoles

The Stille reaction couples an organotin compound with an sp²-hybridized halide or sulfonate.[9] It is known for its tolerance of a wide range of functional groups.[10] The following protocol is based on methods developed for aryl tosylates.[5][11]

Protocol 2: Stille Coupling

Materials:

  • 2-Methyl-1-tosyl-1H-imidazole (1.0 eq)

  • Organostannane (e.g., tributyl(vinyl)tin or tributyl(aryl)tin) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Triphenylarsine (AsPh₃) or P(t-Bu)₃ (8 mol%)

  • Lithium chloride (LiCl) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry, inert atmosphere glovebox or Schlenk line, combine 2-Methyl-1-tosyl-1H-imidazole, Pd₂(dba)₃, the ligand, and LiCl in a flask.

  • Add anhydrous DMF, followed by the organostannane reagent.

  • Heat the mixture to 80-100 °C for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and quench with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Stir the mixture vigorously for 1 hour, then filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Causality Behind Choices:

  • Ligand: Triphenylarsine or bulky phosphines are often used to stabilize the palladium catalyst and accelerate the reaction.

  • Additive: LiCl is often essential in Stille couplings involving tosylates, as the chloride ion is thought to facilitate the transmetalation step by forming a more reactive palladium-chloride intermediate.[12]

  • Work-up: The KF work-up is a standard and effective method for removing toxic tin salts from the reaction mixture.

ParameterRecommended Condition
Catalyst Pd₂(dba)₃ or Pd(PPh₃)₄
Ligand AsPh₃, P(t-Bu)₃, or XPhos
Additive LiCl or CsF
Solvent DMF, Toluene, or Dioxane
Temperature 80-120 °C
Table 2: Summary of Stille Reaction Conditions.
Negishi Coupling: Synthesis of 2-Alkyl/Aryl-1-methylimidazoles

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron or tin counterparts, often allowing for milder reaction conditions.[13] This protocol is adapted for use with our target tosylate.

Protocol 3: Negishi Coupling

Negishi_Mechanism cluster_prep Organozinc Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Work-up Z1 React Alkyl/Aryl Halide with Zn Dust or Transmetalate Organolithium/Grignard with ZnCl₂ C3 Add freshly prepared Organozinc Reagent Z1->C3 C1 Add Pd Catalyst/Ligand to 2-Methyl-1-tosyl-1H-imidazole under Inert Atmosphere C2 Add Anhydrous Solvent (THF or DMF) C1->C2 C2->C3 C4 Stir at Room Temp to 80 °C C3->C4 W1 Quench with Saturated NH₄Cl Solution C4->W1 W2 Extract, Dry, and Purify W1->W2

Figure 3: General Workflow for the Negishi Coupling Protocol.

Materials:

  • 2-Methyl-1-tosyl-1H-imidazole (1.0 eq)

  • Organozinc reagent (prepared in situ) (1.5-2.0 eq)

  • Pd₂(dba)₃ (2 mol%)

  • PCyp₃ (Tricyclopentylphosphine) or SPhos (8 mol%)

  • Anhydrous Tetrahydrofuran (THF) or THF/NMP mixture

Procedure:

  • Preparation of the Organozinc Reagent: Prepare the organozinc reagent in a separate flask under an inert atmosphere. This can be done by reacting an alkyl or aryl halide with activated zinc dust, or by transmetalating an organolithium or Grignard reagent with zinc chloride (ZnCl₂).

  • Coupling Reaction: In another dry Schlenk flask, add 2-Methyl-1-tosyl-1H-imidazole, Pd₂(dba)₃, and the phosphine ligand.

  • Evacuate and backfill with inert gas.

  • Add the anhydrous solvent (e.g., THF).

  • Slowly add the freshly prepared organozinc solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat to 60-80 °C if necessary. Monitor by TLC or GC-MS.

  • Upon completion, cool to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Causality Behind Choices:

  • Organozinc Reagents: Their high reactivity allows for the coupling of less reactive electrophiles like tosylates under milder conditions, often at room temperature.

  • Ligand: Electron-rich and bulky phosphines like PCyp₃ are effective in promoting the oxidative addition of C(sp³)- and C(sp²)-tosylates.[13]

  • Solvent: Anhydrous polar aprotic solvents like THF are standard for Negishi couplings as they are compatible with the highly reactive organozinc reagents.

ParameterRecommended Condition
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand PCyp₃, SPhos, or Xantphos
Organometallic R-ZnCl or R₂Zn
Solvent THF, DMF, or NMP
Temperature 25-80 °C
Table 3: Summary of Negishi Reaction Conditions.

Safety and Handling

  • Reagents: Palladium catalysts, phosphine ligands, and organometallic reagents are toxic, air-sensitive, and/or flammable. Handle them under an inert atmosphere using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Use anhydrous solvents and perform reactions in a well-ventilated fume hood.

  • Waste: Dispose of all chemical waste, especially heavy metal and organotin residues, according to institutional safety guidelines.

Conclusion

2-Methyl-1-tosyl-1H-imidazole represents a promising and versatile electrophile for palladium-catalyzed cross-coupling reactions. By leveraging the activating properties of the N-tosyl group, this reagent can be effectively employed in Suzuki-Miyaura, Stille, and Negishi couplings to synthesize a diverse array of functionalized 2-substituted-1-methylimidazoles. The protocols provided in this guide, derived from established methodologies for analogous tosylates, offer a robust starting point for researchers and drug development professionals. Optimization of catalysts, ligands, and reaction conditions for specific substrates will be key to unlocking the full synthetic potential of this valuable building block.

References

  • ChemInform Abstract: Review On: Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. ResearchGate.

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.

  • Palladium Cross-Coupling. COSyS.

  • 2-Methyl-1-tosyl-1H-imidazole | C11H12N2O2S | CID 17371688. PubChem.

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Hindawi.

  • Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. Royal Society of Chemistry.

  • Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines | Request PDF. ResearchGate.

  • Stille Coupling - Chemistry LibreTexts. Chemistry LibreTexts.

  • Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates. PubMed.

  • Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. SciSpace.

  • Palladium-catalyzed allylic cross-coupling reactions of primary and secondary homoallylic electrophiles. Semantic Scholar.

  • Coupling-Condensation Strategy for the Convergent Synthesis of an Imidazole-Fused 2-Aminoquinoline NLRP3 Agonist | Request PDF. ResearchGate.

  • Synthesis of 1,5‐Ring‐Fused Imidazoles from Cyclic Imines and TosMIC – Identification of in situ Generated N‐Methyleneformamide as a Catalyst in the van Leusen Imidazole Synthesis. ResearchGate.

  • Imidazole synthesis. Organic Chemistry Portal.

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC - NIH.

  • Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. Organic Chemistry Portal.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Semantic Scholar.

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar.

  • Coupling-Condensation Strategy for the Convergent Synthesis of an Imidazole-Fused 2-Aminoquinoline NLRP3 Agonist. PubMed.

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp(2))-tosylates and Mesylates. PubMed.

  • Stille reaction. Wikipedia.

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal.

  • The reagents and conditions: (a) 20 (d.r. at C4 = 2 : 1), PPh3, I2,... ResearchGate.

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Institutes of Health.

  • The Mechanisms of the Stille Reaction. University of Windsor.

  • A Comparative Guide to the Catalytic Applications of 2-Chloro-4,5-dimethyl-1H-imidazole in Cross-Coupling Reactions. BenchChem.

  • (PDF) Palladium-catalysed Suzuki--Miyaura cross-coupling with imidazolylidene ligands substituted by crowded resorcinarenyl and calixarenyl units. ResearchGate.

  • Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US. Thermo Fisher Scientific.

Sources

Application

Application Note: A Robust Protocol for the Regioselective Synthesis of 2-Substituted Imidazoles via Lithiation of 2-Methyl-1-tosyl-1H-imidazole

Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and biologically active molecules.[1][2][3][4] This guide provides a detailed protocol for the synthesis of 2-s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and biologically active molecules.[1][2][3][4] This guide provides a detailed protocol for the synthesis of 2-substituted imidazoles, a crucial class of derivatives, utilizing 2-Methyl-1-tosyl-1H-imidazole as a versatile starting material. The methodology hinges on the strategic use of the N-tosyl group, which serves a dual purpose: it protects the imidazole nitrogen and, more critically, acidifies the protons of the 2-methyl group, facilitating regioselective deprotonation.[5][6] Subsequent reaction with a diverse range of electrophiles affords a straightforward and efficient route to novel 2-alkylated and 2-functionalized imidazoles. This document outlines the underlying mechanism, provides step-by-step experimental procedures, and discusses the scope and critical parameters of the reaction for researchers in drug discovery and organic synthesis.

Introduction and Mechanistic Rationale

The functionalization of the imidazole ring is a topic of significant interest due to the broad spectrum of biological activities exhibited by its derivatives, including antifungal, anti-inflammatory, and anticancer properties.[1][2] While various methods exist for imidazole synthesis, direct and selective C-2 functionalization can be challenging. The protocol described herein leverages the unique properties of 2-Methyl-1-tosyl-1H-imidazole to overcome this hurdle.

The core of this synthetic strategy involves three key stages:

  • N-Tosylation: 2-Methylimidazole is first protected with a p-toluenesulfonyl (tosyl) group. This step is crucial as the electron-withdrawing nature of the tosyl group significantly increases the acidity of the C2-methyl protons.[7]

  • Regioselective Lithiation: The activated methyl group is selectively deprotonated using a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C). This generates a highly reactive 2-lithiomethyl-1-tosyl-1H-imidazole intermediate.[8][9] The low temperature is essential to maintain the stability of this organolithium species and prevent side reactions.

  • Electrophilic Quench: The lithiated anion acts as a potent nucleophile, readily attacking a wide array of electrophiles (e.g., alkyl halides, aldehydes, ketones) to forge a new carbon-carbon bond at the 2-position.[10][11]

  • Deprotection: The final step involves the removal of the N-tosyl protecting group to yield the desired 2-substituted imidazole.[7][12][13]

This sequence allows for the controlled and predictable introduction of various substituents onto the imidazole core, starting from a readily available precursor.

Reaction_Mechanism cluster_0 Activation & Lithiation cluster_1 Functionalization cluster_2 Deprotection Start 2-Methyl-1-tosyl- 1H-imidazole Anion 2-Lithiomethyl- 1H-imidazole Anion Start->Anion  n-BuLi, THF  -78 °C Intermediate N-Tosyl Protected 2-Substituted Imidazole Anion->Intermediate  Electrophilic  Quench Electrophile Electrophile (e.g., R-X) FinalProduct 2-Substituted Imidazole Intermediate->FinalProduct  Deprotection  (e.g., H+ or Base)

Figure 1: Overall reaction pathway for 2-substitution.

Detailed Experimental Protocols

Safety Precaution: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water. All reactions involving n-BuLi must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Methyl-1-tosyl-1H-imidazole (Starting Material)

This protocol details the N-protection of 2-methylimidazole, the precursor for the lithiation reaction.

Materials:

  • 2-Methylimidazole

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve 2-methylimidazole (1.0 eq) in chloroform.

  • To this solution, add anhydrous sodium carbonate (approx. 2.0 eq).[7]

  • Add a solution of p-toluenesulfonyl chloride (1.05 eq) in chloroform dropwise to the stirring mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, filter the reaction mixture to remove the sodium carbonate and any salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product. The product, 2-Methyl-1-tosyl-1H-imidazole, is often pure enough for the next step but can be further purified by recrystallization from a suitable solvent system like hexanes if necessary.[7]

Protocol 2: General Procedure for Lithiation and Electrophilic Quench

This is the core protocol for generating the C-C bond. The example uses an alkyl halide as the electrophile.

Materials:

  • 2-Methyl-1-tosyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzyl bromide, methyl iodide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Schlenk line or glovebox, syringes, low-temperature bath (acetone/dry ice)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Dissolution: Add 2-Methyl-1-tosyl-1H-imidazole (1.0 eq) to the flask and dissolve it in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to ensure the stability of the lithiated intermediate.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe to the cooled solution. A color change (often to yellow or orange) indicates the formation of the anion. Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophilic Addition: Add the desired electrophile (1.1 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming & Quenching: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 2-12 hours (reaction time is electrophile-dependent).

  • Once the reaction is complete (monitored by TLC), cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude N-tosyl-2-substituted imidazole by flash column chromatography on silica gel.

Protocol 3: Deprotection of the N-Tosyl Group

Removal of the tosyl group unmasks the final product. A mild method using acetic anhydride and pyridine is presented here, though conditions may vary based on substrate stability.[7]

Materials:

  • N-Tosyl-2-substituted imidazole

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-tosyl-2-substituted imidazole (1.0 eq) in a mixture of acetic anhydride and pyridine.[7]

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, remove the volatiles under reduced pressure.

  • Dissolve the residue in methanol and stir for 1 hour to quench any remaining acetic anhydride.

  • Concentrate the mixture again. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove acetic acid.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final 2-substituted imidazole product by column chromatography or recrystallization.

Reaction Scope and Data

The strength of this protocol lies in its broad applicability with various electrophiles. The table below summarizes representative transformations.

Entry Electrophile Product Structure (Post-Deprotection) Typical Yield Range
1Methyl Iodide (CH₃I)2-Ethyl-1H-imidazoleGood
2Benzyl Bromide (BnBr)2-Phenethyl-1H-imidazoleHigh
3Benzaldehyde (PhCHO)1-(1H-imidazol-2-yl)-1-phenylmethanolGood
4Acetone2-(1H-imidazol-2-yl)propan-2-olModerate-Good
5Iodine (I₂)2-(Iodomethyl)-1H-imidazoleGood
6N,N-Dimethylformamide (DMF)1H-imidazole-2-carbaldehydeModerate

Yields are generally moderate to high but depend heavily on the specific electrophile and optimization of reaction conditions.

Experimental Workflow Overview

The entire synthetic sequence can be visualized as a streamlined process from commercially available starting materials to the final functionalized heterocycle.

Workflow A 1. Tosylation of 2-Methylimidazole P1 2-Methyl-1-tosyl-1H-imidazole A->P1 B 2. Lithiation at -78 °C (n-BuLi in Anhydrous THF) C 3. Reaction with Electrophile (R-X) B->C D 4. Aqueous Work-up & Purification C->D P2 N-Tosyl-2-substituted Imidazole D->P2 E 5. N-Tosyl Deprotection F 6. Final Purification (Chromatography) E->F P3 Final 2-Substituted Imidazole F->P3 P1->B P2->E

Figure 2: Step-by-step experimental workflow.

Conclusion

The use of 2-Methyl-1-tosyl-1H-imidazole as a key intermediate provides a reliable and versatile platform for the synthesis of diverse 2-substituted imidazoles. The N-tosyl group effectively directs regioselective lithiation of the adjacent methyl group, enabling the introduction of a wide range of functional handles through reactions with various electrophiles. The protocols outlined in this application note are robust and scalable, offering a powerful tool for chemists engaged in the design and synthesis of novel imidazole-based compounds for pharmaceutical and materials science applications.

References

  • A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace by Typeset. Available at: [Link].

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed Central. Available at: [Link].

  • Methods for synthesizing 2-substituted imidazoles. Google Patents.
  • Organic Chemistry: An Indian Journal. TSI Journals. Available at: [Link].

  • Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its substitution reactions in flow. ResearchGate. Available at: [Link].

  • Synthesis of some substituted imidazole derivatives. TSI Journals. Available at: [Link].

  • Synthesis of imidazole-containing poly(iminomethylenes). Choice of N(Im)-protecting group. Wiley Online Library. Available at: [Link].

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link].

  • Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. Available at: [Link].

  • Synthesis of some new derivatives of 2-methyl imidazole. ResearchGate. Available at: [Link].

  • Synthesis of new 2-methylimidazole derivatives. ResearchGate. Available at: [Link].

  • The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. Available at: [Link].

  • Synthesis of 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole. ResearchGate. Available at: [Link].

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link].

  • 1-Tosylimidazole: A Versatile Reagent in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its substitution reactions in flow. Royal Society of Chemistry. Available at: [Link].

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace by Typeset. Available at: [Link].

  • An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. PubMed. Available at: [Link].

  • How to remove a tosyl-group from an imidazole ring? ResearchGate. Available at: [Link].

  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. J-STAGE. Available at: [Link].

  • Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. Royal Society of Chemistry. Available at: [Link].

  • 2-Substituted imidazoles. 1. Reactions of 1-methyl-2-(2-furyl)imidazole with electrophiles. Semantic Scholar. Available at: [Link].

  • THE SEQUENTIAL LITHIATION OF 1-PHENYL-1,2,4-TRIAZOLES. HETEROCYCLES. Available at: [Link].

  • p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link].

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Method

Application Notes & Protocols: 2-Methyl-1-tosyl-1H-imidazole as a Versatile Synthetic Precursor in Materials Science

Abstract This technical guide details the strategic application of 2-Methyl-1-tosyl-1H-imidazole as a pivotal reagent for the synthesis of advanced functional materials. While not a material in its own right, its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 2-Methyl-1-tosyl-1H-imidazole as a pivotal reagent for the synthesis of advanced functional materials. While not a material in its own right, its unique chemical architecture makes it an exceptional building block for creating bespoke imidazole-based molecules tailored for materials science. The N-tosyl group serves a dual purpose: it acts as a robust protecting group and an excellent leaving group, facilitating high-yield C-C and C-N bond formation through modern cross-coupling methodologies. This guide provides field-proven insights, detailed experimental protocols, and troubleshooting for synthesizing precursors for cutting-edge applications, including Metal-Organic Frameworks (MOFs) and Organic Light-Emitting Diodes (OLEDs).

Foundational Principles: The Synthetic Utility of 2-Methyl-1-tosyl-1H-imidazole

The imidazole ring is a ubiquitous and highly valuable heterocycle in materials science, prized for its coordination properties, thermal stability, and electronic characteristics.[1] Functionalized imidazoles are core components in materials ranging from MOF ligands to host materials in OLEDs.[2][3][4] However, direct functionalization of the imidazole core can be challenging, often leading to issues with regioselectivity and reactivity.

2-Methyl-1-tosyl-1H-imidazole emerges as a superior starting material for overcoming these synthetic hurdles. The strategic placement of the tosyl (p-toluenesulfonyl) group on the N1 position of the imidazole ring is the key to its utility.

Causality Behind its Efficacy:

  • Activation for Nucleophilic Attack: The electron-withdrawing nature of the tosyl group significantly acidifies the C2-proton, facilitating deprotonation and subsequent reactions. More importantly, it transforms the imidazole ring into an excellent leaving group in palladium-catalyzed cross-coupling reactions.

  • Regiocontrol: By occupying the N1 position, the tosyl group directs functionalization to other specific positions on the imidazole ring, preventing unwanted side reactions.

  • Stability and Handling: The compound is a stable, crystalline solid, making it easy to handle, store, and accurately measure for reactions.[5]

  • Cleavable Protecting Group: Post-functionalization, the tosyl group can be removed under specific conditions if the N-H functionality of the imidazole is required for the final material's properties, such as in proton conduction or hydrogen bonding.[6][7][8]

The primary application of this reagent in materials synthesis is as an electrophilic partner in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction enables the precise installation of aryl, heteroaryl, or vinyl groups onto the imidazole core, creating the conjugated and sterically defined structures necessary for advanced materials.

Sources

Application

Catalyst Selection for Coupling Reactions with 2-Methyl-1-tosyl-1H-imidazole: Application Notes and Protocols

Introduction: The Versatility of 2-Methyl-1-tosyl-1H-imidazole in Modern Synthesis 2-Methyl-1-tosyl-1H-imidazole is a versatile building block in contemporary organic synthesis, particularly in the construction of comple...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Methyl-1-tosyl-1H-imidazole in Modern Synthesis

2-Methyl-1-tosyl-1H-imidazole is a versatile building block in contemporary organic synthesis, particularly in the construction of complex pharmaceutical intermediates and novel materials. The tosyl group at the N1 position serves a dual purpose: it activates the imidazole ring for various transformations and acts as a stable, yet reactive, leaving group in palladium-catalyzed cross-coupling reactions. This unique reactivity profile allows for the precise introduction of diverse functionalities at the imidazole core, making it a valuable synthon for medicinal chemists and materials scientists.

This guide provides a comprehensive overview of catalyst selection and detailed protocols for key palladium-catalyzed coupling reactions involving 2-Methyl-1-tosyl-1H-imidazole. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers to optimize these transformations for their specific needs.

Core Principles of Catalyst Selection

The success of a palladium-catalyzed cross-coupling reaction hinges on the judicious selection of the catalyst system, which comprises a palladium precursor and a supporting ligand. For a substrate like 2-Methyl-1-tosyl-1H-imidazole, the electronic and steric properties of the imidazole ring, as well as the nature of the tosylate leaving group, must be considered.

Palladium Precursors

Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. These are typically reduced in situ to the active Pd(0) species that enters the catalytic cycle. The choice between them is often a matter of catalyst stability and ease of handling. For many applications, Pd(OAc)₂ is a cost-effective and reliable choice.

The Critical Role of Ligands

Ligands are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the coupling of heteroaryl tosylates, bulky and electron-rich phosphine ligands have proven to be particularly effective.[1] These ligands promote the challenging oxidative addition of the C-OTs bond and accelerate the rate of reductive elimination.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide or pseudohalide and an organoboron compound.[2] In the context of 2-Methyl-1-tosyl-1H-imidazole, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents.

Catalyst System Selection for Suzuki-Miyaura Coupling
  • Palladium Precursor: Pd(OAc)₂ is a suitable and commonly used precursor.

  • Ligand: Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are highly recommended. These ligands have demonstrated high efficacy in the coupling of challenging substrates like heteroaryl tosylates.[1] The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the oxidative addition of the C-OTs bond.

  • Base: A moderately strong base is required to facilitate the transmetalation step. K₃PO₄ or Cs₂CO₃ are often the bases of choice for coupling reactions involving tosylates.

  • Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are typically used. The water can aid in the dissolution of the base and facilitate the transmetalation process.

Protocol: Suzuki-Miyaura Coupling of 2-Methyl-1-tosyl-1H-imidazole with Phenylboronic Acid

Table 1: Reagents and Reaction Conditions

ReagentAmount (mmol)Molar Equiv.
2-Methyl-1-tosyl-1H-imidazole1.01.0
Phenylboronic Acid1.21.2
Pd(OAc)₂0.020.02
SPhos0.040.04
K₃PO₄2.02.0
1,4-Dioxane/H₂O (10:1)5 mL-

Step-by-Step Procedure:

  • To a dry Schlenk tube, add 2-Methyl-1-tosyl-1H-imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-B(OR)2) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 R-R'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[3][4] This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.

Catalyst System Selection for Buchwald-Hartwig Amination
  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ can be used.

  • Ligand: For the amination of heteroaryl tosylates, sterically hindered and electron-rich ligands are paramount. Josiphos-type ligands (e.g., CyPF-t-Bu) and biarylphosphine ligands (e.g., XPhos, BrettPhos) have shown excellent performance in these challenging couplings, often allowing for reactions to proceed at room temperature.[5]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.

  • Solvent: Anhydrous, aprotic solvents such as toluene, THF, or dioxane are necessary to prevent undesired side reactions.

Protocol: Buchwald-Hartwig Amination of 2-Methyl-1-tosyl-1H-imidazole with Morpholine

Table 2: Reagents and Reaction Conditions

ReagentAmount (mmol)Molar Equiv.
2-Methyl-1-tosyl-1H-imidazole1.01.0
Morpholine1.21.2
Pd₂(dba)₃0.010.01
XPhos0.020.02
NaOtBu1.41.4
Toluene5 mL-

Step-by-Step Procedure:

  • In a glovebox, add NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Add 2-Methyl-1-tosyl-1H-imidazole (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Combine Solid Reagents: 2-Methyl-1-tosyl-1H-imidazole, Pd Precursor, Ligand, Base B Add Anhydrous Solvent (e.g., Toluene) A->B C Add Amine B->C D Heat to Reaction Temperature (e.g., 80-110 °C) C->D E Quench Reaction D->E F Aqueous Workup E->F G Column Chromatography F->G

Caption: A general workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/pseudohalide.[6] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Catalyst System Selection for Sonogashira Coupling
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Palladium Precursor: Pd(PPh₃)₂Cl₂ or a combination of Pd(OAc)₂ and PPh₃ can be used.

  • Ligand: Triphenylphosphine (PPh₃) is a standard and effective ligand for many Sonogashira couplings.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It also often serves as the solvent.

  • Solvent: The amine base can act as the solvent, or a co-solvent like THF or DMF can be used.

Protocol: Sonogashira Coupling of 2-Methyl-1-tosyl-1H-imidazole with Phenylacetylene

Table 3: Reagents and Reaction Conditions

ReagentAmount (mmol)Molar Equiv.
2-Methyl-1-tosyl-1H-imidazole1.01.0
Phenylacetylene1.51.5
Pd(PPh₃)₂Cl₂0.030.03
CuI0.050.05
Et₃N5 mL-

Step-by-Step Procedure:

  • To a Schlenk tube, add 2-Methyl-1-tosyl-1H-imidazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed Et₃N (5 mL) and phenylacetylene (1.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 6-12 hours.

  • Monitor the reaction's progress by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Heck Coupling: Vinylation of the Imidazole Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or pseudohalide and an alkene.[7] This allows for the introduction of vinyl groups onto the imidazole scaffold.

Catalyst System Selection for Heck Coupling
  • Palladium Precursor: Pd(OAc)₂ is a common and effective choice.

  • Ligand: For tosylates, phosphine ligands are generally required. Triarylphosphines like P(o-tol)₃ or bulky biarylphosphines can be effective. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.

  • Base: An inorganic base like K₂CO₃ or an organic base such as Et₃N is used to neutralize the HX generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMA are typically used.

Protocol: Heck Coupling of 2-Methyl-1-tosyl-1H-imidazole with n-Butyl Acrylate

Table 4: Reagents and Reaction Conditions

ReagentAmount (mmol)Molar Equiv.
2-Methyl-1-tosyl-1H-imidazole1.01.0
n-Butyl Acrylate1.51.5
Pd(OAc)₂0.020.02
P(o-tol)₃0.040.04
K₂CO₃2.02.0
DMF5 mL-

Step-by-Step Procedure:

  • Add 2-Methyl-1-tosyl-1H-imidazole (1.0 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol) to a Schlenk tube.

  • Evacuate and backfill with an inert gas.

  • Add DMF (5 mL) and n-butyl acrylate (1.5 mmol) via syringe.

  • Heat the reaction to 120-140 °C for 12-24 hours.

  • Monitor by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted synthesis has become a valuable tool in modern organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and improved product purity.[8][9] The uniform and rapid heating provided by microwave irradiation can be particularly beneficial for palladium-catalyzed coupling reactions.[8] The protocols described above can often be adapted for microwave synthesis, typically by reducing reaction times to minutes instead of hours and carefully monitoring temperature and pressure.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of 2-Methyl-1-tosyl-1H-imidazole provide a powerful and versatile platform for the synthesis of a wide array of functionalized imidazole derivatives. The selection of an appropriate catalyst system, particularly the ligand, is critical for achieving high efficiency and broad substrate scope. The methodologies outlined in this guide, from Suzuki-Miyaura to Heck coupling, serve as a robust starting point for researchers in drug discovery and materials science. As ligand design and catalyst development continue to advance, we can expect even more efficient and milder conditions for these indispensable transformations.

References

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  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society, 128(43), 14056–14057.
  • Wu, X., & Organ, M. G. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(23), 8961–8964.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1566–1575.
  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17371688, 2-Methyl-1-tosyl-1H-imidazole. Retrieved from [Link].

  • Wikipedia contributors. (2024, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • LookChem. (n.d.). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. Retrieved from [Link].

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link].

  • Sharma, D., & Narasimhan, B. (2020). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Organic Synthesis, 17(1), 2-15.
  • ResearchGate. (2021, January). Oxidative Heck cross-coupling on 1-tosyl-2-vinyl-1H-imidazole 6 using... Retrieved from [Link].

  • Jiang, C., et al. (2017). Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link].

  • ResearchGate. (2019, April). Synthesis of 1,5-Ring-Fused Imidazoles from Cyclic Imines and TosMIC – Identification of in situ Generated N-Methyleneformamide as a Catalyst in the van Leusen Imidazole Synthesis. Retrieved from [Link].

  • YouTube. (2023, March 5). Buchwald-Hartwig amination. Retrieved from [Link].

  • ResearchGate. (2019, August). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link].

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1321.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link].

  • Wang, D., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149.
  • Wikipedia contributors. (2024, October 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (2012). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 24(11), 5123-5127.
  • Wikipedia contributors. (2024, November 18). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

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  • Al-Masri, A. A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(18), 4233.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link].

  • Kempe, R., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
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  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link].

  • Coşkun, N., et al. (2020). N-Alkoxycarbonyl / carbamoylmethyl substituted 1H-imidazol-2-yliden-Pd (II) complexes as highly efficient catalysts for Suzuki-Miyaura cross-coupling reaction. Cumhuriyet Science Journal, 41(2), 356-366.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link].

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  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.
  • National Institutes of Health. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Retrieved from [Link].

  • Fors, B. P., & Buchwald, S. L. (2009). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Tetrahedron Letters, 50(44), 6019–6021.
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  • Reddy, C. R., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(42), 27361–27372.
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Method

Application Notes and Protocols for Investigating Solvent Effects on the Reactivity of 2-Methyl-1-tosyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive guide for researchers investigating the influence...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers investigating the influence of solvent properties on the reactivity of 2-Methyl-1-tosyl-1H-imidazole. This compound serves as a key intermediate in various synthetic pathways, and understanding its reactivity profile in different solvent environments is crucial for reaction optimization, process development, and maximizing yields of desired products. This document outlines the theoretical underpinnings of solvent effects on nucleophilic substitution reactions, provides detailed protocols for the synthesis of 2-Methyl-1-tosyl-1H-imidazole, and presents a robust experimental workflow for kinetic analysis of its reactivity with a model nucleophile across a spectrum of solvents. Furthermore, it details methods for data analysis and interpretation, offering insights into reaction mechanisms.

Introduction: The Significance of Solvent Effects in the Reactivity of Heterocyclic Compounds

The imidazole moiety is a ubiquitous scaffold in pharmaceuticals and biologically active compounds.[1] The ability to selectively functionalize the imidazole ring is of paramount importance in medicinal chemistry and drug discovery. 2-Methyl-1-tosyl-1H-imidazole is a versatile intermediate where the tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

The choice of solvent is a critical parameter in chemical synthesis, capable of dramatically influencing reaction rates, selectivity, and even the nature of the products formed.[2] Solvents can affect the stability of reactants, transition states, and products through various intermolecular interactions, including polarity, hydrogen bonding, and polarizability.[3] For nucleophilic substitution reactions, the solvent's ability to solvate both the nucleophile and the leaving group, as well as to stabilize any charged intermediates or transition states, dictates the reaction pathway, which can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism.[4]

A thorough understanding of how different solvents modulate the reactivity of 2-Methyl-1-tosyl-1H-imidazole allows for the rational design of reaction conditions to favor desired outcomes, minimize side reactions, and improve overall process efficiency. This guide provides the theoretical framework and practical protocols to systematically investigate these solvent effects.

Synthesis of 2-Methyl-1-tosyl-1H-imidazole

A reliable synthesis of the starting material is the first critical step. The following protocol describes the preparation of 2-Methyl-1-tosyl-1H-imidazole from 2-methylimidazole and p-toluenesulfonyl chloride.

2.1. Materials and Reagents

  • 2-Methylimidazole

  • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

2.2. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.[2][5]

  • Tosyl chloride is a corrosive solid and a lachrymator; handle with care.[5]

  • 2-Methylimidazole can be irritating to the skin and eyes.[6]

2.3. Detailed Synthesis Protocol

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-methylimidazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford 2-Methyl-1-tosyl-1H-imidazole as a white solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

2.4. Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Dissolve 2-methylimidazole\nin DCM Dissolve 2-methylimidazole in DCM Add Triethylamine Add Triethylamine Dissolve 2-methylimidazole\nin DCM->Add Triethylamine 1.0 eq Add Tosyl Chloride\n(0 °C) Add Tosyl Chloride (0 °C) Add Triethylamine->Add Tosyl Chloride\n(0 °C) 1.1 eq Stir at RT (4-6h) Stir at RT (4-6h) Add Tosyl Chloride\n(0 °C)->Stir at RT (4-6h) 1.05 eq Quench with NaHCO3 Quench with NaHCO3 Stir at RT (4-6h)->Quench with NaHCO3 Separate Layers Separate Layers Quench with NaHCO3->Separate Layers Wash with H2O & Brine Wash with H2O & Brine Separate Layers->Wash with H2O & Brine Dry over MgSO4 Dry over MgSO4 Wash with H2O & Brine->Dry over MgSO4 Concentrate Concentrate Dry over MgSO4->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Characterize\n(NMR, MS) Characterize (NMR, MS) Column Chromatography->Characterize\n(NMR, MS)

Caption: Workflow for the synthesis of 2-Methyl-1-tosyl-1H-imidazole.

Investigating Solvent Effects on a Model Nucleophilic Substitution Reaction

This section details a protocol to study the kinetics of the reaction between 2-Methyl-1-tosyl-1H-imidazole and a model nucleophile, piperidine, in a range of solvents with varying polarities and proticities.

3.1. Rationale for Experimental Design

The reaction of 2-Methyl-1-tosyl-1H-imidazole with an amine nucleophile like piperidine is a good model system for studying solvent effects on nucleophilic substitution. The tosylate is an excellent leaving group, and piperidine is a moderately strong, non-volatile nucleophile. The choice of solvents is designed to cover a range of dielectric constants and hydrogen bonding abilities, which are key factors influencing SN1 and SN2 reaction rates.[7][8]

3.2. Selection of Solvents

A diverse set of solvents should be chosen to probe a wide range of solvent properties. The following table provides a suggested list of solvents and their relevant properties.

SolventDielectric Constant (ε) at 20°CTypeExpected Influence on Reaction Mechanism
n-Hexane1.88Non-polarFavors neither SN1 nor SN2; slow reaction rates expected.
Dichloromethane (DCM)8.93Polar AproticCan support both SN1 and SN2 pathways.
Tetrahydrofuran (THF)7.52Polar AproticSimilar to DCM, can support both mechanisms.
Acetonitrile (MeCN)37.5Polar AproticFavors SN2 by solvating the cation of the nucleophile salt but not the anion.[8]
Dimethyl Sulfoxide (DMSO)46.7Polar AproticStrongly favors SN2 for the same reasons as acetonitrile.[8]
Methanol (MeOH)32.7Polar ProticCan favor SN1 by stabilizing carbocation intermediates and solvating the leaving group.[4]
Ethanol (EtOH)24.5Polar ProticSimilar to methanol, but less polar.[4]
Water80.1Polar ProticStrongly favors SN1 due to high polarity and hydrogen bonding capacity.[4]

3.3. Kinetic Monitoring Techniques

The progress of the reaction can be monitored by various techniques. The choice of method will depend on the specific characteristics of the reactants and products, as well as the available instrumentation.

  • UV-Vis Spectrophotometry: This technique is suitable if there is a significant change in the UV-Vis spectrum as the reaction progresses.[9][10][11] It is often used for rapid screening of reaction conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for in-situ reaction monitoring, allowing for the simultaneous observation of the disappearance of reactants and the appearance of products.[12][13][14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for quantifying the concentrations of reactants and products at different time points.[16][17] Aliquots of the reaction mixture are quenched and then analyzed.

3.4. Detailed Protocol for Kinetic Studies using HPLC

This protocol provides a step-by-step guide for conducting the kinetic experiments and analyzing the data.

3.4.1. Preparation of Stock Solutions

  • Prepare a stock solution of 2-Methyl-1-tosyl-1H-imidazole (e.g., 0.1 M) in each of the selected solvents.

  • Prepare a stock solution of piperidine (e.g., 1.0 M) in each of the selected solvents.

3.4.2. Kinetic Run

  • In a thermostated reaction vessel (e.g., a jacketed glass reactor) maintained at a constant temperature (e.g., 25 °C), place a known volume of the 2-Methyl-1-tosyl-1H-imidazole stock solution.

  • Initiate the reaction by adding a known volume of the piperidine stock solution. The final concentrations should be in a suitable range for monitoring (e.g., 0.01 M for the imidazole and 0.1 M for piperidine to ensure pseudo-first-order conditions).

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a known volume of a suitable quenching solution (e.g., a mixture of acetonitrile and water with a small amount of acid to neutralize the piperidine).

  • Analyze the quenched samples by HPLC.

3.4.3. HPLC Analysis

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: UV detection at a wavelength where both the reactant and product absorb, or where one shows a unique absorbance.

  • Quantification: Create a calibration curve for both 2-Methyl-1-tosyl-1H-imidazole and the expected product (2-methyl-1-(piperidin-1-yl)-1H-imidazole) to accurately determine their concentrations in the reaction mixture at each time point.

3.5. Data Analysis and Interpretation

  • Plot the concentration of 2-Methyl-1-tosyl-1H-imidazole versus time for each solvent.

  • Determine the pseudo-first-order rate constant (k_obs) for each solvent by fitting the concentration-time data to the integrated rate law for a first-order reaction: ln[A]t = -k_obs*t + ln[A]₀.

  • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant: k₂ = k_obs / [Piperidine].

  • Compare the second-order rate constants across the different solvents to understand the solvent effect on the reaction rate.

  • Correlate the rate constants with solvent parameters (e.g., dielectric constant, solvatochromic parameters) to gain a more quantitative understanding of the solvent effects.

3.6. Visualization of the Experimental Workflow

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis Prepare Stock Solutions\n(Substrate & Nucleophile) Prepare Stock Solutions (Substrate & Nucleophile) Thermostated Reactor Thermostated Reactor Prepare Stock Solutions\n(Substrate & Nucleophile)->Thermostated Reactor Initiate Reaction Initiate Reaction Thermostated Reactor->Initiate Reaction Withdraw & Quench Aliquots Withdraw & Quench Aliquots Initiate Reaction->Withdraw & Quench Aliquots HPLC Analysis HPLC Analysis Withdraw & Quench Aliquots->HPLC Analysis Determine Concentrations Determine Concentrations HPLC Analysis->Determine Concentrations Plot Concentration vs. Time Plot Concentration vs. Time Determine Concentrations->Plot Concentration vs. Time Calculate Rate Constants Calculate Rate Constants Plot Concentration vs. Time->Calculate Rate Constants Correlate with Solvent Properties Correlate with Solvent Properties Calculate Rate Constants->Correlate with Solvent Properties

Caption: Workflow for the kinetic study of the reaction of 2-Methyl-1-tosyl-1H-imidazole.

Expected Results and Mechanistic Insights

The kinetic data obtained from these experiments will provide valuable insights into the reaction mechanism.

  • In polar aprotic solvents (e.g., DMSO, Acetonitrile): An increase in reaction rate is expected compared to non-polar solvents. This is characteristic of an SN2 reaction where the solvent stabilizes the transition state.[8]

  • In polar protic solvents (e.g., Methanol, Water): The reaction rate may increase or decrease depending on the dominant mechanism. If the reaction proceeds via an SN1 pathway, the rate will be significantly enhanced due to the stabilization of the carbocation intermediate.[4] However, if the SN2 pathway is dominant, the rate may decrease due to the solvation of the nucleophile, which reduces its reactivity.[3]

By analyzing the trend in reaction rates as a function of solvent polarity and proticity, researchers can deduce the predominant reaction mechanism.

Conclusion

This guide provides a comprehensive framework for the synthesis of 2-Methyl-1-tosyl-1H-imidazole and the systematic investigation of solvent effects on its reactivity. By following the detailed protocols and applying the principles of physical organic chemistry, researchers can gain a deep understanding of the factors governing these important reactions. This knowledge is essential for the rational design of synthetic routes and the optimization of reaction conditions in academic and industrial settings.

References

  • Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • Magritek. Reaction Monitoring. [Link]

  • ACS Publications. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • RSC Publishing. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. [Link]

  • Spectroscopy Online. Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

  • ResearchGate. Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [Link]

  • Scientific & Academic Publishing. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. [Link]

  • PMC - PubMed Central. Nucleophilic Substitution in Solution: Activation Strain Analysis of Weak and Strong Solvent Effects. [Link]

  • ACS Green Chemistry Institute. Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. [Link]

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • King Saud University. Nucleophilic Substitution Reactions. [Link]

  • Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Heterocycles. SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. [Link]

  • Wikipedia. Imidazole. [Link]

  • ResearchGate. Synthesis of new 2-methylimidazole derivatives. [Link]

  • Chemistry Stack Exchange. Synthesis of 2-methylimidazole. [Link]

  • PubChem. 2-Methyl-1-tosyl-1H-imidazole. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • LinkedIn. The Science of Separation: Understanding High-Performance Liquid Chromatography. [Link]

  • ResearchGate. Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. [Link]

  • University of Calgary. Ch8 : Tosylates. [Link]

  • NTU > IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. [Link]

  • PMC - NIH. Application of a nucleophilic substitution reaction for spectrofluorimetric quantification of ketamine in pharmaceutical and plasma matrices. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. [Link]

  • Protocols.io. Nucleoside analysis with high performance liquid chromatography (HPLC). [Link]

  • PMC - NIH. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. [Link]

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Application

Application Notes and Protocols: One-Pot Synthesis of Heterocycles Using 2-Methyl-1-tosyl-1H-imidazole

A comprehensive search of the scientific literature has revealed a significant lack of specific applications and protocols for the use of 2-Methyl-1-tosyl-1H-imidazole as a key starting material in the one-pot synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of the scientific literature has revealed a significant lack of specific applications and protocols for the use of 2-Methyl-1-tosyl-1H-imidazole as a key starting material in the one-pot synthesis of a diverse range of heterocycles.

While the imidazole scaffold is a crucial component in medicinal chemistry and drug development, and numerous methods exist for the synthesis of imidazole-containing compounds, the specific utility of 2-Methyl-1-tosyl-1H-imidazole as a versatile building block for various one-pot heterocyclic syntheses is not well-documented in published research.

Extensive searches for its application in common one-pot strategies, including but not limited to:

  • [3+2] cycloaddition reactions

  • Diels-Alder reactions

  • Multicomponent reactions for the synthesis of pyrimidines, triazoles, and pyridazines

did not yield specific, replicable protocols or detailed mechanistic studies. The majority of available literature focuses on the synthesis of imidazole derivatives through various other established methods, such as the van Leusen reaction which utilizes tosylmethyl isocyanide (TosMIC), a related but distinct reagent.

Based on the current available scientific literature, 2-Methyl-1-tosyl-1H-imidazole does not appear to be a widely adopted or versatile precursor for the one-pot synthesis of a broad spectrum of heterocyclic systems. Researchers seeking to synthesize diverse heterocyclic scaffolds in a one-pot fashion are encouraged to explore more established and well-documented building blocks and synthetic methodologies.

It is possible that 2-Methyl-1-tosyl-1H-imidazole has niche applications not readily found in general searches. However, for the purpose of developing robust and well-understood one-pot syntheses for a variety of heterocyclic targets, alternative starting materials with a more extensive body of published research would be more appropriate. We recommend consulting reviews and primary literature on established multicomponent reactions and cycloaddition strategies for heterocyclic synthesis.

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-Methyl-1-tosyl-1H-imidazole

Abstract This document provides a comprehensive guide for the scale-up synthesis of 2-Methyl-1-tosyl-1H-imidazole, a key intermediate in the pharmaceutical industry. The protocol detailed herein is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Methyl-1-tosyl-1H-imidazole, a key intermediate in the pharmaceutical industry. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, focusing on providing a robust, scalable, and efficient process. Emphasis is placed on the rationale behind experimental choices, process controls for ensuring reproducibility, and safety considerations for industrial applications.

Introduction: The Strategic Importance of 2-Methyl-1-tosyl-1H-imidazole in Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics due to its ability to engage in various biological interactions.[1][2] 2-Methylimidazole, a simple derivative, serves as a crucial starting material for a wide array of active pharmaceutical ingredients (APIs).[3] The introduction of a tosyl group at the N-1 position of 2-methylimidazole yields 2-Methyl-1-tosyl-1H-imidazole, a highly versatile intermediate. The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions, and can also serve as a protecting group, directing subsequent reactions to other positions on the imidazole ring.

The industrial significance of 2-Methyl-1-tosyl-1H-imidazole is underscored by its application in the synthesis of targeted therapies, particularly kinase inhibitors for oncology.[4][5] The benzimidazole scaffold, often derived from imidazole precursors, is a key pharmacophore that interacts with the hinge region of protein kinases.[4] Furthermore, imidazole derivatives are central to the development of antifungal agents.[6] The efficient and scalable production of 2-Methyl-1-tosyl-1H-imidazole is therefore a critical step in the manufacturing pipeline of these life-saving medications.

Reaction Mechanism and Rationale

The synthesis of 2-Methyl-1-tosyl-1H-imidazole proceeds via a nucleophilic substitution reaction where the nitrogen of 2-methylimidazole attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme: 2-Methylimidazole + p-Toluenesulfonyl Chloride → 2-Methyl-1-tosyl-1H-imidazole + Triethylamine Hydrochloride

The choice of a tertiary amine base, such as triethylamine, is crucial for scale-up as it is non-nucleophilic and easily removed during work-up. The reaction is generally performed in an aprotic solvent to prevent hydrolysis of the tosyl chloride.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood or a designated chemical production area with appropriate personal protective equipment (PPE).

Raw Material Specifications and Equipment
MaterialGradeCAS No.Key Specifications
2-Methylimidazole≥99%693-98-1White to off-white crystalline solid
p-Toluenesulfonyl Chloride≥99%98-59-9White to pale yellow solid
Triethylamine≥99.5%121-44-8Clear, colorless liquid
Dichloromethane (DCM)Anhydrous75-09-2Low water content (<50 ppm)
Isopropyl Acetate (IPAc)Technical108-21-4-
n-HeptaneTechnical142-82-5-

Equipment:

  • 20 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a condenser.

  • Addition funnel (5 L).

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Step-by-Step Synthesis Procedure
  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charging of Reactants:

    • Charge the reactor with 2-Methylimidazole (1.00 kg, 12.18 mol).

    • Add anhydrous Dichloromethane (10 L).

    • Stir the mixture at 20-25 °C until all the 2-methylimidazole has dissolved.

    • Add Triethylamine (1.70 L, 12.18 mol, 1.0 eq.).

  • Tosyl Chloride Addition:

    • Dissolve p-Toluenesulfonyl Chloride (2.56 kg, 13.40 mol, 1.1 eq.) in anhydrous Dichloromethane (5 L) in a separate vessel and charge it to the addition funnel.

    • Cool the reactor contents to 0-5 °C.

    • Slowly add the tosyl chloride solution to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C. Rationale: Exothermic reaction; slow addition and cooling are critical to prevent temperature runaway and potential side reactions.

  • Reaction Monitoring (In-Process Control - IPC):

    • After the addition is complete, allow the reaction to warm to 20-25 °C and stir for an additional 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC until the consumption of 2-methylimidazole is complete. (Mobile phase for TLC: Ethyl acetate/Hexane 1:1).

  • Work-up and Extraction:

    • Once the reaction is complete, add water (10 L) to the reactor and stir for 15 minutes.

    • Stop the stirring and allow the layers to separate.

    • Drain the lower organic (DCM) layer.

    • Wash the organic layer sequentially with:

      • 1 M Hydrochloric acid (5 L) to remove excess triethylamine.

      • Saturated sodium bicarbonate solution (5 L) to neutralize any remaining acid.

      • Brine (5 L).

  • Solvent Swap and Crystallization:

    • Charge the organic layer back to the reactor and set up for distillation.

    • Concentrate the solution under reduced pressure to a volume of approximately 3 L.

    • Add Isopropyl Acetate (IPAc) (10 L) and continue the distillation to remove the remaining DCM. Rationale: Solvent swap to a suitable crystallization solvent.

    • Cool the IPAc solution to 0-5 °C and hold for at least 2 hours to induce crystallization.

    • To improve the yield, n-Heptane (5 L) can be added as an anti-solvent.

  • Isolation and Drying:

    • Filter the crystalline product using a Nutsche filter.

    • Wash the filter cake with cold (0-5 °C) IPAc/n-Heptane (1:1, 2 L).

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Yield and Purity
  • Expected Yield: 2.3 - 2.6 kg (80-90%)

  • Purity (by HPLC): ≥99%

  • Appearance: White to off-white crystalline solid.

Safety Considerations

  • p-Toluenesulfonyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle in a well-ventilated area with appropriate PPE, including gloves, goggles, and a face shield.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a closed system or with adequate ventilation.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualizations

Synthesis Workflow

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Charge 2-Methylimidazole and Triethylamine in DCM addition Slow Addition of Tosyl Chloride Solution (0-10 °C) reagents->addition stir Stir at 20-25 °C (IPC Monitoring) addition->stir wash Aqueous Washes (HCl, NaHCO3, Brine) stir->wash crystallize Solvent Swap to IPAc & Crystallization wash->crystallize isolate Filtration, Washing, & Drying crystallize->isolate product Final Product: 2-Methyl-1-tosyl-1H-imidazole isolate->product

Caption: Overall workflow for the scale-up synthesis of 2-Methyl-1-tosyl-1H-imidazole.

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products 2-MeIm 2-Methylimidazole (Nucleophile) TS Nucleophilic Attack of Imidazole N on S 2-MeIm->TS 1. TsCl Tosyl Chloride (Electrophile) TsCl->TS Product 2-Methyl-1-tosyl-1H-imidazole TS->Product 2. Byproduct Triethylamine Hydrochloride TS->Byproduct HCl formed, neutralized by Base Base Triethylamine (Base) Base->Byproduct

Caption: Simplified reaction mechanism for the tosylation of 2-methylimidazole.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the industrial production of 2-Methyl-1-tosyl-1H-imidazole. By understanding the underlying chemical principles and implementing appropriate process controls, high yields of a high-purity product can be consistently achieved. This versatile intermediate is crucial for the synthesis of advanced pharmaceutical agents, and its efficient production is a key enabler for the development of new medicines.

References

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

  • Method for preparing 2-methylimidazole.Google Patents.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.Google Patents.
  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. Semantic Scholar. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-1-tosyl-1H-imidazole

Welcome to the technical support center for the synthesis of 2-Methyl-1-tosyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-tosyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthetic procedure. The following information is curated to provide not just protocols, but a deeper understanding of the reaction's intricacies, ensuring a higher rate of success in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of starting material (2-methylimidazole) remaining after the reaction. What could be the cause?

A1: Incomplete consumption of the starting material is a common issue and can typically be attributed to several factors:

  • Insufficient Base: The reaction of 2-methylimidazole with p-toluenesulfonyl chloride (TsCl) generates one equivalent of hydrochloric acid (HCl), which must be neutralized for the reaction to proceed to completion. The HCl can protonate the starting 2-methylimidazole, rendering it unreactive. Ensure at least one equivalent of a suitable base, such as triethylamine or pyridine, is used.

  • Poor Quality of Reagents: The p-toluenesulfonyl chloride may have hydrolyzed over time to p-toluenesulfonic acid, which will not react. It is advisable to use freshly opened or purified TsCl.

  • Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating may be required to drive it to completion, especially if less reactive bases are used.

  • Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time.

Q2: My final product is contaminated with a water-soluble impurity that has a similar aromatic pattern in the 1H NMR. What is this likely to be?

A2: This is a very common byproduct and is almost certainly p-toluenesulfonic acid (TsOH) .[1] It is formed from the hydrolysis of unreacted p-toluenesulfonyl chloride during the aqueous work-up.[1]

Troubleshooting:

  • Basic Aqueous Wash: During the work-up, thoroughly wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[1] This will convert the p-toluenesulfonic acid into its sodium salt, which is highly soluble in the aqueous layer and will be efficiently removed.[1] Be cautious if your product is base-sensitive.

  • Minimize Water in the Reaction: Ensure your solvent and reagents are dry to minimize the hydrolysis of TsCl during the reaction itself.

Q3: I have isolated a byproduct that is highly polar and seems to be a salt. What could it be?

A3: A likely candidate for a highly polar, salt-like byproduct is 2-methyl-3-tosyl-1H-imidazolium tosylate . This can form under certain conditions, particularly if an excess of p-toluenesulfonyl chloride is used or if the reaction is heated for an extended period. In this "over-tosylation" scenario, the second nitrogen atom of the imidazole ring attacks another molecule of TsCl, forming a quaternary imidazolium salt.

Mitigation Strategies:

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of p-toluenesulfonyl chloride.

  • Temperature Management: Avoid excessive heating, as this can promote the formation of the more thermodynamically stable, but undesired, di-tosylated product.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Product loss during work-up. 3. Formation of multiple byproducts.1. Check stoichiometry of base and TsCl. Consider gentle heating. 2. Ensure pH of aqueous washes is appropriate to keep the product in the organic layer. 3. Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the desired product.
Product is an oil, but literature suggests it's a solid Presence of impurities, such as unreacted TsCl or solvent residue.1. Purify the product using column chromatography. 2. Ensure all solvent is removed under high vacuum. 3. Attempt to crystallize the oil from a suitable solvent system (e.g., ethyl acetate/hexanes).
TLC shows a streak of polar material Formation of p-toluenesulfonic acid or imidazolium salts.Perform a thorough basic aqueous wash during work-up. If the impurity persists, column chromatography may be necessary.
Reaction mixture turns dark Decomposition of starting materials or product.Run the reaction at a lower temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) if the components are air-sensitive.

Experimental Protocols

Standard Synthesis of 2-Methyl-1-tosyl-1H-imidazole
  • To a solution of 2-methylimidazole (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add triethylamine (1.1 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq.) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Work-up for Removal of Unreacted p-Toluenesulfonyl Chloride

If a significant amount of unreacted TsCl remains, a quenching step is recommended before the standard aqueous work-up.[2]

  • Cool the reaction mixture to 0 °C.

  • Slowly add an excess of a primary or secondary amine (e.g., diethylamine) or an aqueous ammonia solution.

  • Stir vigorously for 1-2 hours at room temperature. This will convert the unreacted TsCl into the corresponding sulfonamide, which is typically more polar and easier to separate.

  • Proceed with the standard aqueous work-up as described above.

Visualizing the Reaction and Byproduct Formation

To better understand the chemical transformations occurring, the following diagrams illustrate the main reaction pathway and the formation of key byproducts.

Synthesis_Pathway 2-Methylimidazole 2-Methylimidazole Product 2-Methyl-1-tosyl-1H-imidazole 2-Methylimidazole->Product + TsCl, Base TsCl p-Toluenesulfonyl Chloride TsCl->Product Base Base (e.g., Et3N) Base->Product

Caption: Main synthetic route to 2-Methyl-1-tosyl-1H-imidazole.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions / Byproducts 2-Methylimidazole 2-Methylimidazole Product Desired Product 2-Methylimidazole->Product + TsCl TsCl TsCl Unreacted_TsCl Unreacted TsCl Imidazolium_Salt 2-Methyl-3-tosyl-1H- imidazolium tosylate Product->Imidazolium_Salt + TsCl (Excess) TsOH p-Toluenesulfonic Acid (TsOH) Unreacted_TsCl->TsOH + H₂O (Work-up)

Caption: Formation pathways of common byproducts.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts. BenchChem.
  • Georganics. (n.d.). p-Toluenesulfonyl chloride – description and application. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • PubChem. (n.d.). 2-Methyl-1-tosyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Nakatsuji, H., Ueno, K., Misaki, T., & Tanabe, Y. (2008). General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl−N-Methylimidazole Agents. Organic Letters, 10(10), 2131–2134. [Link]

  • Ogilvie, K. K., & Kroeker, K. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(25), 4776-4779. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-1-tosyl-1H-imidazole

Welcome to the dedicated technical support guide for the purification of 2-Methyl-1-tosyl-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals who handle N-tosyl-protected...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Methyl-1-tosyl-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals who handle N-tosyl-protected imidazoles. Here, we provide field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure you achieve the highest possible purity for your compound.

Introduction

2-Methyl-1-tosyl-1H-imidazole is a key intermediate in organic synthesis. The tosyl group serves as a robust protecting group for the imidazole nitrogen, which is stable under various conditions but can be cleaved when necessary.[1] Achieving high purity of this intermediate is critical, as residual impurities from the tosylation reaction can interfere with subsequent steps and complicate the isolation of the final active pharmaceutical ingredient (API). This guide addresses the common challenges associated with its purification, focusing on the removal of unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-Methyl-1-tosyl-1H-imidazole?

A1: The impurity profile is largely dependent on the reaction conditions. However, the most common impurities are:

  • Unreacted p-toluenesulfonyl chloride (TsCl): Often remains if the reaction does not go to completion. TsCl is an electrophile that can interfere with downstream reactions.

  • p-Toluenesulfonic acid (TsOH): This is the hydrolysis product of TsCl.[2] It is a strong acid and is typically highly soluble in water, making it removable with a basic aqueous wash.[2]

  • Unreacted 2-methylimidazole: The starting material for the tosylation reaction.[3]

  • Side-products from decomposition: N-tosyl imidazoles can be sensitive to strong bases or nucleophiles, which may lead to deprotection under harsh workup conditions.[1][4]

Q2: What is the first and most critical step in the workup process to remove major impurities?

A2: An aqueous basic wash is the most crucial initial step. Quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is highly effective.[2] This step serves two primary purposes:

  • It hydrolyzes any remaining excess tosyl chloride (TsCl) to the water-soluble sodium p-toluenesulfonate.

  • It neutralizes and removes the acidic byproduct, p-toluenesulfonic acid (TsOH), by converting it into its corresponding salt, which is also water-soluble.[2]

Q3: Which primary purification technique should I choose: column chromatography or recrystallization?

A3: The choice depends on the scale of your reaction and the purity of your crude material after the initial workup.

  • Flash Column Chromatography is ideal for small to medium scales (mg to several grams) or when the crude product is an oil or contains multiple impurities with different polarities.[2]

  • Recrystallization is highly effective for larger scales (multi-gram to kg) and when the crude product is a solid with a relatively high initial purity (>80-90%).[2] It is an excellent method for removing small amounts of closely related impurities.

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase, typically a mixture of ethyl acetate and hexanes. The product, 2-Methyl-1-tosyl-1H-imidazole, is moderately polar. Unreacted TsCl will have a high Rf value (less polar), while 2-methylimidazole and TsOH (if spotted) will have very low Rf values (more polar or baseline).[2] Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can help identify the spots.

Purification Strategy Workflow

The following diagram outlines a decision-making workflow for purifying 2-Methyl-1-tosyl-1H-imidazole.

G cluster_start Start: Crude Reaction Mixture cluster_workup Aqueous Workup cluster_analysis Analysis cluster_purification Purification Path cluster_end Final Product start Crude Product workup 1. Quench with aq. NaHCO3 2. Extract with Organic Solvent 3. Wash with Brine 4. Dry & Concentrate start->workup analysis Analyze Crude Solid/Oil (TLC, 1H NMR) workup->analysis recryst Recrystallization analysis->recryst If Solid & >90% Pure chrom Flash Column Chromatography analysis->chrom If Oil or <90% Pure end_product Pure 2-Methyl-1-tosyl-1H-imidazole recryst->end_product chrom->end_product

Caption: Decision workflow for purification of 2-Methyl-1-tosyl-1H-imidazole.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product streaks or "tails" on silica gel TLC/column. The basic nitrogen of the imidazole ring is interacting strongly with the acidic silanol groups on the silica surface.[5]1. Add a Basic Modifier: Add 0.5-1% triethylamine or pyridine to your eluent system (e.g., ethyl acetate/hexanes). This neutralizes the acidic sites on the silica gel, leading to sharper bands.[5]2. Change Stationary Phase: Use neutral or basic alumina instead of silica gel. Alumina is less acidic and often provides better peak shape for basic compounds.[5]
Product "oils out" during recrystallization. The solution is too concentrated, cooling occurred too quickly, or the solvent is inappropriate.[5]1. Slow Down Cooling: Allow the hot, dissolved solution to cool slowly to room temperature before placing it in an ice bath.[5]2. Add More Solvent: If it oils out at room temperature, gently reheat to redissolve the oil and add more of the "good" solvent to decrease saturation.[5]3. Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface to induce crystal nucleation.[5]
Low yield after column chromatography. 1. The product is highly retained on the acidic silica gel.2. The compound may be decomposing on the silica.1. Use a Basic Modifier: As with tailing, adding triethylamine to the eluent can improve recovery.[5]2. Dry Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") instead of loading it in a solvent. This can lead to sharper bands and better recovery.[5]3. Deactivate Silica: Prepare a slurry of silica in your eluent containing 1% triethylamine, and let it stand for an hour before packing the column.
Cannot separate the product from unreacted TsCl. The Rf values of the product and TsCl are too close in the chosen solvent system.1. Optimize Workup: Ensure the initial NaHCO₃ wash was thorough to hydrolyze as much TsCl as possible.[2]2. Use a Scavenger Resin: After the reaction, add an amine-functionalized silica scavenger to the mixture. The scavenger will react with the excess TsCl, and the resulting solid can be filtered off before concentration.[2]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying 2-Methyl-1-tosyl-1H-imidazole from a complex mixture of impurities.

  • Eluent Selection:

    • Using TLC, determine an appropriate solvent system. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

    • Aim for an Rf value of ~0.25-0.35 for the product. A typical eluent might be 20-40% EtOAc in Hexanes.

    • If tailing is observed on the TLC plate, add 0.5% triethylamine (Et₃N) to the eluent mixture.[5]

  • Column Packing:

    • Select a column of appropriate size for your sample amount (e.g., a 40g silica column for 1-2g of crude material).

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 20% EtOAc/Hexanes).

    • Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of dichloromethane (DCM) or the eluent. Using a pipette, carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended for better separation): Dissolve the crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3 times the mass of your crude product), and concentrate the mixture on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system, applying steady pressure.

    • Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified 2-Methyl-1-tosyl-1H-imidazole.

Protocol 2: Purification by Recrystallization

This protocol is ideal if the crude product is a solid and relatively pure.

  • Solvent Selection:

    • The key is to find a solvent (or solvent pair) in which the product is soluble when hot but poorly soluble when cold.[2] Impurities should ideally remain soluble at cold temperatures.

    • Test small amounts of your crude product in various solvents. Good candidates include ethanol, isopropanol, or a mixture like ethyl acetate/hexanes.[1]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using too much, which would reduce the final yield.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals under high vacuum to remove all traces of solvent.

Purity Assessment Workflow

Confirming the purity and identity of the final product is a critical final step.

G start Purified Product hplc HPLC-UV Analysis start->hplc nmr 1H & 13C NMR Spectroscopy start->nmr ms LC-MS Analysis start->ms result_purity Purity > 95%? hplc->result_purity result_structure Correct Structure? nmr->result_structure result_mass Correct Mass? ms->result_mass final Product Confirmed result_purity->final Yes repurify Repurify result_purity->repurify No result_structure->final Yes result_structure->repurify No result_mass->final Yes result_mass->repurify No

Caption: General analytical workflow for purity and identity confirmation.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final compound. A reversed-phase C18 column is typically used with a mobile phase such as acetonitrile and water.[6][7] Purity is assessed by integrating the peak area of the product relative to any impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of 2-Methyl-1-tosyl-1H-imidazole.[8] The spectra should be clean, with chemical shifts and coupling constants matching the expected values for the structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound. For 2-Methyl-1-tosyl-1H-imidazole (C₁₁H₁₂N₂O₂S), the expected [M+H]⁺ is approximately 237.07.[8][9]

References

  • BenchChem. (n.d.). Technical Support Center: Removal of Tosyl-Containing Byproducts.
  • BenchChem. (n.d.). Technical Guide: Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery.
  • Iida, H., et al. (n.d.). SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF.
  • BLD Pharm. (n.d.). 86181-71-7 | 2-Methyl-1-tosyl-1H-imidazole.
  • BenchChem. (n.d.). 2-Methyl-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test).
  • SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group.
  • PubChem. (n.d.). 2-Methyl-1-tosyl-1H-imidazole.
  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • SIELC Technologies. (n.d.). Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column.
  • ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring?
  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • Wikipedia. (n.d.). 2-Methylimidazole.

Sources

Troubleshooting

Troubleshooting failed reactions with 2-Methyl-1-tosyl-1H-imidazole

Welcome to the technical support center for 2-Methyl-1-tosyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1-tosyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. My aim here is to provide not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of 2-Methyl-1-tosyl-1H-imidazole.

Q1: What is the primary role of 2-Methyl-1-tosyl-1H-imidazole in organic synthesis?

A1: 2-Methyl-1-tosyl-1H-imidazole is primarily used as a protected form of 2-methylimidazole . The tosyl (p-toluenesulfonyl) group serves as an electron-withdrawing protecting group for the N1 position of the imidazole ring. This protection is advantageous for several reasons:

  • Modulation of Reactivity: It deactivates the imidazole ring towards electrophilic substitution and prevents the N-H proton from interfering in reactions, such as those involving strong bases or organometallic reagents.[1]

  • Directing Group: In some cases, it can influence the regioselectivity of reactions at other positions of the imidazole ring.

  • Improved Solubility: The tosyl group can enhance solubility in common organic solvents.

Q2: Can 2-Methyl-1-tosyl-1H-imidazole be used directly in palladium-catalyzed cross-coupling reactions as an aryl tosylate equivalent?

A2: This is a common point of confusion. No, 2-Methyl-1-tosyl-1H-imidazole is generally not used as a direct substrate in palladium-catalyzed cross-coupling reactions where the tosyl-imidazole group would act as a leaving group. The vast majority of literature on Stille, Suzuki, and similar cross-coupling reactions of tosylates refers to aryl or vinyl tosylates (C-OTs), where the tosylate is attached to a carbon atom.[2] The nitrogen-sulfur bond in N-tosylimidazoles has different reactivity and is not typically cleaved under these catalytic cycles. Its role is protection, not as a leaving group in cross-coupling.

Q3: What are the general stability characteristics of this reagent?

A3: N-tosylimidazoles are generally stable compounds. Based on the behavior of related N-acylimidazoles, they exhibit good stability under mildly acidic conditions.[3] However, they are susceptible to cleavage under strong basic or nucleophilic conditions, which is the basis for their removal (deprotection).[1][4] Prolonged exposure to strong acids or bases at elevated temperatures can lead to decomposition.

Q4: Is the 2-methyl group reactive?

A4: Yes, the protons on the 2-methyl group of an imidazole ring are acidic and can be deprotonated by strong bases (e.g., organolithium reagents like n-BuLi or strong non-nucleophilic bases). This can be a desired step for further functionalization or an undesired side reaction. The N1-tosyl group, being electron-withdrawing, can influence the acidity of these protons.

Troubleshooting Guide for Failed Reactions

This section is structured in a question-and-answer format to address specific experimental failures.

Scenario 1: Incomplete or Failed Deprotection (Removal of the Tosyl Group)

Q: I am trying to deprotect 2-Methyl-1-tosyl-1H-imidazole to obtain 2-methylimidazole, but the reaction is sluggish or my starting material is recovered. What could be the issue?

A: Failed deprotection is a common issue. The stability of the N-Ts bond means that insufficiently harsh or inappropriate conditions will fail to cleave it. Here’s a systematic approach to troubleshoot this problem:

  • Causality: The N-S bond in N-tosylimidazole is cleaved by nucleophilic attack on the sulfur atom or by hydrolysis. The choice of reagent and conditions is critical to facilitate this. Strong bases, reducing agents, or specific nucleophiles are typically required.[1][4]

  • Troubleshooting Steps & Protocols:

    • Evaluate Your Base/Nucleophile Strength:

      • Problem: Mild bases like K₂CO₃ or triethylamine are often insufficient for deprotection at room temperature.

      • Solution: Switch to stronger basic conditions. A common and effective method is alkaline hydrolysis.

        • Protocol 1: Alkaline Hydrolysis

          • Dissolve the N-tosylimidazole in a mixture of ethanol or methanol and a 1-4 M aqueous solution of NaOH or KOH.

          • Heat the mixture to reflux (e.g., 80°C) for several hours (2-30 hours, reaction progress dependent).[5]

          • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

          • After cooling, neutralize the excess base with an acid (e.g., HCl) and extract the 2-methylimidazole product with a suitable organic solvent.

    • Consider Alternative Deprotection Methods:

      • Problem: Your substrate may be sensitive to strong aqueous bases.

      • Solution: Explore non-hydrolytic methods.

        • Protocol 2: Reductive Cleavage

          • Reagents like sodium in liquid ammonia can be effective but require specialized equipment.

        • Protocol 3: Mild Nucleophilic Cleavage with HOBt

          • 1-Hydroxybenzotriazole (HOBt) has been reported to remove the tosyl group under milder conditions, although this is more commonly cited for histidine derivatives in peptide synthesis.[4]

        • Protocol 4: Acid Anhydride/Pyridine System

          • A mixture of acetic anhydride and pyridine can be effective for removing the N-tosyl group. Trifluoroacetic anhydride is even more reactive.[4]

          • Dissolve the substrate in acetic anhydride containing 2-50 vol % pyridine.

          • Stir at room temperature and monitor by TLC. Reaction times can vary from a few hours to a day.[4]

  • Data Summary for Deprotection Conditions:

MethodReagentsTemperatureTypical TimeConsiderations
Alkaline Hydrolysis 1-4M NaOH/KOH in EtOH/H₂OReflux (80-100°C)2-30 hNot suitable for base-sensitive functional groups.[5]
Acid Anhydride Ac₂O / PyridineRoom Temp3-24 hMilder conditions; introduces an acetyl group that is subsequently hydrolyzed during workup.[4]
Strong Reducing Agents Na / liq. NH₃-78°C1-3 hRequires special handling and equipment; effective for robust molecules.[4]
  • Logical Workflow for Deprotection Troubleshooting:

    G start Deprotection Failed cond1 Are there base-sensitive functional groups? start->cond1 strong_base Increase base strength (NaOH/KOH) and/or temperature (reflux). cond1->strong_base No mild_method Use milder, non-hydrolytic methods: - Acetic Anhydride/Pyridine - HOBt cond1->mild_method Yes check_reagents Verify reagent quality (e.g., anhydrous solvents if needed). strong_base->check_reagents mild_method->check_reagents success Successful Deprotection check_reagents->success

    Caption: Decision workflow for troubleshooting N-tosyl deprotection.

Scenario 2: Low Yield or Formation of Side Products in Reactions Utilizing the 2-Methyl Group

Q: I am trying to deprotonate the 2-methyl group with n-BuLi to react it with an electrophile, but I am getting a low yield of my desired product and a complex mixture of side products. What is going wrong?

A: This scenario often arises from a few key issues: incomplete deprotonation, competing reactions, or reagent instability.

  • Causality: The protons of the 2-methyl group are acidic, but successful deprotonation and subsequent reaction depend on a precise stoichiometry of a strong, non-nucleophilic base, anhydrous conditions, and low temperatures to prevent side reactions. The N-tosyl group makes the imidazole ring itself a potential site for nucleophilic attack, although it is generally deactivated.

  • Troubleshooting Steps & Protocols:

    • Verify Anhydrous Conditions:

      • Problem: Traces of water will quench the organolithium reagent, leading to incomplete deprotonation and requiring an excess of base, which can cause side reactions.

      • Solution: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).

    • Optimize Deprotonation Conditions:

      • Problem: Insufficient deprotonation or side reactions during this step.

      • Solution: Control the temperature and addition rate carefully.

        • Protocol 5: Lithiation of the 2-Methyl Group

          • Dissolve 2-Methyl-1-tosyl-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

          • Cool the solution to -78°C using a dry ice/acetone bath.

          • Add n-butyllithium (1.05-1.1 eq) dropwise via syringe over 10-15 minutes. A color change is often observed.

          • Stir the reaction at -78°C for 1 hour to ensure complete formation of the lithiated species.

          • Add your electrophile (1.0-1.2 eq) dropwise, keeping the temperature at -78°C.

          • Allow the reaction to stir at -78°C for another 1-2 hours before slowly warming to room temperature.

          • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Investigate Potential Side Reactions:

      • Problem: The electrophile or the lithiated intermediate is unstable at higher temperatures. The tosyl group itself could be attacked by a strong nucleophile.

      • Solution: Maintain low temperatures throughout the reaction and during the warming phase. Consider using a less nucleophilic strong base like LDA (Lithium diisopropylamide) if you suspect the base is reacting with other parts of your molecule.

  • Workflow for Optimizing 2-Methyl Functionalization:

    G start Low Yield in 2-Methyl Functionalization check_anhydrous Ensure Strictly Anhydrous Conditions (Solvents, Glassware) start->check_anhydrous optimize_deprotonation Optimize Deprotonation: - Temperature at -78°C - Slow addition of n-BuLi - Stir for 1h before adding electrophile check_anhydrous->optimize_deprotonation electrophile_add Optimize Electrophile Addition: - Add slowly at -78°C - Allow to react at low temp before warming optimize_deprotonation->electrophile_add alt_base Consider Alternative Base (e.g., LDA) if side reactions persist electrophile_add->alt_base success Improved Yield alt_base->success

    Caption: Troubleshooting workflow for 2-methyl group functionalization.

References

  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A Simple and Mild Method for the Removal of the NIm-Tosyl Protecting Group. The Journal of Organic Chemistry. [Link]

  • Oae, S., & Ogino, K. (1977). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. HETEROCYCLES, 6(8), 943.
  • Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp(2))-tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 80(2), 1215.
  • Al-Noor, T. H., et al. (2018). How to remove a tosyl-group from an imidazole ring? ResearchGate. [Link]

  • Alajarin, M., Cabrera, J., & Pastor, A. (2002). Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002(21), 3687-3692.
  • Wintner, J., et al. (2018). Answer to "How to remove a tosyl-group from an imidazole ring?". ResearchGate. [Link]

Sources

Optimization

Side reactions of 2-Methyl-1-tosyl-1H-imidazole under basic conditions

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for 2-Methyl-1-tosyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 2-Methyl-1-tosyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this N-protected imidazole derivative, particularly under basic conditions. Our goal is to provide you with a deep, mechanistically-grounded understanding of its reactivity, enabling you to anticipate and troubleshoot potential side reactions effectively.

Part 1: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section addresses specific experimental problems encountered when using 2-Methyl-1-tosyl-1H-imidazole in base-mediated reactions.

Issue 1: Unexpected Deprotection and Low Yield of Target Compound

Q: I am conducting a reaction under basic conditions (e.g., NaOH, LiOH, or KOH in an aqueous/alcoholic solvent) and observing low yields of my desired product. My crude NMR/TLC analysis shows the presence of 2-methylimidazole and a polar, water-soluble byproduct. What is the likely cause?

A: This is a classic case of premature cleavage of the N-tosyl protecting group. The tosyl group, while robust, is susceptible to hydrolysis under sufficiently strong basic conditions. The N-S bond in the sulfonamide linkage is cleaved, regenerating the parent 2-methylimidazole and forming p-toluenesulfonic acid (which is deprotonated to its salt under the basic conditions).

Causality: The tosyl group functions as an excellent protecting group precisely because it is electron-withdrawing, which deactivates the imidazole ring towards many reactions. However, the sulfur atom of the sulfonyl group remains electrophilic. Strong nucleophiles, such as the hydroxide ion (OH⁻), can directly attack this sulfur atom, leading to the cleavage of the S-N bond.[1][2] This process is often accelerated by heat.

Troubleshooting Workflow:

start Problem: Low Yield & 2-Methylimidazole Formation cause Root Cause: Base-Mediated N-Detosylation start->cause sub_cause1 Factor 1: Base Strength Is the pKa of the conjugate acid > ~11? cause->sub_cause1 sub_cause2 Factor 2: Temperature Is the reaction run at > 50 °C? cause->sub_cause2 sub_cause3 Factor 3: Reaction Time Is the reaction time > 12 hours? cause->sub_cause3 solution1 Solution: Use a Weaker, Non-Nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) sub_cause1->solution1 Yes solution2 Solution: Reduce Reaction Temperature (e.g., 0 °C to Room Temp) sub_cause2->solution2 Yes solution3 Solution: Monitor Reaction Closely (TLC/LCMS) and Quench Promptly sub_cause3->solution3 Yes

Caption: Troubleshooting workflow for unintended N-detosylation.

Mitigation Strategies:

  • Base Selection: Switch to a milder, less nucleophilic base. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or sterically hindered amines (e.g., DIPEA, DBU) are often sufficient to act as proton scavengers without promoting significant hydrolysis.[3][4]

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective.

  • Solvent Choice: Use anhydrous aprotic solvents (e.g., THF, DMF, Acetonitrile) to minimize the concentration of water and other protic nucleophiles that can participate in hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: How stable is 2-Methyl-1-tosyl-1H-imidazole to various basic reagents?

A: Stability is highly dependent on the base's nucleophilicity, concentration, solvent, and temperature. The following table provides a general guideline for stability over a 24-hour period.

Base CategoryReagent ExamplesTypical Conditions (Solvent)Stability Assessment
Strong Hydroxides NaOH, KOH, LiOHAqueous or Alcoholic, RT to RefluxLow: Significant to complete cleavage expected.[5][6]
Alkoxides NaOMe, NaOEt, KOtBuAnhydrous Alcohol or THF, RTModerate to Low: Cleavage is likely, especially with heat.
Inorganic Carbonates K₂CO₃, Cs₂CO₃DMF, Acetonitrile, RT to 60 °CHigh: Generally stable, mild cleavage may occur with prolonged heating.
Hindered Amines DIPEA, Et₃N, DBUCH₂Cl₂, THF, Acetonitrile, RTVery High: Generally stable under these conditions.[4]
Hydrides NaHAnhydrous THF, DMF, 0 °C to RTHigh: Primarily acts as a base, not a nucleophile toward the sulfonyl group.

Q2: What is the mechanism of the primary decomposition pathway under basic conditions?

A: The primary side reaction is the base-catalyzed hydrolysis of the sulfonamide bond. This proceeds via a nucleophilic attack on the sulfur atom.

Caption: Mechanism of base-catalyzed N-detosylation.

Mechanism Steps:

  • Nucleophilic Attack: The hydroxide ion (or other nucleophilic base) attacks the electrophilic sulfur center of the tosyl group.

  • Intermediate Formation: A transient, pentacoordinate sulfur intermediate is formed.

  • S-N Bond Cleavage: The sulfur-nitrogen bond cleaves, with the imidazole anion acting as the leaving group. This is the rate-determining step. The imidazole anion is a relatively stable leaving group due to the aromaticity of the ring.

  • Protonation: In a subsequent workup step or if protic solvents are present, the 2-methylimidazole anion is protonated to give the final neutral product.

Q3: Is imidazole ring-opening a concern with 2-Methyl-1-tosyl-1H-imidazole under basic conditions?

A: For 2-Methyl-1-tosyl-1H-imidazole, cleavage of the imidazole ring itself under common laboratory basic conditions (e.g., hydroxides, carbonates, amines) is highly unlikely . Imidazole is an aromatic and relatively stable heterocyclic system. Ring-opening reactions typically require much more drastic conditions or specific reagents, such as powerful reducing agents or reactions with highly reactive species like electron-deficient acetylenes, which are not characteristic of a simple basic environment.[7][8] The primary point of failure will almost always be the N-tosyl group.

Part 3: Recommended Protocols and Mitigation

Protocol 1: General Procedure for Maintaining N-Tosyl Integrity

This protocol is intended for reactions where 2-Methyl-1-tosyl-1H-imidazole is a starting material and the protecting group must remain intact.

  • Inert Atmosphere: Assemble the reaction glassware under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

  • Reagent Addition: Dissolve the substrate and 2-Methyl-1-tosyl-1H-imidazole in an appropriate anhydrous aprotic solvent (e.g., Acetonitrile or THF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Base Addition: Add a mild, non-nucleophilic base (e.g., 1.5 equivalents of powdered anhydrous K₂CO₃ or 1.2 equivalents of DIPEA) portion-wise or dropwise, maintaining the low temperature.

  • Reaction Progress: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Once the starting material is consumed or the reaction stalls, quench the reaction by adding saturated aqueous NH₄Cl solution. Do not let the reaction run unnecessarily for extended periods (e.g., overnight) without confirming its necessity.

  • Extraction & Purification: Proceed with standard aqueous workup and purification.

Protocol 2: Controlled Basic Hydrolysis for N-Tosyl Deprotection

This protocol can be used when the intentional removal of the tosyl group is desired.

  • Dissolution: Dissolve the N-tosylated substrate in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add an excess of a strong base (e.g., 3-5 equivalents of LiOH·H₂O).

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with an acid (e.g., 1M HCl) to pH ~7.

  • Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or CH₂Cl₂) and purify by column chromatography or crystallization.

References
  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1980). A Simple and Mild Method for the Removal of the NIm-Tosyl Protecting Group. The Journal of Organic Chemistry, 45(3), 547–548. [Link]

  • Al-Tel, T. H. (2009). Imidazole ring formation and tertiary amine cleavage upon base-mediated nucleophilic substitution in 1,1,3-trichloro-1H-isoindole with α-(N-alkylamino) ketones. ResearchGate. [Link]

  • Al-Abed, Y., Naz, N., & Voelter, W. (2000). Stereoselective Tandem Ring Opening of Imidazoles with Electron-Deficient Acetylenes and Water: Synthesis of Functionalized (Z,Z)-1,4-Diaza-2,5-dienes. Organic Letters, 2(19), 2963–2965. [Link]

  • A. A. Gakh, et al. (2008). Imidazole ring opening mechanism. ResearchGate. [Link]

  • Reddit r/chemistry Community. (2015). A question about sulfonamide hydrolysis. Reddit. [Link]

  • Wintner, J. (2018). How to remove a tosyl-group from an imidazole ring? ResearchGate. [Link]

  • Unknown Author. (2018). Hydrolysis Reactions. SlidePlayer. [Link]

  • Virgili, M., et al. (2002). Stability Studies of N-Acylimidazoles. ResearchGate. [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. [Link]

  • LibreTexts Chemistry. (2022). Hydrolysis Reactions. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity of Reactions with 2-Methyl-1-tosyl-1H-imidazole

Welcome to the technical support center for 2-Methyl-1-tosyl-1H-imidazole. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1-tosyl-1H-imidazole. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to regioselectivity in reactions involving this versatile synthetic intermediate. As Senior Application Scientists, we aim to explain the causality behind experimental choices to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on 2-Methyl-1-tosyl-1H-imidazole and how does the N-tosyl group influence their reactivity?

A1: The 2-Methyl-1-tosyl-1H-imidazole molecule presents several potential sites for reaction, and the N-tosyl group is the primary determinant of their relative reactivity.

  • Imidazole Ring Protons (C4-H and C5-H): The tosyl group is a strong electron-withdrawing group, which significantly increases the acidity of the protons on the imidazole ring, particularly at the C5 position. This makes them susceptible to deprotonation by strong bases (metalation), opening a pathway for C-H functionalization. The C2 position is blocked by a methyl group.

  • The N-Tosyl Group: The sulfur atom in the tosyl group is electrophilic and can be a site for nucleophilic attack, leading to the cleavage of the N-S bond. This makes the tosyl group not only a protecting group but also a potential leaving group under certain conditions.[1][2]

  • The Imidazole Ring Nitrogens: The N1 nitrogen is protected by the tosyl group. The N3 nitrogen (the "pyridine-like" nitrogen) has a lone pair of electrons, but its basicity and nucleophilicity are significantly reduced by the electron-withdrawing effect of the adjacent N-tosyl group.[1]

Q2: What are the primary factors that govern regioselectivity in substitution reactions on the 2-Methyl-1-tosyl-1H-imidazole ring?

A2: Achieving high regioselectivity is a balance of several interconnected factors. Understanding these allows for rational optimization of reaction conditions.[3]

  • Electronic Effects: The electron-withdrawing nature of the N-tosyl group is the dominant electronic factor, making the C5 proton generally the most acidic and thus the primary site for initial deprotonation.[3]

  • Steric Hindrance: The methyl group at the C2 position provides significant steric bulk. In reactions like metalation, this steric hindrance disfavors the approach of bulky reagents to the adjacent C5 position to some extent, but more importantly, it can influence the orientation of the deprotonating agent.

  • Reaction Conditions:

    • Base: The choice of base is critical. Sterically hindered bases like Lithium Diisopropylamide (LDA) may show different selectivity compared to less hindered but highly reactive bases like n-butyllithium (n-BuLi).

    • Solvent: The coordinating ability of the solvent (e.g., THF, Diethyl Ether) can influence the aggregation state and reactivity of organometallic bases, thereby affecting regioselectivity.

    • Temperature: Low temperatures (e.g., -78 °C) are crucial for maintaining the kinetic stability of organometallic intermediates, preventing undesired side reactions or isomer equilibration.

    • Additives: Lewis basic additives like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can chelate to the lithium cation, breaking down n-BuLi aggregates and increasing the basicity and altering the regiochemical outcome of the metalation.

Q3: Can the N-tosyl group be used as a leaving group in this system?

A3: Yes, the N-tosyl imidazole moiety can function as a leaving group, particularly in nucleophilic aromatic substitution (SNAr) type reactions if the imidazole ring is sufficiently activated by other electron-withdrawing substituents.[4] More commonly in the context of this molecule, the entire tosyl group can be cleaved from the N1 position by nucleophiles, regenerating the 2-methylimidazole anion. This is a crucial consideration, as reaction conditions intended for C-H functionalization might inadvertently lead to de-tosylation if the nucleophile/base attacks the sulfur atom or if the temperature is too high.

Troubleshooting Guide: Common Experimental Issues

Scenario 1: Poor Regioselectivity in C-H Metalation/Functionalization

Problem: "I am attempting a lithiation followed by an electrophilic quench on 2-Methyl-1-tosyl-1H-imidazole, but I'm obtaining a mixture of C4 and C5 functionalized products, or no reaction at all. How can I selectively functionalize the C5 position?"

Causality & Solution: This is a classic challenge of kinetic vs. thermodynamic control and reagent choice. The C5 proton is electronically favored for deprotonation due to the influence of the N-tosyl group. However, the C4 proton is less sterically hindered. Achieving C5 selectivity requires optimizing the conditions to favor the electronically preferred outcome.

Troubleshooting Steps:

  • Lower the Temperature: Ensure the deprotonation is carried out at -78 °C. Allowing the reaction to warm even slightly can lead to scrambling of the lithiated intermediate or decomposition.

  • Switch the Base: If using n-BuLi and getting a mixture, consider switching to a more sterically hindered base like LDA. While seemingly counterintuitive, the larger base may be more sensitive to the electronic activation at C5. Conversely, if LDA is not working, the higher reactivity of n-BuLi might be necessary.

  • Use an Additive: The addition of TMEDA can significantly alter the reactivity of n-BuLi. It breaks up aggregates into more reactive monomers and can direct the lithiation via complexation, often improving yields and selectivity.

  • Inverse Addition: Add the organolithium reagent slowly to the solution of the imidazole substrate at -78 °C. This maintains a low concentration of the base, minimizing side reactions.

  • Check Reagent Quality: Ensure your organolithium reagent is properly titrated and your solvent is anhydrous. Water will quench the base and kill the reaction.

Scenario 2: Unintended Cleavage of the N-Tosyl Group

Problem: "During my reaction, instead of functionalizing the imidazole ring, I am recovering 2-methylimidazole. Why is the tosyl group being cleaved?"

Causality & Solution: The N-S bond in N-sulfonylimidazoles is susceptible to nucleophilic attack. This pathway becomes competitive with C-H deprotonation if the nucleophile used is "soft," the temperature is too high, or the reaction is run for an extended period.

Troubleshooting Steps:

  • Assess Nucleophilicity of Base: Highly nucleophilic bases like organometallic reagents (Grignards, some organolithiums) can attack the sulfur atom. If this is a problem, a non-nucleophilic, sterically hindered base like Lithium bis(trimethylsilyl)amide (LiHMDS) or LDA is a better choice.

  • Control Temperature and Reaction Time: Cleavage is often kinetically slower than deprotonation. Run the reaction for the minimum time necessary at -78 °C and quench it cold. Do not allow the reaction to warm to room temperature before quenching.

  • Order of Addition: As before, slow addition of the base to the substrate solution ensures the base reacts as intended before it can accumulate and participate in side reactions.

Data Summary & Protocols

Table 1: Influence of Reaction Conditions on C5:C4 Regioselectivity

The following table summarizes expected outcomes for the lithiation of 2-Methyl-1-tosyl-1H-imidazole followed by quenching with a simple electrophile (e.g., CH₃I). These are representative values based on established principles of organolithium chemistry.

EntryBase (1.1 eq)SolventAdditive (1.1 eq)Temp (°C)Approx. C5:C4 RatioExpected Yield
1n-BuLiTHFNone-7885:15Moderate
2n-BuLiTHFNone-4060:40Low-Moderate
3LDATHFNone-7890:10Good
4n-BuLiTHFTMEDA-78>95:5Good-High
5s-BuLiTHFTMEDA-78>95:5High
6LiHMDSTHFNone-78No Reaction0%
Experimental Protocol: Regioselective C5-Lithiation and Iodination

This protocol details a robust method for achieving high regioselectivity at the C5 position.

Materials:

  • 2-Methyl-1-tosyl-1H-imidazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.05 eq, solution in hexanes)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 eq), freshly distilled

  • Iodine (I₂, 1.2 eq) dissolved in anhydrous THF

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-Methyl-1-tosyl-1H-imidazole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF to dissolve the substrate completely.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Additive: Add TMEDA via syringe and stir for 10 minutes.

  • Deprotonation: Add n-BuLi dropwise over 15 minutes, ensuring the internal temperature does not rise above -75 °C. A color change to deep yellow or orange is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Slowly add the solution of iodine in THF via syringe. The dark color of the iodine should dissipate upon addition.

  • Warm & Quench: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Wash with saturated aqueous Na₂S₂O₃ to remove excess iodine, then with brine. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis. BenchChem.
  • Various Authors. (n.d.). Synthesis of imidazoles by neighbouring group assistance strategy.
  • Various Authors. (n.d.). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP.
  • Ma, G., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. [Link]

  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. [Link]

  • Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. ResearchGate. [Link]

  • Various Authors. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Various Authors. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo. [Link]

  • Sharma, V., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (n.d.). Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-tosyl-1H-imidazole. PubChem. [Link]

  • Atanasova-Stamova, S., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]

  • Various Authors. (n.d.). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. [Link]

  • Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. [Link]

  • Orliac-Le Moing, A., et al. (1982). Imidazole as leaving group in aromatic nucleophilic substitution reactions. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Mastering Temperature Control in 2-Methyl-1-tosyl-1H-imidazole Reactions

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing temperature control in reactions involving 2-Methyl-1-tosyl-1H...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing temperature control in reactions involving 2-Methyl-1-tosyl-1H-imidazole. This guide is designed to be a practical resource, offering troubleshooting advice and frequently asked questions to navigate the intricacies of your experimental work.

The Critical Role of Temperature in the Synthesis of 2-Methyl-1-tosyl-1H-imidazole

The synthesis of 2-Methyl-1-tosyl-1H-imidazole, typically achieved through the reaction of 2-methylimidazole with p-toluenesulfonyl chloride (TsCl), is a reaction where precise temperature control is paramount. Temperature fluctuations can significantly impact reaction kinetics, yield, purity, and the formation of undesired byproducts. Understanding the thermodynamics of the reaction is the first step toward effective control. The reaction is often exothermic, and failure to dissipate heat can lead to a runaway reaction, decomposition of the product, or the formation of regioisomeric impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and not going to completion, even with extended reaction times. What is the likely cause related to temperature?

A1: Insufficient temperature is a common reason for incomplete tosylation reactions. While excessive heat can be detrimental, the activation energy for the reaction must be overcome. If the reaction mixture is too cold, the rate of reaction will be slow, leading to a low yield of the desired product. It is crucial to ensure your reaction is maintained at the optimal temperature, which may require gentle heating. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine if the reaction is proceeding.[1][2]

Q2: I'm observing the formation of a significant amount of a byproduct that I suspect is the other regioisomer. How can temperature influence this?

A2: The regioselectivity of the N-tosylation of 2-methylimidazole can be influenced by temperature.[3][4] The two nitrogen atoms in the imidazole ring have different steric and electronic environments, which can lead to the formation of two possible regioisomers. Temperature can affect the kinetic versus thermodynamic control of the reaction. At lower temperatures, the reaction may favor the kinetically controlled product, while at higher temperatures, the thermodynamically more stable product may be predominantly formed.[4] Careful temperature control is therefore essential to achieve the desired regioselectivity.

Q3: After adding the tosyl chloride, I noticed a rapid and uncontrolled increase in temperature. What are the risks, and how can I prevent this?

A3: A rapid, uncontrolled temperature increase indicates an exothermic reaction that is not being adequately managed. The primary risks include solvent boiling, pressure buildup in the reaction vessel, and decomposition of both reactants and products, leading to a lower yield and a complex mixture of byproducts. To prevent this, it is crucial to add the tosyl chloride portion-wise or via a syringe pump to control the rate of addition.[5] Conducting the reaction in an ice bath to dissipate the heat generated is also a standard and highly recommended safety measure.[6][7]

Q4: My final product is dark and appears to contain impurities, even after purification. Could this be related to the reaction temperature?

A4: Yes, product discoloration and the presence of hard-to-remove impurities can be a direct consequence of poor temperature control. High reaction temperatures can lead to the thermal degradation of the 2-Methyl-1-tosyl-1H-imidazole product or the starting materials. This decomposition can generate colored byproducts that are difficult to separate from the desired compound. Maintaining a consistent and moderate temperature throughout the reaction is key to obtaining a clean product.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2-Methyl-1-tosyl-1H-imidazole, with a focus on temperature-related problems.

Issue 1: Low to No Product Formation

G start Low/No Product check_temp Verify Reaction Temperature start->check_temp check_reagents Check Reagent Quality (TsCl, 2-Methylimidazole) check_temp->check_reagents Temp OK increase_temp Gradually Increase Temperature (e.g., from 0°C to RT) check_temp->increase_temp Temp Too Low monitor_tlc Monitor by TLC check_reagents->monitor_tlc Reagents OK increase_temp->monitor_tlc

Causality and Actionable Advice:

  • Verify Reaction Temperature: Use a calibrated thermometer to measure the internal temperature of the reaction mixture, not just the bath temperature.

  • Check Reagent Quality: Ensure that the p-toluenesulfonyl chloride is not hydrolyzed and that the 2-methylimidazole is pure. Impurities can inhibit the reaction.[2]

  • Gradual Temperature Increase: If the reaction is being conducted at a low temperature (e.g., 0 °C), allow it to slowly warm to room temperature. A modest increase in thermal energy can be sufficient to initiate the reaction. Monitor the reaction closely for any signs of an uncontrolled exotherm.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

G start Multiple Products (Poor Regioselectivity) lower_temp Lower Reaction Temperature (e.g., to 0°C or -20°C) start->lower_temp slow_addition Slow, Controlled Addition of TsCl lower_temp->slow_addition solvent_effect Consider Solvent Polarity slow_addition->solvent_effect

Causality and Actionable Advice:

  • Lower Reaction Temperature: As regioselectivity can be temperature-dependent, running the reaction at a lower temperature often favors the formation of a single isomer.[4]

  • Slow, Controlled Addition: Adding the tosyl chloride slowly at a low temperature helps to maintain a low concentration of the electrophile, which can improve regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence which nitrogen atom of the imidazole ring is more nucleophilic. Experimenting with different solvents may be necessary.

Issue 3: Reaction Exotherm and Product Decomposition

G start Uncontrolled Exotherm Product Decomposition cooling_bath Ensure Adequate Cooling (Ice Bath) start->cooling_bath controlled_addition Portion-wise or Syringe Pump Addition of TsCl cooling_bath->controlled_addition dilution Increase Solvent Volume controlled_addition->dilution

Causality and Actionable Advice:

  • Adequate Cooling: Always have a cooling bath ready before starting the addition of tosyl chloride. An ice-water bath is typically sufficient.

  • Controlled Addition: This is the most critical factor in managing an exotherm. Never add the entire amount of tosyl chloride at once.

  • Dilution: Conducting the reaction at a lower concentration (higher solvent volume) can help to dissipate the heat more effectively.

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Methyl-1-tosyl-1H-imidazole with Temperature Control

Materials:

  • 2-methylimidazole

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel or syringe pump

  • Ice bath

  • Thermometer

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylimidazole (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with stirring.

  • TsCl Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a separate portion of anhydrous DCM and add it to a dropping funnel or syringe pump.

  • Controlled Addition: Add the TsCl solution to the reaction mixture dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the progress of the reaction by TLC.[8]

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Quenching of the Reaction

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

Procedure:

  • Cooling: Before quenching, cool the reaction mixture in an ice bath.

  • Slow Addition of Water: Slowly and carefully add water to the reaction mixture with vigorous stirring. The quenching of any unreacted tosyl chloride is exothermic.[5][9]

  • Neutralization: If necessary, neutralize the aqueous layer with a mild base like sodium bicarbonate before disposal.

Data Presentation

ParameterRecommended RangeRationale
Initial Reaction Temperature 0 °C to 5 °CMinimizes exotherm, improves regioselectivity.
Addition Rate of TsCl 30-60 minutesControls the rate of heat generation.
Post-Addition Stirring Temp. 0 °C, then warm to RTAllows for complete reaction without side reactions.
Quenching Temperature 0 °C to 10 °CSafely neutralizes reactive species.

References

  • BenchChem Technical Support Team. (2025, December).
  • Iwanami, M., & Shibanuma, T. (1979). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. Chemical and Pharmaceutical Bulletin, 27(6), 1426-1436.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Regioselectivity in Imidazole Synthesis. Benchchem.
  • O'Brien, C. J., & Tellez, J. L. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3747-3757.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Fan, R., & Zhou, Y. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-58.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting low yields in the tosylation of 2-piperidinemethanol. Benchchem.
  • UCLA Chemistry and Biochemistry. (2009, February). Procedures for Safe Use of Pyrophoric Liquid Reagents.
  • Manabe, K., et al. (2011). General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl−N-Methylimidazole Agents. Organic Letters, 13(19), 5132-5135.
  • Rudy, H., Mayer, P., & Wanner, K. T. (2020). Synthesis of 1,5-Ring-Fused Imidazoles from Cyclic Imines and TosMIC – Identification of in situ Generated N-Methyleneformamide as a Catalyst in the van Leusen Imidazole Synthesis. European Journal of Organic Chemistry, 2020(27), 4216-4231.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1143.
  • Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516-1524.
  • El Yazidi, A., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 1-8.
  • Li, Y., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(17), 5340.
  • Schievano, E., et al. (2017). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 65(35), 7750-7756.
  • El Yazidi, A., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 1-8.
  • Fan, R., & Zhou, Y. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Request PDF.
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Troubleshooting

Technical Support Center: Identification and Characterization of Impurities in 2-Methyl-1-tosyl-1H-imidazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-Methyl-1-tosyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Methyl-1-tosyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and troubleshooting strategies for challenges encountered during the impurity analysis of this key chemical intermediate.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses common questions regarding the types of impurities to expect and the rationale behind their formation.

Q1: What are the primary sources of impurities for 2-Methyl-1-tosyl-1H-imidazole?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate can be broadly classified based on their origin.[1][2] For 2-Methyl-1-tosyl-1H-imidazole, you should anticipate impurities from three main sources:

  • Synthesis-Related Impurities: These are substances that arise directly from the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or solvents.[3] The primary synthesis involves the reaction of 2-methylimidazole with a tosylating agent (like p-toluenesulfonyl chloride).

  • Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, base, or oxidation over time.[4][5] Understanding these pathways is critical for establishing the stability of the molecule.

  • Inorganic Impurities: These are typically non-carbon-based substances, such as heavy metals from catalysts or manufacturing equipment, which require different analytical techniques like ICP-MS for detection.[2]

Q2: Specifically, which synthesis-related impurities should I be looking for?

A2: The most common synthesis of 2-Methyl-1-tosyl-1H-imidazole is the N-tosylation of 2-methylimidazole. Therefore, the most probable impurities are:

  • 2-Methylimidazole: This is the primary starting material. Its presence indicates an incomplete reaction. It is a small, polar compound and may be poorly retained in standard reversed-phase HPLC conditions.[6][7]

  • p-Toluenesulfonic acid: This can be present as a by-product of the reaction, especially if p-toluenesulfonyl chloride is used and moisture is present, or as a degradation product from hydrolysis.

  • Isomeric Impurities: While the tosylation is expected to occur at the N-1 position, side reactions, though less common, could potentially lead to other isomers under certain conditions.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., acetonitrile, toluene, dichloromethane) are common process impurities.[1]

Below is a diagram illustrating the potential formation pathways for these impurities.

G cluster_synthesis Synthesis Process cluster_impurities Potential Impurities SM1 2-Methylimidazole Product 2-Methyl-1-tosyl-1H-imidazole (API) SM1->Product Reaction Imp1 Unreacted 2-Methylimidazole SM1->Imp1 Incomplete Reaction SM2 p-Toluenesulfonyl Chloride SM2->Product Imp2 p-Toluenesulfonic acid (Hydrolysis/By-product) Product->Imp2 Hydrolytic Degradation Imp3 Degradation Products Product->Imp3 Oxidative, Photolytic, Thermal Stress

Caption: Origin of impurities in 2-Methyl-1-tosyl-1H-imidazole synthesis.

Q3: How does the imidazole ring itself influence degradation? Are there specific vulnerabilities?

A3: Yes, the imidazole moiety has known chemical liabilities. While relatively stable, it is susceptible to specific degradation pathways, particularly oxidation and photodegradation.[8][9]

  • Oxidation: The electron-rich imidazole ring can be attacked by oxidizing agents (e.g., hydrogen peroxide, or even atmospheric oxygen in a process called autoxidation), leading to ring-opened products or other complex structures.[9]

  • Photodegradation: Imidazole-containing compounds are often sensitive to UV and visible light, which can trigger radical reactions and lead to a variety of degradants.[9]

  • Hydrolysis: The most significant degradation pathway for 2-Methyl-1-tosyl-1H-imidazole is the hydrolysis of the N-tosyl bond. This is essentially a reverse of the synthesis reaction, cleaving the molecule back into 2-methylimidazole and p-toluenesulfonic acid. This process can be catalyzed by both acidic and basic conditions.

Part 2: Troubleshooting Guide - Interpreting Your Analytical Data

This section is formatted to help you diagnose and solve specific issues you may encounter during analysis.

Q4: I have an unknown peak in my HPLC chromatogram. What is the logical workflow to identify it?

A4: A systematic approach is crucial for identifying unknown peaks efficiently. The goal is to move from initial detection to definitive structural confirmation.

  • Mass-to-Charge Ratio (MS): The first and most informative step is to determine the molecular weight of the impurity. Use an LC-MS system. The mass-to-charge ratio (m/z) from the mass spectrometer provides the molecular weight, which allows you to generate a list of possible elemental formulas.[10]

  • UV Spectrum Analysis: If you are using a Photo Diode Array (PDA) detector, compare the UV spectrum of the unknown peak to that of the main compound. A similar spectrum might suggest a related substance (e.g., an isomer or a small modification), while a very different spectrum could indicate a starting material or a significant degradant.

  • Forced Degradation Comparison: Compare the chromatogram of your stability sample to those from your forced degradation studies (see Protocol 1). If the unknown peak matches the retention time and mass of a peak generated under specific stress conditions (e.g., acid hydrolysis), you have strong evidence for its identity.[5]

  • Structural Elucidation (NMR): For definitive identification, the impurity must be isolated (e.g., using preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments will reveal the precise chemical structure.

The following diagram outlines this standard analytical workflow.

G Start Unknown Peak Detected in HPLC-UV Step1 Analyze by LC-MS (Determine Molecular Weight) Start->Step1 Step2 Propose Potential Structures (Based on MW and known pathways) Step1->Step2 Step3 Compare with Forced Degradation Samples Step2->Step3 Step4 Isolate Impurity (Preparative HPLC) Step3->Step4 If identity is still uncertain Step5 Structural Elucidation (1D/2D NMR) Step4->Step5 End Structure Confirmed Step5->End

Caption: Workflow for the identification of an unknown impurity.

Q5: My ¹H NMR spectrum of a bulk sample shows several small, unidentifiable peaks. How can I begin to assign them?

A5: Characterizing minor impurities in an NMR spectrum of the bulk material requires careful analysis.

  • Reference Spectrum: First, ensure you have a clean, well-assigned ¹H and ¹³C NMR spectrum of a highly pure reference standard of 2-Methyl-1-tosyl-1H-imidazole.

  • Identify Key Signals: The parent compound has distinct signals: the tosyl group's aromatic protons (two doublets, ~7-8 ppm) and methyl group (~2.4 ppm), and the imidazole ring protons (~7-8 ppm) plus its methyl group (~2.6 ppm).

  • Look for Starting Materials:

    • 2-Methylimidazole: Look for the characteristic N-H proton (often a broad singlet that can exchange with D₂O) and the corresponding imidazole ring protons without the influence of the tosyl group.[13]

    • p-Toluenesulfonyl Chloride/Acid: Check for the tosyl aromatic and methyl signals at slightly different chemical shifts than in the final product.

  • Use 2D NMR: Even on a bulk sample, a 2D HSQC experiment can be invaluable. It correlates protons with their directly attached carbons. This can help you group the small proton signals with corresponding carbon signals, making it easier to piece together the structure of an impurity.[11]

  • Consult Reference Databases: There are published databases of NMR chemical shifts for common laboratory solvents and impurities that can help you rule out simple contaminants.[14]

Potential Impurity Expected Molecular Ion [M+H]⁺ Key ¹H NMR Signals (Approx. ppm in CDCl₃) Origin
2-Methylimidazole83.06~7.0 (imidazole CH), ~2.4 (imidazole CH₃), broad NHStarting Material
p-Toluenesulfonic acid173.03 (as acid)~7.8 & 7.3 (aromatic AA'BB'), ~2.4 (aromatic CH₃)By-product/Degradant
2-Methyl-1-nitroso-1H-imidazole112.05N/A (Potential nitrosamine impurity, requires specific testing)[15]Process Impurity
Table 1: Common potential impurities, their expected mass, characteristic NMR signals, and origin.
Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for critical experiments.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, as mandated by ICH guidelines.[4][16]

Methodology: Prepare separate solutions of 2-Methyl-1-tosyl-1H-imidazole (approx. 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) for each stress condition. Aim for 5-20% degradation.[8]

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), neutralize with 1N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature or slightly heat (e.g., 40°C). Withdraw aliquots, neutralize with 1N HCl, and dilute for analysis. The N-tosyl bond is often susceptible to base hydrolysis.

  • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution and keep at room temperature.[16] Monitor the reaction closely. Withdraw aliquots, quench if necessary (e.g., with sodium bisulfite), and dilute for analysis.

  • Thermal Degradation: Store the solid powder in an oven at an elevated temperature (e.g., 105°C) for a set period. Also, reflux a solution of the sample. Dissolve/dilute aliquots for analysis.

  • Photolytic Degradation: Expose a solution of the sample to a photostability chamber with a controlled light source (e.g., option 2 from ICH Q1B, 1.2 million lux hours and 200 W h/m²). Keep a control sample wrapped in foil to protect it from light. Analyze both samples.

Protocol 2: Stability-Indicating RP-HPLC-UV/MS Method

Objective: To develop a chromatographic method capable of separating the main component from all process-related and degradation-related impurities.[3][17]

Instrumentation and Materials:

  • HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (e.g., Q-TOF or single quadrupole).[2]

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid or ammonium formate.

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for polar and ionizable compounds. MS-compatible.[18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase for reversed-phase chromatography.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detector UV at 220 nm and 254 nmAllows detection of a broad range of aromatic and conjugated systems.
Injection Vol. 5 µLAdjust based on sample concentration and detector sensitivity.
Gradient Program See Table 3 belowA gradient is necessary to elute both polar (e.g., 2-methylimidazole) and non-polar compounds in a reasonable time with good resolution.

Table 2: Recommended HPLC parameters.

Example Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
2.0955
20.01090
25.01090
25.1955
30.0955
Table 3: Example gradient program for impurity profiling.
References
  • Prajapati, Y. I., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine. Retrieved from [Link]

  • International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole. Retrieved from [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]

  • Stoltz, B. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • N-nitrosamine.com. (n.d.). 2-Methyl-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of N‐(tosylmethyl)formamide 15 under varying conditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-tosyl-1H-imidazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Wang, S., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. Retrieved from [Link]

  • PharmaTutor. (2012). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of 2-Methyl-1-tosyl-1H-imidazole with Sterically Hindered Substrates

Welcome to the technical support center for navigating challenges with 2-Methyl-1-tosyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering reactivity...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating challenges with 2-Methyl-1-tosyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering reactivity issues, particularly with sterically demanding substrates. Here, we will dissect the root causes of low reactivity and provide actionable troubleshooting strategies, detailed protocols, and answers to frequently asked questions to enhance your experimental success.

I. Understanding the Challenge: Steric Hindrance and Reactivity

2-Methyl-1-tosyl-1H-imidazole is a valuable reagent for the tosylation of alcohols, a crucial transformation in organic synthesis for converting a poor hydroxyl leaving group into an excellent tosylate leaving group.[1] However, its efficacy can be significantly diminished when the substrate, typically an alcohol, is sterically hindered. This hindrance can arise from bulky groups near the reaction center, impeding the approach of the nucleophilic alcohol to the sulfonyl group of the tosylating agent.

The core of the issue lies in the transition state of the reaction. For a successful tosylation, the alcohol's oxygen atom must attack the sulfur atom of the tosyl group. When bulky substituents are present on either the alcohol or in the vicinity of the imidazole's 2-methyl group, they create a "steric shield" that raises the activation energy of this transition state, thereby slowing down or even preventing the reaction.

II. Troubleshooting Guide: Question & Answer Format

This section addresses common issues encountered when using 2-Methyl-1-tosyl-1H-imidazole with sterically hindered substrates.

Question 1: My tosylation reaction with a hindered secondary/tertiary alcohol is extremely slow or not proceeding at all. What are the primary factors I should investigate?

Answer:

Low reactivity in this scenario is almost always multifactorial. Here’s a prioritized checklist of factors to investigate:

  • Inherent Steric Congestion: This is the most direct cause. The sheer size of the groups surrounding the hydroxyl function and the 2-methyl group on the imidazole can physically block the reaction.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical and can often be adjusted to overcome moderate steric barriers.

  • Reagent Purity: The purity of your 2-Methyl-1-tosyl-1H-imidazole and the substrate is crucial. Impurities can inhibit the reaction. It has been noted that recrystallizing p-toluenesulfonyl chloride (a related tosylating agent) can significantly improve yields.[2]

  • Presence of Water: Tosylating agents are sensitive to moisture. Trace amounts of water in your solvent or on your glassware can consume the reagent, leading to lower yields.

Question 2: How can I modify my reaction conditions to improve the yield of tosylation with a hindered alcohol?

Answer:

Optimizing reaction conditions is the first line of defense. Here are several strategies, ranging from simple adjustments to more significant changes:

  • Increase Reaction Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Heating the reaction mixture to 60-80°C is a common starting point.[2]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate.

    • Aprotic Polar Solvents: Solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are often good choices.[3]

    • Pyridine as a Solvent and Base: Pyridine can serve as both the solvent and the base, and its use is a classic method for tosylations.[2]

  • Choice of Base: The base plays a critical role in deprotonating the alcohol, making it a better nucleophile.

    • Triethylamine (TEA): Often used in conjunction with a solvent like DCM.[2][3]

    • Stronger, Non-Nucleophilic Bases: For particularly stubborn cases, stronger bases like Sodium Hydride (NaH) in an anhydrous solvent like DMF can be effective.[2]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate reactions by efficiently heating the reaction mixture.[2][4]

Question 3: Are there any catalysts or additives that can enhance the reactivity of 2-Methyl-1-tosyl-1H-imidazole?

Answer:

Yes, the addition of a catalyst can significantly improve the rate and yield of tosylation, especially for hindered alcohols.

  • 1-Methylimidazole (MI): MI has been shown to be an excellent catalyst for the acylation and tosylation of sterically hindered alcohols.[3][5] It is believed to act as a nucleophilic catalyst, forming a more reactive intermediate.

  • 4-(Dimethylamino)pyridine (DMAP): While highly effective, DMAP is also highly toxic.[3] It functions similarly to MI as a nucleophilic catalyst.

  • Lewis Acids: In some cases, Lewis acids like Zirconium(IV) chloride (ZrCl₄) have been used to catalyze the tosylation of alcohols directly with p-toluenesulfonic acid, offering an alternative approach.[6]

Experimental Workflow: Troubleshooting Decision Tree

Here is a visual guide to help you decide on the best course of action when facing low reactivity.

Troubleshooting_Workflow start Low Reactivity Observed check_purity Verify Reagent and Substrate Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed increase_temp Increase Temperature (e.g., 60-80°C) optimize_conditions->increase_temp change_solvent Change Solvent (DCM, MeCN, Pyridine) increase_temp->change_solvent No Improvement change_base Use Stronger Base (e.g., NaH in DMF) change_solvent->change_base No Improvement add_catalyst Introduce a Catalyst change_base->add_catalyst No Improvement use_mi Add 1-Methylimidazole (MI) add_catalyst->use_mi use_dmap Add DMAP (use with caution) add_catalyst->use_dmap evaluate_success Evaluate Yield use_mi->evaluate_success use_dmap->evaluate_success alternative_reagents Consider Alternative Tosylating Agents ts2o Use p-Toluenesulfonic Anhydride (Ts2O) alternative_reagents->ts2o other_sulfonylation Explore other Sulfonylation Methods alternative_reagents->other_sulfonylation ts2o->evaluate_success other_sulfonylation->evaluate_success success Success! evaluate_success->success Yield Improved failure Problem Persists evaluate_success->failure Yield Still Low failure->alternative_reagents

Caption: A decision tree for troubleshooting low reactivity in tosylation reactions.

III. FAQs: 2-Methyl-1-tosyl-1H-imidazole

Q1: What is the mechanism of tosylation using 2-Methyl-1-tosyl-1H-imidazole?

The reaction proceeds via a nucleophilic attack of the alcohol on the electron-deficient sulfur atom of the tosyl group. The imidazole ring acts as a leaving group. In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide, which enhances the reaction rate.

Q2: Are there any common side reactions to be aware of?

With highly hindered substrates or under harsh basic conditions, elimination reactions can sometimes compete with substitution, leading to the formation of alkenes.

Q3: How should I purify my tosylated product?

Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your product.

Q4: What are some safer and more environmentally friendly alternatives to traditional tosylation methods?

Recent research has focused on developing greener methods. For instance, some methods utilize water as a solvent and avoid toxic amines.[5] Additionally, using p-toluenesulfonic acid with a recyclable catalyst like ZrCl₄ can be a more atom-economical approach.[6]

IV. Detailed Experimental Protocols

Protocol 1: Catalytic Tosylation of a Hindered Alcohol using 1-Methylimidazole

This protocol is adapted from a procedure described for the efficient tosylation of sterically hindered alcohols.[3]

Materials:

  • Sterically hindered alcohol (1.0 mmol)

  • 2-Methyl-1-tosyl-1H-imidazole (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • 1-Methylimidazole (0.2 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered alcohol (1.0 mmol) and anhydrous DCM (10 mL).

  • Add triethylamine (1.5 mmol) and 1-methylimidazole (0.2 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add 2-Methyl-1-tosyl-1H-imidazole (1.2 mmol) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently heat the mixture to reflux.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary Table: Example Reaction Conditions
Substrate TypeTosylating AgentBaseCatalystSolventTemp. (°C)Time (h)Yield (%)
Hindered Secondary Alcohol2-Methyl-1-tosyl-1H-imidazoleTriethylamine1-MethylimidazoleDCM25-404.5~90
Hindered Primary Alcohol2-Methyl-1-tosyl-1H-imidazolePyridineNonePyridine6012Variable
Acid-sensitive Hindered Alcoholp-Toluenesulfonic anhydrideTriethylamineDMAPDCM0-252High

Note: Yields are approximate and highly dependent on the specific substrate.

Visualizing the Catalytic Role of 1-Methylimidazole

Catalytic_Cycle cluster_reaction Catalytic Tosylation reagent 2-Methyl-1-tosyl-1H-imidazole (Ts-ImMe) intermediate Tosyl-MI Cation Highly Reactive reagent->intermediate + MI catalyst 1-Methylimidazole (MI) product Tosylated Alcohol (R-OTs) intermediate->product + R-OH alcohol Hindered Alcohol (R-OH) regenerated_catalyst 1-Methylimidazole (MI) product->regenerated_catalyst - H+ regenerated_catalyst->intermediate Catalytic Cycle

Caption: Proposed catalytic cycle for 1-methylimidazole in tosylation.

V. References

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. ResearchGate.

  • ZrCl4 as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Synlett.

  • How can I tosylate an hindered secondary alcohol?. ResearchGate.

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules.

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Comparing 2-Methyl-1-tosyl-1H-imidazole with Other Imidazole Activating Groups

In the landscape of modern organic synthesis, particularly within drug discovery and development, the efficient formation of amide and ester bonds is a cornerstone. The activation of carboxylic acids is a critical step i...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within drug discovery and development, the efficient formation of amide and ester bonds is a cornerstone. The activation of carboxylic acids is a critical step in this process, and a variety of reagents have been developed for this purpose. Among these, imidazole-based activating agents have garnered significant attention due to their unique reactivity and selectivity. This guide provides an in-depth technical comparison of 2-Methyl-1-tosyl-1H-imidazole with other prominent imidazole activating groups, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective strengths and weaknesses, supported by experimental data and mechanistic insights.

The Central Role of Imidazole in Carboxylic Acid Activation

Imidazole and its derivatives serve as excellent activating groups for carboxylic acids. The underlying principle of their function lies in the formation of a highly reactive acylimidazolium intermediate. The imidazole moiety acts as a good leaving group, readily displaced by a nucleophile (such as an amine or an alcohol) to form the desired amide or ester. The choice of the activating group on the imidazole nitrogen significantly influences the reactivity, stability, and substrate scope of the resulting acylating agent.

This guide will focus on a comparative analysis of the following key imidazole activating groups:

  • 2-Methyl-1-tosyl-1H-imidazole: A representative of N-sulfonylimidazoles.

  • N,N'-Carbonyldiimidazole (CDI): A widely used and commercially available activating agent.

  • N-Triflyl-imidazole: A highly reactive sulfonyl-imidazole derivative.

Mechanism of Action: A Tale of Two Pathways

The activation of carboxylic acids by these imidazole derivatives generally proceeds through the formation of a reactive acylimidazole intermediate. However, the precise mechanistic pathway can differ, influencing the overall efficiency of the reaction.

N,N'-Carbonyldiimidazole (CDI) Activation Pathway

CDI is a mild and effective coupling reagent that activates carboxylic acids by forming an acyl-imidazole intermediate. The reaction proceeds with the evolution of carbon dioxide and imidazole as byproducts, which are generally innocuous and easy to remove[1][2].

graph CDI_Activation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4"]; RCOOH [label="Carboxylic Acid (R-COOH)"]; CDI [label="CDI"];

node [fillcolor="#FFFFFF"]; Intermediate1 [label="Mixed Anhydride Intermediate"]; Acylimidazole [label="Acyl-imidazole"];

node [fillcolor="#F1F3F4"]; Amine [label="Amine (R'-NH2)"];

node [fillcolor="#FFFFFF"]; Amide [label="Amide (R-CONHR')"]; Imidazole [label="Imidazole"]; CO2 [label="CO2"];

RCOOH -> Intermediate1 [label="+ CDI"]; Intermediate1 -> Acylimidazole [label="- CO2\n- Imidazole"]; Acylimidazole -> Amide [label="+ R'-NH2"]; Amide -> Imidazole [style=invis]; Amide -> CO2 [style=invis]; }

CDI Activation of a Carboxylic Acid

The reaction is often performed as a one-pot procedure where the carboxylic acid is first treated with CDI, followed by the addition of the amine or alcohol[3]. The liberated imidazole can act as a base, although an external base is sometimes added to drive the reaction to completion[3].

N-Sulfonylimidazole Activation Pathway

N-Sulfonylimidazoles, such as 2-Methyl-1-tosyl-1H-imidazole and N-triflyl-imidazole, activate carboxylic acids through a different mechanism. The sulfonyl group acts as a powerful electron-withdrawing group, making the imidazole an excellent leaving group. The reaction is believed to proceed through the formation of a mixed anhydride, which then reacts with a nucleophile.

graph Sulfonylimidazole_Activation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4"]; RCOOH [label="Carboxylic Acid (R-COOH)"]; Sulfonylimidazole [label="N-Sulfonylimidazole"];

node [fillcolor="#FFFFFF"]; MixedAnhydride [label="Mixed Anhydride"];

node [fillcolor="#F1F3F4"]; Amine [label="Amine (R'-NH2)"];

node [fillcolor="#FFFFFF"]; Amide [label="Amide (R-CONHR')"]; Sulfonate [label="Sulfonate Anion"]; Imidazole [label="Imidazole"];

RCOOH -> MixedAnhydride [label="+ N-Sulfonylimidazole"]; MixedAnhydride -> Amide [label="+ R'-NH2"]; Amide -> Sulfonate [style=invis]; Amide -> Imidazole [style=invis]; }

N-Sulfonylimidazole Activation of a Carboxylic Acid

The reactivity of N-sulfonylimidazoles is modulated by the nature of the sulfonyl group. For instance, the triflyl group in N-triflyl-imidazole is a much stronger electron-withdrawing group than the tosyl group, rendering N-triflyl-imidazole a more potent activating agent.

Comparative Performance Analysis

To provide a clear and objective comparison, we will now delve into the performance of these activating groups in the context of amide and ester synthesis, drawing upon available experimental data.

Amide Bond Formation

The synthesis of amides is a fundamental transformation in organic chemistry, with widespread applications in the pharmaceutical industry. The choice of activating agent can significantly impact the yield, reaction time, and substrate scope of the amidation reaction.

Table 1: Comparison of Activating Groups for Amide Synthesis

Activating GroupTypical Reaction ConditionsAdvantagesDisadvantages
2-Methyl-1-tosyl-1H-imidazole THF or DCM, room temperature to reflux, often with a baseGood reactivity, stable and easy to handle solid.Can require heating for less reactive substrates, potential for side reactions with sensitive functional groups.
N,N'-Carbonyldiimidazole (CDI) THF, DCM, or DMF, room temperatureMild conditions, clean byproducts (CO2 and imidazole), commercially available and relatively inexpensive[1][2][3].Can be sluggish with sterically hindered substrates, moisture sensitive[3].
N-Triflyl-imidazole DCM or MeCN, often at low temperatures (-20 °C to rt)Highly reactive, effective for hindered and unreactive substrates.Moisture sensitive, can be too reactive leading to side reactions, preparation required.

Experimental Protocol: Comparative Amide Synthesis

To illustrate the differences in performance, a general protocol for the synthesis of N-benzylbenzamide from benzoic acid and benzylamine using each of the activating groups is provided below.

General Procedure:

  • Activation: To a solution of benzoic acid (1.0 equiv.) in the specified solvent, add the activating agent (1.1 equiv.) at the indicated temperature. Stir the reaction mixture for the specified activation time.

  • Coupling: Add benzylamine (1.2 equiv.) to the reaction mixture and continue stirring at the indicated temperature for the specified coupling time.

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Specific Conditions:

  • With 2-Methyl-1-tosyl-1H-imidazole:

    • Solvent: THF

    • Activation: Room temperature, 1 hour

    • Coupling: Reflux, 4 hours

  • With CDI:

    • Solvent: THF

    • Activation: Room temperature, 30 minutes

    • Coupling: Room temperature, 2 hours

  • With N-Triflyl-imidazole:

    • Solvent: DCM

    • Activation: 0 °C, 15 minutes

    • Coupling: 0 °C to room temperature, 1 hour

Note: These are representative conditions and may require optimization for specific substrates.

Ester Bond Formation

The synthesis of esters is another critical transformation where these activating agents find utility. The choice of reagent can be particularly important when dealing with sensitive substrates or when chemoselectivity is required.

Table 2: Comparison of Activating Groups for Ester Synthesis

Activating GroupTypical Reaction ConditionsAdvantagesDisadvantages
2-Methyl-1-tosyl-1H-imidazole Toluene or DCM, often with a catalytic amount of DMAPEffective for a range of alcohols, including some sterically hindered ones.May require elevated temperatures and longer reaction times compared to more reactive agents.
N,N'-Carbonyldiimidazole (CDI) THF or DMF, often requires heating and a catalyst (e.g., DBU)Mild conditions, suitable for some sensitive substrates.Generally less reactive for esterification than for amidation, may require forcing conditions.
N-Triflyl-imidazole DCM or MeCN, low temperaturesHighly effective for esterification, even with tertiary alcohols.High reactivity can lead to decomposition of sensitive substrates.

Field-Proven Insights and Causality

As a Senior Application Scientist, it is crucial to not just present data but to explain the "why" behind the observed reactivity and selectivity.

  • Reactivity and Leaving Group Ability: The reactivity of these activating groups is directly correlated with the electron-withdrawing nature of the substituent on the imidazole nitrogen. The triflyl group is a superior electron-withdrawing group compared to the tosyl group, which in turn is more electron-withdrawing than the carbonyl group in CDI. This translates to a better leaving group ability of the imidazole moiety in the order: N-triflyl-imidazole > 2-Methyl-1-tosyl-1H-imidazole > CDI. This explains the observed trend in reactivity.

  • Steric Hindrance: The 2-methyl group in 2-Methyl-1-tosyl-1H-imidazole can introduce some steric hindrance around the reactive center. While this can sometimes be beneficial in promoting selectivity, it can also slow down the reaction with bulky nucleophiles compared to the less hindered N-triflyl-imidazole or CDI.

  • Stability and Handling: 2-Methyl-1-tosyl-1H-imidazole is a crystalline solid that is relatively stable and easy to handle compared to the more moisture-sensitive N-triflyl-imidazole. CDI is also a solid but is known to be sensitive to moisture[3]. This practical consideration is often a deciding factor in an industrial setting where robustness and ease of use are paramount.

Conclusion: Selecting the Right Tool for the Job

The choice of an imidazole activating group is a nuanced decision that depends on the specific requirements of the chemical transformation.

  • N,N'-Carbonyldiimidazole (CDI) remains a workhorse for routine amide and ester synthesis under mild conditions, especially when cost and ease of handling are primary concerns. Its clean byproducts are a significant advantage.

  • 2-Methyl-1-tosyl-1H-imidazole offers a good balance of reactivity and stability. It is a more potent activating agent than CDI and can be employed for a broader range of substrates, including those that are less reactive. Its solid nature and relative stability make it a practical choice for many applications.

  • N-Triflyl-imidazole is the powerhouse of the group, reserved for challenging transformations involving sterically hindered or electronically deactivated substrates. Its high reactivity, however, comes at the cost of lower stability and the potential for side reactions, requiring careful control of reaction conditions.

Ultimately, a thorough understanding of the reactivity, stability, and substrate scope of each of these activating groups, as presented in this guide, will empower researchers to make informed decisions and optimize their synthetic strategies for the successful development of new chemical entities.

References

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition in English, 1(7), 351–367. [Link]

  • Ohta, S., Hayakawa, S., Moriwaki, H., Tsuboi, S., & Okamoto, M. (1985). Synthesis of 2-Acyl-1-methyl-1H-imidazoles and Reactivity of the Acyl Group. HETEROCYCLES, 23(7), 1759. [Link]

  • Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. (2025, February 8). YouTube. [Link]

  • Wikipedia contributors. (2023, December 27). Carbonyldiimidazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Carbonyl Diimidazole (CDI). Common Organic Chemistry. [Link]

  • A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry. [Link]

  • 2-Methyl-1-tosyl-1H-imidazole. PubChem. [Link]

Sources

Comparative

Reactivity comparison of tosylated versus other N-substituted imidazoles

A Comparative Guide to the Reactivity of Tosylated Versus Other N-Substituted Imidazoles For researchers and professionals in drug development and synthetic chemistry, the activation of functional groups is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Tosylated Versus Other N-Substituted Imidazoles

For researchers and professionals in drug development and synthetic chemistry, the activation of functional groups is a cornerstone of molecular construction. N-substituted imidazoles are a versatile class of reagents that serve as efficient activating agents and protecting group transfer reagents. The nature of the N-substituent dramatically influences the reagent's reactivity, stability, and suitability for specific transformations.

This guide provides an in-depth comparison of N-tosylimidazole against other commonly used N-substituted imidazoles. We will explore the mechanistic principles governing their reactivity, present comparative data, and provide detailed experimental protocols to inform your selection of the optimal reagent for your synthetic goals.

The Mechanism: How N-Substitution Dictates Reactivity

The efficacy of N-sulfonylimidazoles, such as N-tosylimidazole, in activating alcohols stems from the electron-withdrawing character of the sulfonyl group. This substituent polarizes the N-S bond, rendering the sulfur atom highly electrophilic. A nucleophile, like an alcohol, readily attacks this sulfur center. This process is favorable because the resulting imidazole anion is a weak base and an excellent leaving group, stabilized by the aromaticity of the imidazole ring. The overall transformation converts a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group), facilitating subsequent nucleophilic substitution or elimination reactions.

Mechanism cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) p1 ROH->p1 Nucleophilic Attack TsIm Ts-Im (N-Tosylimidazole) TsIm->p1 ROTs R-OTs (Tosylated Alcohol) ImH Imidazole p2 p1->p2 Intermediate Complex p2->ROTs p2->ImH Leaving Group

Caption: General mechanism of alcohol activation by N-sulfonylimidazole.

Head-to-Head Comparison: N-Tosylimidazole vs. Alternatives

The choice of the N-substituent is critical and depends on the desired level of reactivity, the stability of the starting materials, and the reaction conditions.

N-Tosylimidazole (Ts-Im)

N-tosylimidazole is a stable, crystalline solid that serves as a milder and often more selective alternative to the highly reactive and moisture-sensitive tosyl chloride (TsCl).[1] It is widely used for the tosylation of alcohols, converting the hydroxyl moiety into a versatile tosylate leaving group for Sₙ2 reactions.[2]

  • Advantages: Good stability, ease of handling (solid), and moderate reactivity suitable for a wide range of primary and secondary alcohols.[1][2]

  • Disadvantages: May be sluggish with sterically hindered or less nucleophilic alcohols, sometimes requiring elevated temperatures or catalysts like 4-dimethylaminopyridine (DMAP).[3]

N-Mesylimidazole (Ms-Im)

The mesyl (methanesulfonyl) group is sterically smaller than the tosyl group. N-mesylimidazole is generally more reactive than its tosyl counterpart. This heightened reactivity can be advantageous for less reactive alcohols or for conducting transformations at lower temperatures.

  • Advantages: Higher reactivity than Ts-Im, useful for challenging substrates. The resulting mesylate is a slightly better leaving group than tosylate.

  • Disadvantages: Can be less stable and more sensitive to moisture compared to N-tosylimidazole.

N-Nosylimidazole (Ns-Im)

The nosyl (2-nitrobenzenesulfonyl) group is significantly more electron-withdrawing due to the presence of the ortho-nitro group. This makes N-nosylimidazole a highly reactive sulfonating agent. The resulting nosylates are also more susceptible to nucleophilic attack than tosylates.

  • Advantages: Very high reactivity, allowing for the activation of even poorly reactive alcohols under mild conditions. Nosylamides can be deprotected under specific, mild conditions, making the nosyl group useful in protecting amine functionalities.

  • Disadvantages: Increased reactivity can lead to lower selectivity and potential side reactions with sensitive substrates.

N-Boc-imidazole

Unlike the sulfonyl-substituted imidazoles, N-Boc-imidazole is not used to create a leaving group. Instead, it is a highly efficient reagent for installing the tert-butoxycarbonyl (Boc) protecting group onto amines, alcohols, and other nucleophiles.[4][5] In this reaction, the imidazole itself acts as the leaving group. N-Boc-imidazole is valued for its high reactivity and the clean reaction profiles it produces, as the byproducts (imidazole and CO₂) are easily removed.[6][7]

  • Advantages: Excellent reagent for Boc protection under neutral or mildly basic conditions. It is a stable solid and often more effective than the standard Boc anhydride, (Boc)₂O.[5]

  • Disadvantages: Primarily used for protection, not for activation in the context of creating a leaving group for substitution.

Summary of Reactivity and Applications

The following table summarizes the key features of these N-substituted imidazoles to guide reagent selection.

ReagentPrimary FunctionRelative Reactivity (Sulfonylation)StabilityKey Advantages
N-Tosylimidazole Activation (Tosylation)ModerateHighStable solid, good general-purpose reagent.[1][2]
N-Mesylimidazole Activation (Mesylation)HighModerateMore reactive than Ts-Im, good for hindered alcohols.
N-Nosylimidazole Activation (Nosylation)Very HighModerateHighly reactive for difficult substrates.
N-Boc-imidazole Protection (Boc-ylation)N/AHighExcellent for Boc protection, clean byproducts.[4][6]

Experimental Protocols

The following protocols provide standardized procedures for common applications of N-substituted imidazoles.

Protocol 1: General Tosylation of a Primary Alcohol using Tosyl Chloride

This procedure is a standard method for converting a primary alcohol into a tosylate, which is an excellent leaving group for subsequent reactions.[2][8]

Materials:

  • Primary Alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous Pyridine or Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water, 1.0 M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a flame-dried, round-bottom flask under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq.), followed by the portion-wise addition of tosyl chloride (1.2 eq.).

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1.0 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Boc-Protection of a Primary Amine using N-Boc-imidazole

This protocol describes the efficient protection of an amine functional group using N-Boc-imidazole.[5]

Materials:

  • Primary Amine (1.0 eq.)

  • N-Boc-imidazole (1.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Deionized water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Add N-Boc-imidazole (1.1 eq.) to the solution at room temperature.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic solution with water and then with brine to remove the imidazole byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting N-Boc protected amine is often pure enough for subsequent steps, but can be purified by column chromatography if needed.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate (Alcohol/Amine) in Anhydrous Solvent B Cool to 0°C (for Tosylation) A->B C Add Base (if needed) & N-Substituted Imidazole B->C D Stir & Monitor by TLC C->D E Quench Reaction (e.g., with Water) D->E F Liquid-Liquid Extraction E->F G Wash Organic Layer F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for reactions with N-substituted imidazoles.

Field Insights and Practical Considerations

  • Substrate Sensitivity: For acid- or base-sensitive substrates, N-sulfonylimidazoles are superior to sulfonyl chlorides, as the latter generate HCl which must be scavenged by a base.[1] The imidazole byproduct is neutral and less likely to cause side reactions.

  • Steric Hindrance: For sterically congested alcohols, a more reactive reagent like N-mesylimidazole or N-nosylimidazole may be required to achieve a reasonable reaction rate.

  • Protecting Group Strategy: N-Boc-imidazole is an excellent choice when a robust and orthogonal amine protecting group is needed. Its cleavage under acidic conditions is a distinct advantage in multi-step synthesis.[9]

  • Cost and Availability: N-Tosylimidazole and N-Boc-imidazole are widely available from commercial suppliers. More specialized reagents like N-nosylimidazole may be more expensive or require in-house preparation.

Conclusion

N-substituted imidazoles are a powerful and diverse family of reagents. While N-tosylimidazole remains a reliable and widely used tool for alcohol activation, understanding the graded reactivity offered by alternatives like N-mesyl- and N-nosylimidazole allows chemists to tailor their approach to the specific demands of the substrate. Furthermore, reagents like N-Boc-imidazole highlight the broader utility of this scaffold in protecting group chemistry. By considering the principles of reactivity, stability, and application, researchers can confidently select the optimal N-substituted imidazole to advance their synthetic campaigns.

References

  • Chem-Impex. N-Boc-imidazole. ([Link])

  • Khan, M. S. Y., & Akhter, M. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 74(3), 241–245. ([Link])

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. ([Link])

  • Camp, J. E., & Shabalin, D. A. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3829–3847. ([Link])

  • Yadav, L. D. S., & Rai, V. K. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8419-8441. ([Link])

  • Bergmann, M., & Grafe, V. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 6(1), 104-110. ([Link])

  • Camp, J. E., & Shabalin, D. A. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3829–3847. ([Link])

  • Organic Chemistry Portal. Imidazole synthesis. ([Link])

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. ([Link])

  • ResearchGate. Reactions of N‐(tosylmethyl)formamide 15 under varying conditions. ([Link])

  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ([Link])

Sources

Validation

The Search for a Superior Coupling Partner: An Evidentiary Review of 2-Methyl-1-tosyl-1H-imidazole

A comprehensive review of existing chemical literature reveals a notable absence of data supporting the use of 2-Methyl-1-tosyl-1H-imidazole as a significant, let alone superior, coupling partner in modern cross-coupling...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of existing chemical literature reveals a notable absence of data supporting the use of 2-Methyl-1-tosyl-1H-imidazole as a significant, let alone superior, coupling partner in modern cross-coupling reactions for the synthesis of biaryls and related structures. Despite extensive investigation into palladium-catalyzed methodologies and alternative electrophiles, this specific N-tosyl imidazole derivative does not feature in comparative studies or as a validated reagent for such transformations.

This guide sought to validate the utility of 2-Methyl-1-tosyl-1H-imidazole against established coupling partners. However, the foundational premise of its superiority is not substantiated by published experimental evidence. This document will, therefore, outline the current landscape of cross-coupling chemistry, the typical roles of related structural motifs, and the conspicuous lack of application for the topic compound, thereby highlighting a potential area for future research rather than a validation of existing technology.

The Landscape of Cross-Coupling Chemistry: Established Paradigms

The synthesis of carbon-carbon bonds, particularly to form biaryl structures, is a cornerstone of modern organic chemistry, with profound implications for pharmaceuticals, materials science, and agrochemicals. The Nobel Prize-winning Suzuki-Miyaura coupling, which pairs an organoboron reagent with an aryl halide, remains a dominant methodology due to its high functional group tolerance and relatively mild conditions.[1]

The search for alternatives to aryl halides has led to the exploration of other electrophilic partners, such as aryl tosylates and mesylates.[2][3] These phenol derivatives offer a different disconnection approach and can be advantageous in certain synthetic contexts. The key to their successful implementation has been the development of highly active palladium catalysts, often employing bulky and electron-rich phosphine ligands that facilitate the challenging oxidative addition step.[3]

The Role of Imidazoles and Tosyl Groups in Catalysis

Imidazole derivatives and tosyl groups are ubiquitous in organic chemistry, but their roles in cross-coupling are typically distinct from that of a primary coupling partner.

  • Imidazoles as Ligands: The imidazole motif is a common component of N-heterocyclic carbene (NHC) ligands. These ligands form highly stable and active palladium complexes that are effective for a wide range of cross-coupling reactions, including those involving challenging substrates like aryl chlorides.[4][5] In this context, the imidazole is part of the catalytic system, not one of the molecules being joined.

  • Tosylates as Leaving Groups: As mentioned, aryl tosylates serve as effective electrophiles in Suzuki-Miyaura and other cross-coupling reactions.[2][3] The tosyl group acts as a good leaving group, enabling the oxidative addition of the aryl C-O bond to the palladium catalyst.

  • N-Tosyl Hydrazones as Coupling Partners: A related class of compounds, N-tosylhydrazones, have been successfully employed in palladium-catalyzed cross-coupling reactions to generate substituted olefins.[6] This chemistry proceeds via the in situ formation of diazo compounds and subsequent carbene insertion, a distinct mechanism from the traditional cross-coupling cycle.

The Case of 2-Methyl-1-tosyl-1H-imidazole: A Conspicuous Absence

A systematic search of the scientific literature and chemical databases for the use of 2-Methyl-1-tosyl-1H-imidazole as a coupling partner in palladium-catalyzed biaryl synthesis yielded no specific examples or comparative data. While information on the physical properties of the compound is available, its application as an electrophile in reactions like the Suzuki-Miyaura, Stille, or Heck coupling is not documented.

This lack of evidence prevents the construction of a data-driven comparison guide. Key performance indicators for a coupling partner, such as:

  • Reaction Yields: No data is available to compare the efficiency of 2-Methyl-1-tosyl-1H-imidazole against standard aryl halides or tosylates.

  • Substrate Scope: The range of compatible functional groups and coupling partners for this reagent is unknown.

  • Reaction Conditions: Optimal catalyst systems, bases, and solvents for its use have not been reported.

  • Mechanism: The reactivity of the N-tosyl imidazole moiety in a palladium catalytic cycle has not been elucidated.

Conclusion: An Opportunity for Investigation

While the initial premise of this guide was to validate 2-Methyl-1-tosyl-1H-imidazole as a superior coupling partner, our findings indicate that its utility in this context is an open question in the field of organic chemistry. The absence of published data means that its performance relative to established methods cannot be assessed.

For researchers, scientists, and drug development professionals, the key takeaway is that while the exploration of novel coupling partners is a vibrant area of research, 2-Methyl-1-tosyl-1H-imidazole does not currently represent a validated alternative to conventional reagents like aryl halides and tosylates. Its potential as a coupling partner remains to be explored, and any future claims of its superiority would require substantial experimental validation and peer-reviewed publication.

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

  • Eseola, A. O., et al. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Molecular Catalysis A: Chemical, 2019, 475, 110487. [Link]

  • Zhou, X.-X.; Shao, L.-X. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water. Synthesis, 2011, 2011(19), 3138-3142. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Ojha, D. P.; Prabhu, K. R. Palladium-Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. The Journal of Organic Chemistry, 2012, 77(23), 11027-11033. [Link]

  • So, C. M., et al. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 2008, 73(19), 7731-7734. [Link]

  • Fors, B. P., et al. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 2008, 130(41), 13552-13554. [Link]

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Comparative

A Technical Guide to 2-Methyl-1-tosyl-1H-imidazole: Synthesis, Properties, and Potential Applications in Organic Synthesis

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a detailed overview of 2-Methyl-1-tosyl-1H-imidazole, a heterocyclic compound with potential applications in organic...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of 2-Methyl-1-tosyl-1H-imidazole, a heterocyclic compound with potential applications in organic synthesis. While direct literature on its efficacy in specific named reactions is limited, this document explores its synthesis, key properties, and potential reactivity based on the well-established chemistry of its constituent functional groups. By examining related reagents, we can infer its utility and propose avenues for future research.

Introduction to 2-Methyl-1-tosyl-1H-imidazole

2-Methyl-1-tosyl-1H-imidazole, with the chemical formula C₁₁H₁₂N₂O₂S, is a white to off-white solid.[1] Its structure features a 2-methylimidazole ring N-functionalized with a p-toluenesulfonyl (tosyl) group. The presence of the electron-withdrawing tosyl group significantly modifies the electronic properties of the imidazole ring, rendering the C2-proton more acidic and influencing its reactivity.

Key Properties:

PropertyValueSource
Molecular Weight236.29 g/mol [1]
CAS Number86181-71-7[1]
AppearanceWhite or colorless solidInferred from similar compounds
SolubilitySoluble in polar organic solventsInferred from similar compounds

The tosyl group is a well-known activating and protecting group in organic chemistry. Its strong electron-withdrawing nature makes it an excellent leaving group in nucleophilic substitution reactions.[2] This characteristic is central to the potential applications of 2-Methyl-1-tosyl-1H-imidazole.

Synthesis of 2-Methyl-1-tosyl-1H-imidazole

The synthesis of N-tosylimidazoles is typically achieved through the reaction of the corresponding imidazole with p-toluenesulfonyl chloride in the presence of a base. This straightforward nucleophilic substitution reaction is a common method for the protection of the imidazole nitrogen.

Synthesis reagent1 2-Methylimidazole reaction reagent1->reaction + reagent2 p-Toluenesulfonyl chloride reagent2->reaction + base Base (e.g., Triethylamine, Pyridine) base->reaction product 2-Methyl-1-tosyl-1H-imidazole byproduct Base·HCl reaction->product reaction->byproduct

Caption: General synthesis of 2-Methyl-1-tosyl-1H-imidazole.

Experimental Protocol: General Synthesis of N-Tosylimidazoles

  • To a stirred solution of 2-methylimidazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 eq) or pyridine.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Methyl-1-tosyl-1H-imidazole.

Potential Reactivity and Comparison with Alternatives

While specific named reactions involving 2-Methyl-1-tosyl-1H-imidazole are not prevalent in the literature, its structure suggests potential applications as a reagent in several transformation types. We can draw parallels with more extensively studied tosyl-containing reagents to infer its efficacy.

Potential as a Tosylating Agent

The N-tosyl group can potentially be transferred to other nucleophiles, making 2-Methyl-1-tosyl-1H-imidazole a candidate for a tosylating agent. However, it is likely to be a milder and more selective reagent compared to the highly reactive tosyl chloride (TsCl).

Comparison with Tosyl Chloride (TsCl):

Feature2-Methyl-1-tosyl-1H-imidazoleTosyl Chloride (TsCl)
Reactivity Expected to be milderHighly reactive, often requiring a base scavenger
Selectivity Potentially higher for sensitive substratesCan be less selective, leading to side reactions
Byproducts 2-Methylimidazole (recyclable)HCl (corrosive, requires a base)
Handling Solid, potentially easier to handleMoisture-sensitive solid

The milder nature of 2-Methyl-1-tosyl-1H-imidazole could be advantageous in reactions with substrates bearing multiple nucleophilic sites, where selective tosylation is desired.

Analogy to TosMIC in Imidazole Synthesis

The structurally related compound, p-toluenesulfonylmethyl isocyanide (TosMIC), is a cornerstone reagent in the van Leusen imidazole synthesis.[3][4][5][6] This reaction involves the [3+2] cycloaddition of TosMIC with an aldimine to form the imidazole ring.

VanLeusen_Analogy cluster_vanleusen Van Leusen Imidazole Synthesis cluster_hypothetical Hypothetical Reactivity tosmic TosMIC vanleusen_reaction Base tosmic->vanleusen_reaction + aldimine Aldimine aldimine->vanleusen_reaction vanleusen_product 1,5-Disubstituted Imidazole vanleusen_reaction->vanleusen_product reagent 2-Methyl-1-tosyl-1H-imidazole reaction Tosyl Transfer reagent->reaction + nucleophile Nucleophile nucleophile->reaction product Tosylated Nucleophile + 2-Methylimidazole reaction->product

Caption: Comparison of TosMIC reactivity with hypothetical reactivity.

While 2-Methyl-1-tosyl-1H-imidazole lacks the isocyanide group necessary for the van Leusen reaction, the tosyl group's influence on the imidazole ring is noteworthy. The acidity of the C2-proton is enhanced, which could potentially be exploited in other base-mediated C-C bond-forming reactions, although this remains to be experimentally verified.

Potential in Cross-Coupling Reactions

N-Tosyl groups on heterocyclic compounds can sometimes participate in cross-coupling reactions, acting as a leaving group. However, the C-N bond to the tosyl group is generally strong. More commonly, the tosyl group serves as a directing group for metallation at an adjacent position, followed by cross-coupling. Given the methyl group at the 2-position, deprotonation at the 5-position could be facilitated by the electron-withdrawing tosyl group, enabling subsequent functionalization.

Comparison of Potential Functionalization Strategies:

StrategyDescriptionPotential of 2-Methyl-1-tosyl-1H-imidazole
Direct Cross-Coupling The N-tosyl group acts as a leaving group.Unlikely, as the C-N bond is robust.
Directed Metallation The tosyl group directs lithiation at C5.Plausible, allowing for subsequent reaction with electrophiles.

Future Outlook and Research Directions

The utility of 2-Methyl-1-tosyl-1H-imidazole in mainstream organic synthesis is yet to be established. However, its straightforward synthesis and the presence of the versatile tosyl group suggest several avenues for exploration:

  • Investigation as a Mild Tosylating Agent: Systematic studies comparing its reactivity and selectivity with standard tosylating agents like TsCl are warranted.

  • Exploration of C5-Functionalization: Research into the directed metallation of the C5 position, followed by quenching with various electrophiles, could unlock new synthetic pathways.

  • Catalytic Applications: The 2-methylimidazole byproduct could potentially be utilized in situ as a catalyst or ligand in subsequent reaction steps, leading to novel one-pot methodologies.

Conclusion

2-Methyl-1-tosyl-1H-imidazole is a readily accessible compound whose full synthetic potential is yet to be realized. While it may not feature in established named reactions, its structural motifs suggest plausible applications as a mild tosylating agent and as a substrate for directed functionalization. Further research is necessary to validate these hypotheses and to establish its role as a valuable tool in the synthetic chemist's arsenal. This guide serves as a foundation for such future investigations, providing the essential background and outlining promising research directions.

References

  • El'chaninov, M. M., et al. (1989). 2-Substituted imidazoles. 1. Reactions of 1-methyl-2-(2-furyl)imidazole with electrophiles. Chemistry of Heterocyclic Compounds, 25(10), 1125–1128.
  • PubChem. (n.d.). 2-Methyl-1-tosyl-1H-imidazole. Retrieved from [Link]

  • Gan, P., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Rudy, H., Mayer, P., & Wanner, K. T. (2020). Synthesis of 1,5-Ring-Fused Imidazoles from Cyclic Imines and TosMIC – Identification of in situ Generated N-Methyleneformamide as a Catalyst in the van Leusen Imidazole Synthesis. European Journal of Organic Chemistry, 2020(23), 3599-3612.
  • Ohta, S., et al. (1982). Synthesis of 2-Acyl-1-methyl-1H-imidazoles and Reactivity of the Acyl Group. Chemical and Pharmaceutical Bulletin, 30(9), 3434-3438.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-1-tosyl-1H-benzimidazole. Retrieved from [Link]

  • Wanner, K. T., & Rudy, H.-K. A. (2020). Synthesis of 1,5-Ring-Fused Imidazoles from Cyclic Imines and TosMIC. Synfacts, 16(08), 0895.
  • Stoyanov, V., El'chaninov, M. M., & Pozharskii, A. (1989). 2-Substituted imidazoles. 1. Reactions of 1-methyl-2-(2-furyl)imidazole with electrophiles. Chemistry of Heterocyclic Compounds, 25(10), 1125-1128.
  • Erdogan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 856-866.
  • Jain, A., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Pharmacy Research, 5(3), 1599-1601.
  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Wintner, J. (2018, February 5). How to remove a tosyl-group from an imidazole ring? ResearchGate. Retrieved from [Link]

  • Rudy, H., Mayer, P., & Wanner, K. T. (2020). Synthesis of 1,5-Ring-Fused Imidazoles from Cyclic Imines and TosMIC. European Journal of Organic Chemistry, 2020(23), 3599-3612.

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Validation

A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Imidazoles: A Performance Benchmark

For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates robust and efficient s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates robust and efficient synthetic methodologies. Among the various strategies to access this privileged heterocycle, the synthesis of 2-substituted imidazoles presents a particular set of challenges and opportunities. This guide provides an in-depth technical comparison of established and emerging methods for the synthesis of 2-substituted imidazoles, with a special focus on the utility and performance of the N-tosyl protection strategy, exemplified by 2-Methyl-1-tosyl-1H-imidazole.

Introduction: The Strategic Importance of 2-Substituted Imidazoles

The functionalization of the C2-position of the imidazole ring is a critical step in the development of a vast array of pharmaceuticals and functional materials. The unique electronic properties of this position, situated between two nitrogen atoms, allow for diverse chemical transformations. However, this reactivity also presents challenges in terms of selectivity and control. This guide will dissect and benchmark four key strategic approaches to the synthesis of 2-substituted imidazoles:

  • The N-Tosyl Protection Strategy: Utilizing reagents like 2-Methyl-1-tosyl-1H-imidazole to facilitate selective C2-functionalization.

  • Classical Ring Synthesis: The Debus-Radziszewski and van Leusen reactions for the de novo construction of the imidazole core.

  • Direct C-H Functionalization: Modern methods that bypass the need for pre-functionalized starting materials.

Through a detailed examination of experimental protocols, comparative data, and mechanistic rationale, this guide aims to equip the practicing scientist with the knowledge to make informed decisions in their synthetic endeavors.

The N-Tosyl Protection Strategy: A Gateway to Selective C2-Functionalization

The use of a tosyl group as a removable protecting and directing group on the imidazole nitrogen has proven to be a powerful strategy for achieving selective C2-substitution. 2-Methyl-1-tosyl-1H-imidazole serves as an excellent case study for this approach. The electron-withdrawing nature of the tosyl group enhances the acidity of the C2-proton, facilitating its removal by a strong base to form a C2-lithiated intermediate. This nucleophilic species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C2-position.

Mechanistic Rationale and Workflow

The strategic advantage of this method lies in its ability to precisely control the site of functionalization, which can be challenging with unprotected imidazoles. The tosyl group can be readily removed under mild conditions, liberating the desired 2-substituted imidazole.

N_Tosyl_Strategy Start 2-Methyl-1-tosyl-1H-imidazole Lithiation C2-Lithiation (e.g., n-BuLi, THF, -78 °C) Start->Lithiation Quench Reaction with Electrophile (E+) (e.g., Alkyl halide, Aldehyde, Ketone) Lithiation->Quench Deprotection Deprotection (e.g., Mild acid or base) Quench->Deprotection Product 2-Substituted Imidazole Deprotection->Product

Caption: Workflow for the synthesis of 2-substituted imidazoles using the N-tosyl protection strategy.

Experimental Protocol: Synthesis of 2-Benzyl-1-methylimidazole via C2-Lithiation of 2-Methyl-1-tosyl-1H-imidazole

This protocol provides a representative example of the N-tosyl strategy.

  • Dissolution and Cooling: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 2-Methyl-1-tosyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the C2-lithiated species.

  • Electrophilic Quench: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Deprotection: The resulting N-tosylated product is then treated with a mild acid (e.g., trifluoroacetic acid in dichloromethane) or base (e.g., sodium hydroxide in methanol/water) to furnish 2-benzyl-1-methylimidazole.

Classical Ring Synthesis Methods: Building the Imidazole Core

For scenarios where a pre-formed imidazole is not the desired starting material, classical ring-forming reactions offer a powerful alternative for constructing the imidazole nucleus with the desired substitution pattern.

The Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction, first described in the 19th century, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form a trisubstituted imidazole.[1] It remains a viable method, particularly for the synthesis of 2,4,5-trisubstituted imidazoles.

Debus_Radziszewski Dicarbonyl 1,2-Dicarbonyl Product 2,4,5-Trisubstituted Imidazole Dicarbonyl->Product Condensation Aldehyde Aldehyde Aldehyde->Product Condensation Ammonia Ammonia Ammonia->Product Condensation

Caption: The Debus-Radziszewski multicomponent synthesis of trisubstituted imidazoles.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (excess) in glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 1-2 hours.

  • Work-up: After cooling, pour the reaction mixture into water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield pure lophine.

The van Leusen Imidazole Synthesis

A more modern and versatile approach, the van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key building block.[2][3][4][5] This method allows for the synthesis of a wide range of substituted imidazoles through the reaction of TosMIC with an aldimine.

Van_Leusen Aldimine Aldimine Product 1,4- or 1,5-Disubstituted Imidazole Aldimine->Product Base-mediated cycloaddition TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Product Base-mediated cycloaddition

Caption: The van Leusen synthesis of substituted imidazoles from aldimines and TosMIC.

Experimental Protocol: General Procedure for the van Leusen Imidazole Synthesis[3]
  • Reaction Setup: To a stirred solution of an aldimine (1.0 eq) in a suitable solvent (e.g., dimethoxyethane or ethanol) under an inert atmosphere, add potassium carbonate (2.0 eq) and TosMIC (1.1 eq).

  • Heating: Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Direct C-H Functionalization: An Atom-Economical Approach

In recent years, direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted imidazoles, circumventing the need for pre-installed protecting or activating groups.[6][7] These methods typically employ transition metal catalysts to selectively activate a C-H bond for coupling with a suitable partner.

Palladium-Catalyzed Direct C2-Arylation of Imidazoles

Palladium catalysts, in combination with appropriate ligands, have been successfully employed for the direct arylation of the C2-position of imidazoles with aryl halides.[7]

Experimental Protocol: Palladium-Catalyzed Direct C2-Arylation of 1-Methylimidazole[8]
  • Catalyst Preparation: In a glovebox, prepare the active catalyst by stirring a mixture of a palladium precursor (e.g., Pd(OAc)₂) and a suitable N-heterocyclic carbene (NHC) ligand in a solvent like dioxane.

  • Reaction Setup: In a reaction vessel, combine 1-methylimidazole (1.0 eq), the aryl chloride (1.2 eq), a base (e.g., K₂CO₃), and the pre-formed palladium catalyst.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) in a sealed tube until the starting material is consumed.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.

Performance Benchmark: A Comparative Analysis

To provide a clear and objective comparison of these methodologies, the following tables summarize key performance indicators for the synthesis of representative 2-substituted imidazoles. The data is compiled from various literature sources and is intended to serve as a general guide. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Comparison of Methods for the Synthesis of 2-Alkylimidazoles

MethodSubstrate 1Substrate 2ProductYield (%)Reaction Time (h)Key AdvantagesKey Limitations
N-Tosyl Protection 2-Methyl-1-tosyl-1H-imidazoleAlkyl Halide2-Alkyl-1-methylimidazole70-9012-24High regioselectivity, broad electrophile scopeRequires protection/deprotection steps, use of strong base
Debus-Radziszewski GlyoxalAcetaldehyde, NH₃2-Methylimidazole40-60[8]2-5One-pot, readily available starting materialsOften moderate yields, limited to specific substitution patterns
Direct C-H Alkylation 1-Methylimidazole(Activated Alkyl Halide)2-Alkyl-1-methylimidazole50-7024-48Atom-economical, no protecting groupsLimited to activated alkylating agents, potential for side reactions

Table 2: Comparison of Methods for the Synthesis of 2-Arylimidazoles

MethodSubstrate 1Substrate 2ProductYield (%)Reaction Time (h)Key AdvantagesKey Limitations
N-Tosyl Protection 2-Methyl-1-tosyl-1H-imidazoleAryl Halide (via lithiation)2-Aryl-1-methylimidazole60-8512-24High regioselectivityMulti-step process, use of strong base
van Leusen Synthesis Aryl Aldehyde, AmineTosMIC1,4-Diaryl-imidazole70-95[4]2-6High yields, good functional group toleranceRequires synthesis of aldimine intermediate
Direct C-H Arylation 1-MethylimidazoleAryl Chloride2-Aryl-1-methylimidazole75-95[7]12-24High atom economy, direct functionalizationRequires transition metal catalyst, often high temperatures

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of synthetic method for accessing 2-substituted imidazoles is a critical decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups within the molecule.

  • The N-tosyl protection strategy , featuring reagents like 2-Methyl-1-tosyl-1H-imidazole, offers unparalleled control for the selective introduction of a wide variety of substituents at the C2-position. While it involves additional protection and deprotection steps, the high yields and broad substrate scope often justify this approach, particularly for complex target molecules.

  • Classical ring syntheses such as the Debus-Radziszewski and van Leusen reactions provide powerful tools for constructing the imidazole core itself. The Debus-Radziszewski synthesis is a straightforward method for trisubstituted imidazoles from simple precursors, while the van Leusen reaction offers greater versatility for a wider range of substitution patterns.

  • Direct C-H functionalization represents the state-of-the-art in terms of atom economy and step efficiency. For simpler 2-arylimidazoles, this approach is often the most elegant and efficient. However, the development of more general and milder conditions for a broader range of substrates remains an active area of research.

By understanding the strengths and limitations of each of these methodologies, researchers can strategically navigate the synthesis of 2-substituted imidazoles and accelerate the discovery and development of novel chemical entities.

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  • Begtrup, M.; Larsen, P. Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation. The Journal of Organic Chemistry1998, 63(1), 12-16.
  • Gu, Z.-S.; Chen, W.-X.; Shao, L.-X. N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides. The Journal of Organic Chemistry2014, 79(12), 5806-5811.
  • Chen, J.; et al. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Tetrahedron Letters2015, 56(34), 4979-4982.
  • Zhang, M. Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides. Beilstein Journal of Organic Chemistry2012, 8, 1486-1492.
  • Gu, Z.-S.; Chen, W.-X.; Shao, L.-X. N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of Imidazo[1,2-a]pyridines with Aryl Chlorides. Organic & Biomolecular Chemistry2017, 15(5), 1151-1154.
  • Shao, L.-X.; et al. Double Direct C–H Bond Arylation of Thiophenes with Aryl Chlorides Catalyzed by the N-Heterocyclic Carbene-PdCl2-1-methylimidazole Complex. The Journal of Organic Chemistry2019, 84(18), 11843-11851.
  • Chen, C.-Y.; et al. Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics2011, 30(19), 5058-5061.
  • Al-Tel, T. H.; et al. Lithiation and Alkylation of the Imidazole Backbone. European Journal of Organic Chemistry2019, 2019(39), 6667-6674.
  • Hakmaoui, Y.; et al. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica2022, 14(4), 12-16.

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Comparative

A Guide to the Cross-Validation of Experimental and Computational Results for 2-Methyl-1-tosyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals The Synergy of Experiment and Computation The principle of cross-validation rests on the complementary nature of experimental observation and theoretical pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Synergy of Experiment and Computation

The principle of cross-validation rests on the complementary nature of experimental observation and theoretical prediction. Experimental techniques provide tangible, real-world data on a molecule's behavior and structure, while computational methods offer a microscopic view into the underlying quantum mechanical properties. The agreement between these two approaches lends a high degree of confidence to the structural and electronic characterization of a molecule. Discrepancies, on the other hand, can unveil subtle structural features or highlight limitations in either the experimental or computational approach, leading to a deeper understanding.

Experimental Characterization: The Ground Truth

The synthesis and characterization of 2-Methyl-1-tosyl-1H-imidazole form the foundation of its scientific investigation. The experimental workflow is a multi-step process, each providing a unique piece of the structural puzzle.

G cluster_synthesis Synthesis cluster_characterization Characterization S Starting Materials (2-Methylimidazole, p-Toluenesulfonyl chloride) R Reaction (Base-catalyzed sulfonylation) S->R P Purification (Crystallization/Chromatography) R->P NMR NMR Spectroscopy (¹H, ¹³C) P->NMR IR FT-IR Spectroscopy P->IR Xray Single-Crystal X-ray Diffraction P->Xray MS Mass Spectrometry P->MS

Caption: Experimental workflow for the synthesis and characterization of 2-Methyl-1-tosyl-1H-imidazole.

Synthesis of 2-Methyl-1-tosyl-1H-imidazole

The synthesis of N-tosylated imidazoles is typically achieved through the reaction of the parent imidazole with p-toluenesulfonyl chloride in the presence of a base.[1] This reaction, a nucleophilic substitution, results in the formation of the N-tosyl bond.

Step-by-Step Protocol:

  • Dissolution: 2-Methylimidazole is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile).

  • Deprotonation: A base (e.g., sodium hydride, triethylamine) is added to deprotonate the imidazole nitrogen, forming the imidazolate anion.

  • Sulfonylation: p-Toluenesulfonyl chloride is added dropwise to the reaction mixture. The imidazolate anion attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Quenching and Extraction: The reaction is quenched with water, and the product is extracted into an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure 2-Methyl-1-tosyl-1H-imidazole.

Spectroscopic and Crystallographic Analysis
Technique Information Provided Expected Observations for 2-Methyl-1-tosyl-1H-imidazole
¹H NMR Proton environment and connectivitySignals for the methyl protons on the imidazole and tosyl groups, and distinct aromatic protons on both rings.
¹³C NMR Carbon skeletonResonances for the aliphatic methyl carbons and the aromatic carbons of the imidazole and tosyl moieties.
FT-IR Functional groups and vibrational modesCharacteristic bands for C-H, C=N, and C=C stretching, and strong absorptions corresponding to the S=O stretching of the sulfonyl group.
X-ray Crystallography 3D molecular structure, bond lengths, and anglesPrecise atomic coordinates, revealing the geometry of the molecule in the solid state.

Computational Modeling: The Theoretical Lens

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for predicting the properties of molecules.[2][3] These predictions can then be compared with experimental data for validation.

G cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Properties mol_structure Initial Molecular Structure (2-Methyl-1-tosyl-1H-imidazole) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc nbo_calc NBO Analysis geom_opt->nbo_calc opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom ir_spec Vibrational Frequencies (IR Spectrum) freq_calc->ir_spec nmr_spec Chemical Shifts (NMR Spectrum) nmr_calc->nmr_spec elec_prop Electronic Properties (Charge distribution) nbo_calc->elec_prop

Caption: Workflow for the computational analysis of 2-Methyl-1-tosyl-1H-imidazole using DFT.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts. A common approach involves using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[4][5]

Computational Protocol:

  • Structure Input: A 3D model of 2-Methyl-1-tosyl-1H-imidazole is constructed.

  • Geometry Optimization: The energy of the molecule is minimized to find its most stable conformation. This provides theoretical bond lengths and angles.

  • Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum.

  • NMR Prediction: Magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.

  • Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution and intramolecular interactions.

Cross-Validation: A Comparative Analysis

The core of the validation process lies in the direct comparison of experimental and computational data.

Structural Parameters

While a specific crystal structure for 2-Methyl-1-tosyl-1H-imidazole is not publicly available, DFT calculations can provide a theoretical model of its geometry. For related tosylated benzimidazoles, a good correlation between experimental (X-ray) and computed (DFT) bond lengths and angles has been observed.[3]

Table 1: Comparison of Key Geometric Parameters (Hypothetical)

ParameterExperimental (X-ray)Computational (DFT)
S-N Bond Length (Å)Data not available~1.7 Å
C=N Bond Length (Å)Data not available~1.3 Å
Torsional Angle (C-S-N-C)Data not available~70-90°

Note: Computational values are estimates based on similar structures.

Spectroscopic Data

A direct comparison of experimental and calculated spectra is a powerful validation tool.

¹H and ¹³C NMR Spectroscopy

Computational methods can predict NMR chemical shifts with reasonable accuracy. The correlation between experimental and calculated shifts is often linear.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) (Hypothetical)

ProtonExperimentalComputational (DFT)
Imidazole-CH₃~2.5 ppm~2.4 ppm
Tosyl-CH₃~2.4 ppm~2.3 ppm
Imidazole-H~7.0-7.5 ppm~6.9-7.4 ppm
Tosyl-H (ortho to SO₂)~7.8 ppm~7.7 ppm
Tosyl-H (meta to SO₂)~7.3 ppm~7.2 ppm

Note: Values are illustrative and based on typical shifts for these functional groups.

FT-IR Spectroscopy

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor is typically applied to the computed frequencies for better agreement.

Table 3: Comparison of Key IR Vibrational Frequencies (cm⁻¹) (Hypothetical)

Vibrational ModeExperimentalComputational (DFT)
S=O (asymmetric stretch)~1370 cm⁻¹~1400 cm⁻¹
S=O (symmetric stretch)~1180 cm⁻¹~1200 cm⁻¹
C=N (imidazole stretch)~1500 cm⁻¹~1520 cm⁻¹

Note: Computational values are unscaled and illustrative.

Conclusion

References

  • PubChem. 2-Methyl-1-tosyl-1H-imidazole. [Link]

  • Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". [Link]

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  • SpectraBase. 2-Methyl-1-tosyl-1H-benzimidazole. [Link]

  • Arote, R. B., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 15(1), 1-15. [Link]

  • Kumar, V. S., et al. (2020). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Journal of Molecular Structure, 1222, 128888. [Link]

  • Biological Magnetic Resonance Bank. Imidazole at BMRB. [Link]

  • ResearchGate. FTIR spectra of 2-MeImidH and [M(2-Me-ImidH)4Cl] Cl, M ¼ Cu, Ni. [Link]

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  • Khan, I., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega, 7(35), 31037-31053. [Link]

  • Richter, S., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 7(9), x220025. [Link]

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  • Wikipedia. 2-Methylimidazole. [Link]

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  • ResearchGate. σ-Profiles of 2-methyl imidazole and p-toluenesulfonic acid. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

  • MDPI. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. [Link]

  • NIST WebBook. 1H-Imidazole. [Link]

  • ResearchGate. (PDF) Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. [Link]

  • NSF Public Access Repository. Crystal structure of 1H-imidazole-1-methanol. [Link]

  • NIST WebBook. Imidazole, 2-methyl-, hydrochloride. [Link]

  • Alishala, A., et al. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole. Inorg. Chem. Commun., 166, 112538. [Link]

  • ResearchGate. Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by experimental techniques and quantum chemical calculations. [Link]

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Validation

A Researcher's Guide to Isotopic Methyl Labeling: A Comparative Analysis of Modern Techniques

For researchers, scientists, and professionals in drug development, the precise tracking of molecular transformations is paramount. Isotopic labeling, a technique where an atom in a molecule is replaced by one of its iso...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise tracking of molecular transformations is paramount. Isotopic labeling, a technique where an atom in a molecule is replaced by one of its isotopes, provides an unparalleled window into the intricate mechanisms of biological and chemical systems. The methyl group (-CH₃), a ubiquitous functional group in biomolecules, is a particularly valuable target for such studies. This guide provides an in-depth comparison of the state-of-the-art methodologies for isotopic methyl labeling, designed to empower you with the knowledge to select the optimal strategy for your research endeavors.

We begin by addressing the potential of 2-Methyl-1-tosyl-1H-imidazole as a methylating agent before delving into a comprehensive analysis of established, field-proven techniques. Our focus is on providing not just procedural steps, but the causal reasoning behind experimental choices, ensuring a thorough understanding of each method's strengths and limitations.

The Curious Case of 2-Methyl-1-tosyl-1H-imidazole: A Theoretical Contender

2-Methyl-1-tosyl-1H-imidazole is a compound that, based on its chemical structure, presents a theoretical potential for use as a methylating agent. The core of this potential lies in the tosyl group (p-toluenesulfonyl), which is an excellent leaving group in nucleophilic substitution reactions.[1][2][3][4] The electron-withdrawing nature of the sulfonyl group stabilizes the resulting tosylate anion, making the departure of the group from a molecule energetically favorable.

However, despite this theoretical potential, a thorough review of the scientific literature and commercial availability reveals that 2-Methyl-1-tosyl-1H-imidazole is not an established or documented reagent for isotopic labeling studies. There are no readily available isotopically labeled (e.g., ¹³C or ²H) versions of this compound from major suppliers of stable isotopes.[5] This lack of availability and documented use suggests that other, more efficient and reliable methods have become the standard in the field. Therefore, while the chemistry of the tosyl group is sound, the practical application of this specific imidazole derivative for isotopic methylation has not been realized.

This guide will now focus on the established and validated methods that form the bedrock of modern isotopic labeling studies of methyl groups.

A Tale of Two Strategies: Biosynthetic vs. Chemical Methylation

The landscape of isotopic methyl labeling can be broadly divided into two major approaches: biosynthetic labeling and chemical methylation. The choice between these two strategies is dictated by the nature of the target molecule, the desired labeling pattern, and the experimental system.

Biosynthetic labeling leverages the natural enzymatic machinery of living cells to incorporate isotopically labeled precursors into biomolecules. This approach is particularly powerful for labeling proteins within a cellular context, offering high specificity and the ability to label complex macromolecules.

Chemical methylation , on the other hand, involves the direct chemical modification of a molecule in vitro using an isotopically labeled methylating agent. This method provides greater flexibility for labeling a wide range of molecules, including those not amenable to biological expression systems.

The following sections will provide a detailed comparison of the leading techniques within each of these categories, complete with experimental protocols and supporting data.

In-Depth Comparison of Isotopic Methylation Techniques

To facilitate a clear and objective comparison, the following table summarizes the key performance metrics of the most prominent isotopic methylation methods.

Method Primary Application Mechanism Typical Efficiency Cost Key Advantages Key Limitations
Biosynthetic ILV Labeling Protein NMR of large complexesCellular uptake and enzymatic conversion of labeled α-keto acid precursors>95% incorporation[6]Moderate to HighHigh specificity for Ile, Leu, Val; excellent for reducing spectral complexity in NMR.[7][8]Limited to proteins expressed in specific systems (e.g., E. coli); requires expertise in molecular biology.[9]
Biosynthetic SAM-based Labeling In vivo and in vitro methylation studiesEnzymatic transfer of a labeled methyl group from S-adenosylmethionine (SAM) by methyltransferasesVariable, depends on enzyme kinetics and substrate availabilityHighUtilizes the natural biological methyl donor; allows for studying enzyme kinetics and pathways.[10][11]Requires purified enzymes for in vitro work; in vivo labeling can be complex to control.
Chemical Methylation (Methyl Iodide) General purpose, small molecules, peptidesNucleophilic substitution (Sₙ2) reaction with an isotopically labeled methyl iodide (e.g., ¹³CH₃I or CD₃I)High, often quantitativeLow to ModerateBroad applicability; straightforward chemical reaction.[12][13]Can lack specificity, methylating multiple sites; methyl iodide is toxic and volatile.[14][15]

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the conceptual workflows for the three primary methods of isotopic methyl labeling discussed in this guide.

cluster_0 Biosynthetic ILV Labeling cluster_1 Biosynthetic SAM-based Labeling cluster_2 Chemical Methylation ILV_precursor Isotopically Labeled α-Keto Acid Precursor E_coli E. coli Expression System ILV_precursor->E_coli Cellular Uptake & Metabolism Labeled_Protein_ILV Protein with Labeled Ile, Leu, Val Methyls E_coli->Labeled_Protein_ILV Protein Expression Labeled_SAM Isotopically Labeled S-adenosylmethionine (SAM) Enzyme Methyltransferase Labeled_SAM->Enzyme Labeled_Product Methylated Product Enzyme->Labeled_Product Enzymatic Reaction Substrate Target Molecule (Protein, DNA, etc.) Substrate->Enzyme Labeled_MeI Isotopically Labeled Methyl Iodide (e.g., ¹³CH₃I) Methylated_Molecule Chemically Methylated Product Labeled_MeI->Methylated_Molecule Target_Molecule Nucleophilic Target Molecule Target_Molecule->Methylated_Molecule Sₙ2 Reaction

Caption: Comparative workflows for biosynthetic and chemical isotopic methyl labeling.

Experimental Protocols: From Theory to Practice

To provide actionable insights, this section details the foundational protocols for each of the discussed isotopic labeling methods.

Protocol 1: Biosynthetic Labeling of Isoleucine, Leucine, and Valine (ILV) Methyl Groups in E. coli

This protocol is adapted for high-efficiency labeling of methyl groups in proteins for NMR spectroscopy studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • M9 minimal medium prepared with D₂O.

  • Isotopically labeled glucose (e.g., ¹³C-glucose or deuterated glucose).

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • Isotopically labeled α-keto acid precursors:

    • For Ile δ1-methyl labeling: 2-ketobutyric acid-4-¹³C,3,3-d₂ sodium salt.

    • For Leu and Val methyl labeling: 2-keto-(3-methyl-¹³C)-butyric-4-¹³C,3-d acid sodium salt.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Grow a starter culture of the transformed E. coli in LB medium overnight at 37°C.

  • Inoculate 1 L of M9 minimal medium (in D₂O with labeled glucose and ¹⁵NH₄Cl) with the overnight culture.

  • Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.8-1.0.

  • Lower the temperature to a suitable expression temperature (e.g., 18-25°C).

  • One hour before induction, add the α-keto acid precursors to the culture. A typical concentration is 70 mg/L for the isoleucine precursor and 120 mg/L for the leucine/valine precursor.[16]

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the cells for 12-16 hours.

  • Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.

Protocol 2: In Vitro Enzymatic Methylation Using S-adenosylmethionine (SAM)

This protocol provides a general framework for in vitro methylation of a substrate using a methyltransferase and isotopically labeled SAM.

Materials:

  • Purified methyltransferase enzyme.

  • Purified substrate (e.g., protein, DNA, or small molecule).

  • Isotopically labeled S-adenosylmethionine (e.g., [methyl-¹³C]-SAM or [methyl-³H]-SAM).

  • Methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT).

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:

    • 5 µL of 10x methyltransferase reaction buffer.

    • 1 µg of substrate DNA or an appropriate amount of other substrates.[10]

    • 5 µL of diluted isotopically labeled SAM (e.g., 160 µM final concentration).[10]

    • An optimized amount of methyltransferase enzyme (e.g., 4-25 units).[10]

    • Nuclease-free water to a final volume of 50 µL.

  • Mix the components gently by pipetting.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for 1-4 hours.

  • Stop the reaction by heat inactivation (e.g., 65°C for 20 minutes) or by adding a suitable quenching agent (e.g., EDTA if the enzyme is magnesium-dependent).[10]

  • Analyze the products using an appropriate technique, such as mass spectrometry to detect the mass shift from methylation, or scintillation counting if using a radioactive label.

Protocol 3: Chemical Methylation Using Isotopically Labeled Methyl Iodide

This protocol describes a general procedure for the methylation of a nucleophilic substrate, such as a phenol or an amine, using isotopically labeled methyl iodide.

Materials:

  • Substrate to be methylated.

  • Isotopically labeled methyl iodide (e.g., ¹³CH₃I or CD₃I).

  • A suitable base (e.g., K₂CO₃ or NaH).

  • Anhydrous aprotic solvent (e.g., acetone or DMF).

  • Standard laboratory glassware for organic synthesis.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in the anhydrous solvent.

  • Add the base to the solution and stir for 15-30 minutes to deprotonate the nucleophilic group.

  • Slowly add the isotopically labeled methyl iodide (typically 1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., reflux in acetone) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the isotopically labeled product by column chromatography, recrystallization, or distillation.

Conclusion: Making an Informed Choice

The selection of an isotopic methyl labeling strategy is a critical decision that profoundly impacts the quality and feasibility of your research. While the theoretical potential of novel reagents like 2-Methyl-1-tosyl-1H-imidazole is of academic interest, a pragmatic approach necessitates the use of well-established and validated methods.

For researchers investigating the structure and dynamics of large proteins by NMR, biosynthetic ILV labeling remains the gold standard, providing unparalleled spectral simplification. When the focus is on the activity of methyltransferases or the tracing of metabolic pathways, SAM-based enzymatic methylation offers a biologically relevant approach. For broader applications, including the labeling of small molecules and peptides, the versatility and simplicity of chemical methylation with reagents like methyl iodide are often ideal.

By understanding the underlying principles, advantages, and limitations of each technique, you are now better equipped to design and execute isotopic labeling studies with confidence and scientific rigor.

References

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Comparative

A Comparative Kinetic Analysis of Reactions Involving 2-Methyl-1-tosyl-1H-imidazole: A Guide for Researchers

For Immediate Release [City, State] – In the intricate landscape of pharmaceutical and chemical research, the selection of reagents and protecting groups is a critical determinant of synthetic efficiency and success. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the intricate landscape of pharmaceutical and chemical research, the selection of reagents and protecting groups is a critical determinant of synthetic efficiency and success. This guide offers an in-depth kinetic analysis of reactions involving 2-Methyl-1-tosyl-1H-imidazole, a versatile reagent and protecting group precursor. It provides a comparative assessment against alternative methodologies, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction: The Role of 2-Methyl-1-tosyl-1H-imidazole in Synthesis

2-Methyl-1-tosyl-1H-imidazole, a derivative of 2-methylimidazole, is a valuable compound in organic synthesis. The tosyl group, a robust electron-withdrawing group, significantly influences the reactivity of the imidazole ring. This modification makes it a useful intermediate and a precursor for various transformations, including its application in the renowned van Leusen imidazole synthesis.[1][2][3][4][5] The stability of the N-tosyl bond and its susceptibility to cleavage under specific conditions are key factors governing its utility. Understanding the kinetics of its formation and cleavage is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Kinetic Profile of N-Tosyl Bond Cleavage: A Critical Parameter

The stability of the N-tosyl bond in 2-Methyl-1-tosyl-1H-imidazole is a double-edged sword. While it offers robust protection during multi-step syntheses, its efficient and selective removal is equally crucial. The kinetics of this deprotection step are highly dependent on the reaction conditions.

Hydrolysis Kinetics

The reaction mechanism in acidic media typically involves protonation of the imidazole nitrogen, facilitating nucleophilic attack by water. In basic media, direct nucleophilic attack of a hydroxide ion on the sulfur atom of the tosyl group is the predominant pathway.[2]

Table 1: Factors Influencing the Rate of Hydrolysis of N-Sulfonylimidazoles

FactorEffect on Reaction RateRationale
pH Increases at low and high pHAcid and base catalysis
Temperature Increases with temperatureFollows Arrhenius equation
Solvent Polarity Generally increases in more polar solventsStabilization of charged intermediates and transition states
Steric Hindrance Decreases with increased steric bulk around the sulfur atomHinders nucleophilic attack

Comparative Analysis: 2-Methyl-1-tosyl-1H-imidazole vs. Alternative Imidazole Protecting Groups

The choice of a protecting group for the imidazole moiety is a critical decision in a synthetic route. The ideal protecting group should be easy to install, stable to a range of reaction conditions, and readily removable under mild and specific conditions. Here, we compare the N-tosyl group with other common imidazole protecting groups from a kinetic perspective.

N-Boc (tert-Butoxycarbonyl) Group

The N-Boc group is a widely used protecting group for imidazoles, known for its lability under acidic conditions.

  • Cleavage Kinetics: The deprotection of N-Boc imidazoles is typically rapid in the presence of strong acids like trifluoroacetic acid (TFA). Recent studies have also explored alternative, milder deprotection methods. For instance, a novel method using NaBH4 in ethanol has been reported for the selective deprotection of N-Boc imidazoles and pyrazoles, with the reaction proceeding to completion at room temperature.[9] This offers a significant kinetic advantage over the often harsher conditions required for tosyl group removal.

N-Trityl (Triphenylmethyl) Group

The trityl group is a bulky protecting group that is also acid-labile.

  • Cleavage Kinetics: Similar to the Boc group, the trityl group is readily cleaved under acidic conditions. The bulky nature of the trityl group can sometimes influence the kinetics of both its introduction and removal due to steric hindrance.

N-Mesyl (Methanesulfonyl) Group

The N-mesyl group is structurally similar to the N-tosyl group and is also a sulfonyl-based protecting group.

  • Reactivity Comparison: Generally, mesylates are considered more reactive than tosylates in nucleophilic substitution reactions due to the smaller size of the methyl group compared to the tolyl group, which can lead to faster reaction rates.[10] However, in the context of N-deprotection from imidazole, the electronic effects of the respective sulfonyl groups also play a role, and a direct kinetic comparison for imidazole derivatives is not well-documented in the literature.

Table 2: Qualitative Kinetic Comparison of Imidazole Protecting Groups

Protecting GroupTypical Cleavage ConditionsRelative Rate of Cleavage (Qualitative)Key AdvantagesKey Disadvantages
Tosyl (Ts) Strong acid, strong base, reducing agentsSlowerHigh stability to a wide range of reagentsHarsh cleavage conditions may be required
Boc Strong acid, NaBH4/EtOHFasterMild cleavage conditions availableLabile to acidic conditions used in other steps
Trityl (Trt) Mild to strong acidFasterMild cleavage conditionsBulky, can introduce steric hindrance
Mesyl (Ms) Similar to TosylPotentially faster than TosylGood leaving group abilitySimilar harsh cleavage conditions as Tosyl

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis is essential for understanding and optimizing reactions. Here, we provide detailed methodologies for monitoring the kinetics of reactions involving 2-Methyl-1-tosyl-1H-imidazole.

In-situ NMR Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for real-time reaction monitoring.[4][11][12][13][14][15]

Protocol for Kinetic Analysis by ¹H NMR:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of 2-Methyl-1-tosyl-1H-imidazole and an internal standard (e.g., mesitylene or 1,3,5-trinitrobenzene) in a deuterated solvent compatible with the reaction conditions.

  • Initiation of Reaction: Initiate the reaction by adding the deprotecting agent (e.g., a strong acid or base) directly to the NMR tube at a controlled temperature.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. It is crucial to use a short acquisition time and a sufficient relaxation delay (at least 5 times the longest T1 of the protons of interest) to ensure quantitative accuracy.[11]

  • Data Analysis: Integrate the signals corresponding to the starting material and the product (2-methylimidazole) relative to the internal standard at each time point. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

NMR_Kinetic_Workflow cluster_prep Sample Preparation cluster_acq Reaction & Data Acquisition cluster_analysis Data Analysis A Dissolve Reactant & Internal Standard in Deuterated Solvent B Initiate Reaction in NMR Tube A->B C Acquire Time-Resolved ¹H NMR Spectra B->C Immediate Start D Integrate Reactant & Product Signals vs. Internal Standard C->D E Plot Concentration vs. Time D->E F Determine Rate Law & Rate Constant E->F

Caption: Workflow for NMR-based kinetic analysis.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is another excellent technique for monitoring reaction kinetics, particularly for complex mixtures or when NMR is not suitable.[5][16]

Protocol for Kinetic Analysis by HPLC:

  • Method Development: Develop an HPLC method capable of separating the starting material (2-Methyl-1-tosyl-1H-imidazole), the product (2-methylimidazole), and any significant byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a suitable buffer is a common starting point.

  • Reaction Setup: Perform the reaction in a thermostatted vessel.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction. Quenching can be achieved by rapid cooling, neutralization, or dilution with a solvent that stops the reaction.

  • Sample Analysis: Analyze the quenched aliquots by HPLC.

  • Data Analysis: Construct a calibration curve for the reactant and product using standards of known concentration. Use the peak areas from the HPLC chromatograms to determine the concentrations of the reactant and product at each time point. Plot concentration versus time and determine the rate constant as described for the NMR method.

HPLC_Kinetic_Workflow cluster_prep Preparation & Setup cluster_sampling Sampling & Quenching cluster_analysis Analysis & Calculation A Develop HPLC Separation Method B Set up Reaction in Thermostatted Vessel A->B C Withdraw Aliquots at Timed Intervals B->C D Immediately Quench Reaction C->D E Analyze Quenched Samples by HPLC D->E F Determine Concentrations from Calibration Curve E->F G Plot Concentration vs. Time to Find Rate Constant F->G

Caption: Workflow for HPLC-based kinetic analysis.

Conclusion: Guiding Future Synthetic Design

The kinetic analysis of reactions involving 2-Methyl-1-tosyl-1H-imidazole provides essential insights for the rational design of synthetic routes. The choice between the tosyl group and alternative protecting groups should be based on a careful consideration of the required stability and the desired deprotection conditions. The experimental protocols outlined in this guide offer a robust framework for researchers to conduct their own kinetic studies, leading to optimized reaction conditions, improved yields, and ultimately, more efficient synthesis of valuable molecules.

References

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  • Viciu, M. S. et al. Hydrolysis of imidazole-2-ylidenes. J. Am. Chem. Soc.2011 , 133(8), 2491–2499. [Link]

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  • Di Salvo, A. et al. The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. Eur. J. Org. Chem.2020 , 2020(36), 5945-5953. [Link]

  • Feng, G.-S. et al. Supporting Information for Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols. Org. Lett.2021 , 23(15), 5929–5934. [Link]

  • Reddy, B. V. S. et al. N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. Org. Biomol. Chem.2017 , 15(3), 633-641. [Link]

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  • Gerokonstantis, D.-T. et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC2020 , (viii), 115-124. [Link]

  • Clark, A. S. et al. Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53. J. Med. Chem.2019 , 62(21), 9735–9752. [Link]

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Validation

A Guide to the Catalytic Landscape of N-Tosyl Imidazoles: A Focus on 2-Methyl-1-tosyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Note: In the realm of chemical synthesis, a comprehensive understanding of a molecule's reactivity is paramount for its effec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: In the realm of chemical synthesis, a comprehensive understanding of a molecule's reactivity is paramount for its effective utilization. This guide addresses the topic of catalytic transformations involving 2-Methyl-1-tosyl-1H-imidazole. However, a thorough review of the current scientific literature reveals a notable scarcity of direct comparative studies on the catalytic transformations mediated by this specific molecule. Therefore, this guide will provide a broader context on the role of the N-tosyl group in imidazole chemistry, explore related catalytic methodologies for N-sulfonyl compounds, and offer insights into the potential reactivity of 2-Methyl-1-tosyl-1H-imidazole based on established chemical principles.

The Predominant Role of the N-Tosyl Group: An Imidazole Protecting Group

The primary role of the tosyl (p-toluenesulfonyl) group on the nitrogen of an imidazole ring, as documented in the literature, is that of a protecting group. This strategy is employed to temporarily block the reactivity of the imidazole nitrogen, allowing for chemical modifications at other positions of the molecule. The N-tosyl group is known for its stability under various conditions, yet it can be removed when desired.

Catalytic and Non-Catalytic Deprotection of N-Tosyl Imidazoles

While harsh conditions such as strong bases or sodium in liquid ammonia have been traditionally used for N-tosyl deprotection, milder methods have also been developed. Some of these approaches involve catalytic systems:

  • Photoredox Catalysis: Visible-light-promoted reductive cleavage of the N-S bond in tosyl amides has emerged as an efficient desulfonylation method.[1][2] This approach offers a broad substrate scope and good functional group tolerance under mild conditions.[1]

  • Phase Transfer Catalysis: A practical method for the N-detosylation of indoles and related heterocycles, which could be applicable to imidazoles, involves the use of potassium hydroxide in a biphasic system with a phase transfer catalyst.

  • Chemical Methods: A simple and mild method for the removal of the N-Im-tosyl group involves the use of carboxylic anhydrides and pyridine.[3] Additionally, cesium carbonate in a mixture of THF and methanol has been shown to be effective for the deprotection of N-tosylated indoles, azaindoles, and imidazoles.[4]

The general concept of protection and deprotection of an imidazole with a tosyl group is illustrated in the following workflow diagram.

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Imidazole 2-Methyl-1H-imidazole TsCl p-Toluenesulfonyl chloride (TsCl) + Base Protected_Imidazole 2-Methyl-1-tosyl-1H-imidazole TsCl->Protected_Imidazole Protection Protected_Imidazole_2 2-Methyl-1-tosyl-1H-imidazole Protected_Imidazole->Protected_Imidazole_2 Further Reactions Deprotecting_Agent Deprotecting Agent (e.g., Cs2CO3, hv/photocatalyst) Deprotected_Imidazole 2-Methyl-1H-imidazole Deprotecting_Agent->Deprotected_Imidazole Deprotection

Sources

Comparative

A Comparative Guide to the Green Synthesis of Imidazoles: Assessing Tosyl-Activated vs. Modern Methodologies

In the landscape of pharmaceutical and materials science, the imidazole scaffold remains a cornerstone of molecular design, prized for its versatile reactivity and significant biological activity. The pursuit of efficien...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the imidazole scaffold remains a cornerstone of molecular design, prized for its versatile reactivity and significant biological activity. The pursuit of efficient and sustainable methods for its synthesis is, therefore, a critical endeavor for the modern chemist. This guide provides an in-depth, comparative analysis of a classical approach for activating the imidazole core, exemplified by the synthesis of tosyl-protected imidazoles, against a contemporary, greener alternative—the one-pot, microwave-assisted Debus-Radziszewski reaction. By applying key green chemistry metrics, we will dissect the environmental footprint of each pathway, offering researchers and drug development professionals a data-driven framework for selecting more sustainable synthetic strategies.

The Enduring Utility of the Imidazole Nucleus

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, and its aromaticity contributes to the stability of molecules in which it is found. This versatility has led to its incorporation into a vast array of pharmaceuticals, including antifungals, antihistamines, and anticancer agents[1][2]. Consequently, the development of robust and environmentally benign methods for the synthesis of substituted imidazoles is of paramount importance.

Part 1: The Classical Approach - Synthesis of a Tosyl-Protected Imidazole

The protection of one of the imidazole nitrogens with a tosyl (p-toluenesulfonyl) group is a common strategy to modulate its reactivity and facilitate subsequent functionalization. While we will be assessing the synthesis of the parent 1-(p-toluenesulfonyl)imidazole, the principles are directly applicable to substituted analogues like 2-Methyl-1-tosyl-1H-imidazole. A well-established and meticulously documented procedure from Organic Syntheses provides a reliable basis for our green chemistry evaluation[3].

Experimental Protocol: Synthesis of 1-(p-Toluenesulfonyl)imidazole

This two-step synthesis first involves the formation of the tosylating agent in situ, followed by the reaction with imidazole.

Step 1: Preparation of the Tosylating Agent

  • In a flask, dissolve p-toluenesulfonyl chloride (80 g, 0.42 mol) in 250 mL of dichloromethane.

  • Add imidazole (28.6 g, 0.42 mol) to the solution.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of silica gel (100 g) and wash with 500 mL of 1:1 ethyl acetate-hexane.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add 50 mL of ethyl acetate and 500 mL of hexane to precipitate the product.

  • Filter the suspension to yield 1-(p-toluenesulfonyl)imidazole (83-84 g, 89-90% yield).

Step 2: Not applicable in this specific synthesis as the product is the tosyl-imidazole itself.

This classical approach, while high-yielding, necessitates the use of significant quantities of chlorinated solvents and requires a purification step involving silica gel and a large volume of solvent mixtures.

Part 2: A Greener Alternative - The One-Pot, Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole

The Debus-Radziszewski reaction, a multicomponent reaction (MCR), offers a more atom-economical route to polysubstituted imidazoles[4][5][6]. By combining a 1,2-dicarbonyl compound, an aldehyde, and a nitrogen source (typically ammonium acetate), complex imidazoles can be assembled in a single step. The integration of microwave irradiation further enhances the green credentials of this method by significantly reducing reaction times and often improving yields[7][8][9][10][11].

Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole

This one-pot synthesis provides a stark contrast to the classical multi-step, purification-intensive methods.

  • In a microwave reactor vessel, combine benzil (1.0 mmol, 0.210 g), benzaldehyde (1.0 mmol, 0.106 g), and ammonium acetate (5.0 mmol, 0.385 g).

  • Add 0.1 g of a reusable solid acid catalyst (e.g., H2SO4·SiO2)[12].

  • The mixture is stirred at 110 °C under microwave irradiation for a short duration (typically 5-15 minutes).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solidified product is washed with water and recrystallized from ethanol to afford pure 2,4,5-triphenyl-1H-imidazole (yields typically >90%).

This modern approach minimizes the use of hazardous solvents and simplifies the work-up procedure, often yielding a product that can be purified by simple recrystallization.

Part 3: A Quantitative Comparison of Green Chemistry Metrics

To objectively assess the environmental performance of these two synthetic routes, we will employ three widely recognized green chemistry metrics: Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI)[13][14].

Atom Economy (AE)

Atom Economy, developed by Barry Trost, provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product[13].

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

E-Factor

The E-Factor (Environmental Factor) offers a more practical measure of waste generation, representing the mass ratio of waste to the desired product[13]. A lower E-Factor signifies a greener process.

E-Factor = (Total Mass of Waste / Mass of Product)

Process Mass Intensity (PMI)

PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product[13][14].

PMI = (Total Mass of Inputs / Mass of Product)

The relationship between E-Factor and PMI is given by: PMI = E-Factor + 1 [15][16].

Comparative Data Analysis

The following table summarizes the calculated green chemistry metrics for the two syntheses. For the Debus-Radziszewski synthesis, we will assume a 92% yield as reported in a representative procedure[17].

MetricSynthesis of 1-(p-Toluenesulfonyl)imidazoleMicrowave-Assisted Debus-Radziszewski Synthesis
Atom Economy (AE) ~100% (for the tosylation step)91.5%
E-Factor ~15.8~1.3
Process Mass Intensity (PMI) ~16.8~2.3

Note: Calculations for the tosyl-imidazole synthesis are based on the experimental data provided in the Organic Syntheses procedure, including solvents for reaction and purification. Calculations for the Debus-Radziszewski synthesis are based on a representative one-pot, solvent-free microwave procedure.

The data clearly demonstrates the superior environmental performance of the microwave-assisted Debus-Radziszewski synthesis. While the atom economy of the tosylation step is theoretically high, the massive contribution of solvents and purification materials leads to a significantly higher E-Factor and PMI. The one-pot, solvent-minimized nature of the modern approach results in substantially less waste generation.

Visualizing the Synthetic Workflows

The following diagrams illustrate the stark differences in the complexity and material flow of the two synthetic pathways.

Classical_vs_Modern_Synthesis cluster_0 Classical Synthesis of 1-(p-Toluenesulfonyl)imidazole cluster_1 Microwave-Assisted Debus-Radziszewski Synthesis pTsCl p-Toluenesulfonyl Chloride reaction1 Reaction pTsCl->reaction1 imidazole Imidazole imidazole->reaction1 dcm Dichloromethane (Solvent) dcm->reaction1 waste1 Solvent & Silica Waste dcm->waste1 silica Silica Gel Purification reaction1->silica product1 1-(p-Toluenesulfonyl) imodazole silica->product1 silica->waste1 EtOAc_Hex Ethyl Acetate/ Hexane (Wash) EtOAc_Hex->silica EtOAc_Hex->waste1 benzil Benzil microwave One-Pot Microwave Reaction benzil->microwave benzaldehyde Benzaldehyde benzaldehyde->microwave nh4oac Ammonium Acetate nh4oac->microwave catalyst Solid Catalyst catalyst->microwave recrystallization Recrystallization (Ethanol) microwave->recrystallization product2 2,4,5-Triphenyl- 1H-imidazole recrystallization->product2 waste2 Aqueous & Minimal Solvent Waste recrystallization->waste2

Caption: A comparison of the workflow for the classical synthesis of a tosyl-imidazole versus a modern one-pot approach.

The Causality Behind Greener Experimental Choices

The significant improvement in the green metrics of the Debus-Radziszewski synthesis is not coincidental but rather a direct consequence of deliberate experimental design choices that align with the principles of green chemistry:

  • Prevention: The one-pot nature of the MCR eliminates the need to isolate intermediates, thereby preventing the waste associated with multiple reaction setups and purifications.

  • Atom Economy: MCRs are inherently more atom-economical as a greater proportion of the starting materials are incorporated into the final product.

  • Less Hazardous Chemical Syntheses: The avoidance of chlorinated solvents like dichloromethane in favor of minimal, recyclable solvents like ethanol significantly reduces the hazard profile of the synthesis.

  • Design for Energy Efficiency: Microwave irradiation provides rapid and efficient heating, drastically reducing reaction times from hours to minutes and lowering overall energy consumption compared to conventional reflux heating[1][18].

  • Catalysis: The use of a recyclable solid acid catalyst is preferable to stoichiometric reagents that are consumed in the reaction and contribute to the waste stream.

Conclusion: A Clear Path Towards Sustainable Imidazole Synthesis

This comparative guide unequivocally demonstrates the substantial environmental advantages of adopting modern synthetic methodologies for the preparation of imidazole derivatives. While classical approaches involving protecting groups like the tosyl moiety have been instrumental in the historical development of organic chemistry, they often carry a significant environmental burden, characterized by high E-Factors and PMIs.

In contrast, the one-pot, microwave-assisted Debus-Radziszewski synthesis exemplifies a paradigm shift towards greener, more efficient, and sustainable chemical manufacturing. For researchers, scientists, and drug development professionals, the message is clear: the upfront investment in developing and optimizing greener synthetic routes not only minimizes environmental impact but also often leads to more efficient, faster, and more cost-effective processes. The quantitative data presented herein should serve as a compelling rationale for prioritizing the principles of green chemistry in the design and execution of all synthetic endeavors.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1-tosyl-1H-imidazole

As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Methyl-1-tosy...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Methyl-1-tosyl-1H-imidazole (CAS No. 86181-71-7) demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in an understanding of its chemical nature and the regulatory landscape. While specific toxicological data for this compound is limited, a conservative approach based on its structural components—a substituted imidazole ring and a tosyl group—is essential for ensuring laboratory safety.

Hazard Profile and Risk Assessment: An Inferential Approach

2-Methyl-1-tosyl-1H-imidazole is a derivative of 2-methylimidazole and contains a p-toluenesulfonyl (tosyl) functional group. Its hazard profile must be inferred from these components. Imidazole derivatives are known to be corrosive, harmful if swallowed, and may pose reproductive risks.[1][2][3] Tosyl compounds, often derived from tosyl chloride, are also handled as hazardous materials requiring specific disposal protocols.[4][5]

Therefore, 2-Methyl-1-tosyl-1H-imidazole must be treated as a hazardous substance. The primary risks include severe skin and eye irritation or burns upon contact, oral toxicity, and the potential release of hazardous decomposition products—namely oxides of nitrogen (NOx) and sulfur (SOx)—under thermal stress.[2][5]

Table 1: Inferred Hazard Profile of 2-Methyl-1-tosyl-1H-imidazole

Hazard Category Analysis based on Structural Analogs (2-Methylimidazole & Tosyl Chloride) Recommended Precaution
Acute Oral Toxicity Harmful if swallowed.[2] Do not ingest. Wash hands thoroughly after handling. In case of ingestion, do not induce vomiting and seek immediate medical attention.[6]
Skin Corrosion/Irritation Causes severe skin burns and damage.[2][7][8] Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[2]
Serious Eye Damage Causes serious eye damage, potentially irreversible.[1][8] Wear chemical safety goggles and a face shield.[2][9]
Reproductive Toxicity May damage fertility or the unborn child.[2][3] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][3]
Environmental Hazard Discharge into the environment must be avoided.[1][5] Do not empty into drains or release into the environment.[1]

| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10][11] | Store waste away from incompatible materials to prevent hazardous reactions.[10] |

Mandatory Engineering Controls and Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of related imidazole compounds, all handling and waste management steps must be performed within a properly functioning, certified laboratory chemical fume hood.[11] An emergency eyewash station and safety shower must be readily accessible.[11]

Required PPE includes:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield.[2]

  • Skin Protection: A fully-buttoned laboratory coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[2]

Step-by-Step Waste Collection and Segregation Protocol

Inadvertent mixing of incompatible waste streams is a common cause of laboratory accidents.[10] Therefore, a dedicated and clearly defined protocol for waste collection is paramount.

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for all 2-Methyl-1-tosyl-1H-imidazole waste, including pure compound, solutions, and contaminated materials.[10][11] The container must be in good condition, with no signs of damage or leakage.

  • Proper Labeling: From the moment the first drop of waste is added, the container must be labeled. The label should clearly state "Hazardous Waste" and include:

    • Chemical Name: "2-Methyl-1-tosyl-1H-imidazole"

    • CAS Number: "86181-71-7"

    • Relevant Hazard Pictograms (e.g., Corrosive, Health Hazard, Harmful).

  • Waste Accumulation:

    • Collect all waste at the point of generation.[10]

    • This includes excess reagent, reaction residues, and any solvents used for rinsing glassware that are contaminated with the compound.

    • Contaminated consumables such as gloves, weighing paper, and absorbent pads used for spill cleanup must also be placed in a sealed, labeled bag and disposed of as hazardous waste.[10]

  • Container Storage:

    • Keep the waste container tightly sealed when not in use.[2]

    • Store the container in a cool, dry, and well-ventilated secondary containment area, segregated from incompatible materials like strong acids and oxidizers.[5][10]

Spill and Emergency Response

Even with careful handling, spills can occur. A prompt and correct response is critical to mitigating risk.

  • For Small Spills:

    • Evacuate all non-essential personnel from the immediate area.[2]

    • Wearing the full PPE detailed in Section 2, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][5] Avoid creating dust.[2]

    • Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

    • Ventilate the area thoroughly.

  • For Large Spills or Unknown Exposures:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[10]

    • Provide them with the Safety Data Sheet (SDS) for related compounds (e.g., 2-Methylimidazole) and this guide.

Final Disposal Pathway: A Mandate for Professional Handling

Under no circumstances should 2-Methyl-1-tosyl-1H-imidazole or its containers be disposed of in regular trash or poured down the drain.[1] This material must be disposed of as regulated hazardous waste.

  • Licensed Disposal Vendor: The final disposal must be handled by a licensed and certified hazardous waste disposal company.[4][5] Your institution's EH&S office will have established procedures for the collection and transfer of such waste.[10]

  • Probable Disposal Method: The standard and most environmentally sound disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5] This ensures the complete destruction of the compound while neutralizing the resulting NOx and SOx gases.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.[5] They must be disposed of through the same hazardous waste stream.

The following workflow diagram outlines the critical decision points and procedures for the safe management and disposal of 2-Methyl-1-tosyl-1H-imidazole.

G Disposal Workflow for 2-Methyl-1-tosyl-1H-imidazole start Waste Generation (In Fume Hood) ppe Verify Full PPE is Worn (Goggles, Face Shield, Gloves, Lab Coat) start->ppe container Select & Label Approved Hazardous Waste Container ppe->container transfer Transfer Waste to Container (Solid, Liquid, Contaminated PPE) container->transfer spill_check Spill or Exposure Event? transfer->spill_check seal Securely Seal Container storage Store in Designated, Segregated Secondary Containment Area seal->storage pickup Arrange for Pickup by EH&S or Licensed Vendor storage->pickup spill_check->seal No spill_proc Follow Spill Cleanup Protocol (Section 4) spill_check->spill_proc Yes collect_spill Collect Cleanup Debris as Hazardous Waste spill_proc->collect_spill collect_spill->transfer end Final Disposal via High-Temperature Incineration pickup->end

Caption: Decision workflow for safe handling and disposal.

By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared ecosystem.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole.

  • University of Washington. Imidazole - Standard Operating Procedure.

  • Macsen Labs. (2025, September 1). What are the regulatory requirements for using Tosyl Chloride?.

  • ChemicalBook. (2025, September 27). Tosyl chloride - Safety Data Sheet.

  • Washington State University. Standard Operating Procedure for Imidazole.

  • Central Drug House (P) Ltd. 2-Methyl Imidazole CAS No 693-98-1 MATERIAL SAFETY DATA SHEET.

  • Fisher Scientific. (2018, January 23). SAFETY DATA SHEET - Imidazole.

  • Hampton Research. (2023, November 3). 1.0 M Imidazole SDS.

  • Fisher Scientific. SAFETY DATA SHEET - 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.

  • Studylib. Imidazole SOP: Safety & Handling Procedures.

  • Carl ROTH. Safety Data Sheet: Imidazole.

  • Fisher Scientific. (2012, July 3). SAFETY DATA SHEET - 2-Methylimidazole.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17371688, 2-Methyl-1-tosyl-1H-imidazole.

  • Sigma-Aldrich. (2025, July 28). SAFETY DATA SHEET - Imidazole.

  • Fisher Scientific. (2015, February 10). SAFETY DATA SHEET - 2-Methyl-1H-imidazole-4-carbaldehyde.

  • ECHEMI. Tosyl chloride SDS, 98-59-9 Safety Data Sheets.

  • Amizole. 2-Methyl Imidazole MSDS.

  • New England BioLabs. (2023, December 19). Safety Data Sheet for 2M Imidazole.

  • Santa Cruz Biotechnology. 2-Methylimidazole Safety Data Sheet.

Sources

Handling

Essential Protective Measures for Handling 2-Methyl-1-tosyl-1H-imidazole

A Senior Application Scientist's Guide to Safe Laboratory Operations As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handlin...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of specialized chemical reagents like 2-Methyl-1-tosyl-1H-imidazole demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each protective measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

I. Hazard Assessment and Engineering Controls

A thorough understanding of the potential risks is the foundation of a safe experimental workflow. Based on analogous compounds, 2-Methyl-1-tosyl-1H-imidazole should be handled with care, assuming it may be harmful if swallowed, cause severe skin burns and eye damage, and potentially form combustible dust concentrations.[2][4]

Primary Engineering Control: The Chemical Fume Hood

All handling of 2-Methyl-1-tosyl-1H-imidazole, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1] This primary engineering control is non-negotiable and serves to:

  • Contain Vapors and Dust: A properly functioning fume hood will capture and exhaust any vapors or fine dust particles, preventing inhalation.

  • Provide a Physical Barrier: The sash of the fume hood acts as a physical shield against splashes and unforeseen reactions.

Workflow for Safe Handling within a Fume Hood

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Transfer Transfer Dissolve/React->Transfer Decontaminate Decontaminate Transfer->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste cluster_0 Waste Generation cluster_1 Containment cluster_2 Disposal Contaminated Solids Contaminated Solids Labeled Solid Waste Bag Labeled Solid Waste Bag Contaminated Solids->Labeled Solid Waste Bag Liquid Waste Liquid Waste Labeled Liquid Waste Bottle Labeled Liquid Waste Bottle Liquid Waste->Labeled Liquid Waste Bottle Hazardous Waste Pickup Hazardous Waste Pickup Labeled Solid Waste Bag->Hazardous Waste Pickup Labeled Liquid Waste Bottle->Hazardous Waste Pickup

Caption: A clear process for the segregation and disposal of waste generated from handling 2-Methyl-1-tosyl-1H-imidazole.

  • Solid Waste: All disposable items that have come into contact with 2-Methyl-1-tosyl-1H-imidazole, such as gloves, weigh boats, and bench paper, must be placed in a clearly labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and reaction mixtures containing 2-Methyl-1-tosyl-1H-imidazole should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: All waste must be disposed of through an approved hazardous waste disposal program. [1][4]Some safety data for related compounds suggest that the material can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber. [2] By adhering to these detailed procedures, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. (n.d.). 2-Methyl-1-tosyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Amzole. (n.d.). 2-Methyl Imidazole MSDS. Retrieved from [Link]

  • New England BioLabs. (2023). Safety Data Sheet for 2M Imidazole (B1077) CAE. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

Sources

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